molecular formula C8H9N5 B1498087 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine CAS No. 83417-26-9

5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1498087
CAS No.: 83417-26-9
M. Wt: 175.19 g/mol
InChI Key: PFHLZWKCICWZFZ-UHFFFAOYSA-N
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Description

5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-11-7(12-13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLZWKCICWZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658504
Record name 5-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83417-26-9
Record name 3-(4-Pyridinylmethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83417-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented in a multi-step sequence, commencing with readily available starting materials and proceeding through key intermediates. Each step is detailed with in-depth procedural instructions, mechanistic insights, and critical process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the preparation of this valuable triazole derivative.

Introduction: The Significance of 3-Amino-1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, anti-inflammatory, analgesic, and anticancer properties. The 3-amino-1,2,4-triazole motif, in particular, offers valuable physicochemical properties that can enhance solubility, bioavailability, and chemical stability of a molecule.[1] The incorporation of a pyridinylmethyl substituent at the 5-position introduces a key pharmacophoric element, potentially modulating the biological activity and pharmacokinetic profile of the resulting compound. This guide delineates a logical and experimentally sound pathway for the synthesis of this compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The core 1,2,4-triazole ring can be constructed through the cyclization of a suitable acyclic precursor. A common and effective method for the formation of 3-amino-1,2,4-triazoles is the reaction of an acyl hydrazide with a source of the remaining carbon and nitrogen atoms of the triazole ring, such as aminoguanidine. This leads to the following retrosynthetic disconnection:

G Target This compound Intermediate1 2-(Pyridin-4-yl)acetohydrazide Target->Intermediate1 Cyclization Intermediate2 Ethyl 2-(pyridin-4-yl)acetate Intermediate1->Intermediate2 Hydrazinolysis Reagent1 Aminoguanidine Intermediate1->Reagent1 StartingMaterial 4-Pyridylacetonitrile Intermediate2->StartingMaterial Esterification Reagent2 Hydrazine Hydrate Intermediate2->Reagent2 Reagent3 Ethanol, HCl (Pinner Reaction) StartingMaterial->Reagent3

Figure 1: Retrosynthetic analysis of the target compound.

This analysis outlines a four-step synthesis commencing from 4-pyridylacetonitrile.

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway is depicted below, followed by detailed experimental procedures for each step.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Cyclization A 4-Pyridylacetonitrile B Ethyl 2-(pyridin-4-yl)acetimidate hydrochloride A->B Ethanol, HCl (g) C Ethyl 2-(pyridin-4-yl)acetate B->C H2O D 2-(Pyridin-4-yl)acetohydrazide C->D Hydrazine Hydrate E 5-(Pyridin-4-ylmethyl)-4H- 1,2,4-triazol-3-amine D->E Aminoguanidine HCl, NaOEt

Figure 2: Overall synthetic workflow.
Step 1 & 2: Synthesis of Ethyl 2-(pyridin-4-yl)acetate

The initial steps involve the conversion of 4-pyridylacetonitrile to the corresponding ethyl ester via the Pinner reaction, followed by hydrolysis of the resulting imidate.

Protocol:

  • Imidate Formation: A solution of 4-pyridylacetonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure to yield the crude ethyl 2-(pyridin-4-yl)acetimidate hydrochloride.

  • Hydrolysis: The crude imidate is dissolved in water (10 volumes) and stirred at room temperature for 2-4 hours to facilitate hydrolysis to the ester.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 10 volumes).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude ethyl 2-(pyridin-4-yl)acetate is purified by vacuum distillation.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is sensitive to moisture, as water would hydrolyze the nitrile directly to the amide, a competing side reaction.

  • HCl Gas: Gaseous HCl is used to generate the acidic conditions necessary for the activation of the nitrile group and to act as a catalyst.

  • Hydrolysis: The imidate intermediate is readily hydrolyzed to the corresponding ester in aqueous conditions.

Step 3: Synthesis of 2-(Pyridin-4-yl)acetohydrazide

The ethyl ester is converted to the corresponding hydrazide through reaction with hydrazine hydrate.

Protocol:

  • To a solution of ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in ethanol (10 volumes), hydrazine hydrate (2 equivalents) is added.

  • The reaction mixture is heated at reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold diethyl ether, filtered, and dried to afford 2-(pyridin-4-yl)acetohydrazide as a white solid.

Causality of Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion.

  • Reflux: Heating the reaction mixture increases the rate of the nucleophilic acyl substitution reaction.

Step 4: Synthesis of this compound

The final step involves the cyclization of the hydrazide with aminoguanidine hydrochloride to form the 3-amino-1,2,4-triazole ring. This protocol is adapted from general procedures for the synthesis of 3-amino-1,2,4-triazoles.[2][3]

Protocol:

  • Sodium metal (1.1 equivalents) is carefully dissolved in anhydrous ethanol (20 volumes) under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Aminoguanidine hydrochloride (1.1 equivalents) is added to the sodium ethoxide solution and the mixture is stirred for 30 minutes.

  • 2-(Pyridin-4-yl)acetohydrazide (1 equivalent) is added to the reaction mixture.

  • The mixture is heated at reflux for 12-18 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices:

  • Sodium Ethoxide: Sodium ethoxide is used to deprotonate the aminoguanidine hydrochloride in situ, generating the free aminoguanidine base which is the active nucleophile.

  • Reflux: The cyclization reaction requires elevated temperatures to proceed at a reasonable rate.

  • Inert Atmosphere: While not strictly necessary for all steps, maintaining an inert atmosphere can prevent potential side reactions, especially during the preparation of the sodium ethoxide solution.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected IR (cm⁻¹)
Ethyl 2-(pyridin-4-yl)acetate C₉H₁₁NO₂165.19~1.2 (t, 3H), ~3.7 (s, 2H), ~4.1 (q, 2H), ~7.3 (d, 2H), ~8.5 (d, 2H)~1735 (C=O), ~1600, 1560 (C=C, C=N)
2-(Pyridin-4-yl)acetohydrazide C₇H₉N₃O151.17~3.4 (s, 2H), ~4.2 (br s, 2H), ~7.2 (d, 2H), ~8.4 (d, 2H), ~9.1 (br s, 1H)~3300, 3200 (N-H), ~1650 (C=O), ~1600, 1560 (C=C, C=N)
This compound C₈H₉N₅175.19~3.9 (s, 2H), ~5.4 (br s, 2H), ~7.2 (d, 2H), ~8.4 (d, 2H), ~11.5 (br s, 1H)~3300, 3150 (N-H), ~1640 (C=N), ~1600, 1560 (C=C, C=N)

Note: The expected NMR and IR data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Mechanistic Insights

The key ring-forming step, the cyclization of 2-(pyridin-4-yl)acetohydrazide with aminoguanidine, proceeds through a condensation-cyclization sequence. The initial reaction is the nucleophilic attack of the aminoguanidine on the carbonyl carbon of the hydrazide to form an acylaminoguanidine intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring.

G cluster_0 Mechanism of Triazole Formation Hydrazide 2-(Pyridin-4-yl)acetohydrazide Intermediate Acylaminoguanidine Intermediate Hydrazide->Intermediate + Aminoguanidine Aminoguanidine Aminoguanidine Triazole This compound Intermediate->Triazole - H₂O (Cyclization) Water H₂O

Figure 3: Simplified mechanism of the final cyclization step.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols, explaining the rationale behind experimental choices, and offering insights into the reaction mechanisms, this document serves as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The successful synthesis of this target molecule opens avenues for further investigation into its potential biological activities and applications in drug discovery.

References

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC - NIH. Available at: [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids - ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

Sources

Chemical properties of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[1][2] This document elucidates the structural features, physicochemical properties, spectroscopic profile, and chemical reactivity of the title compound. Methodologies for its synthesis and potential derivatization are discussed, underpinned by insights relevant to drug discovery and development. The guide aims to serve as a critical resource for scientists engaged in the exploration of novel triazole-based therapeutics.

Chemical Identity and Structural Elucidation

This compound is a disubstituted aminotriazole featuring a pyridine ring linked to the triazole core via a methylene bridge. This unique arrangement of three distinct pharmacophoric units—the basic pyridine ring, the hydrogen-bond donating/accepting triazole, and the nucleophilic primary amine—governs its chemical behavior and biological potential.

Key Identifiers:

PropertyValue
IUPAC Name This compound
Synonyms 4-((3-amino-4H-1,2,4-triazol-5-yl)methyl)pyridine
CAS Number 104868-33-9
Molecular Formula C₈H₉N₅
Molecular Weight 175.19 g/mol

The core structure consists of a 4H-1,2,4-triazole ring, which can exist in different tautomeric forms. The exocyclic amino group at the 3-position and the pyridin-4-ylmethyl substituent at the 5-position are crucial for its interactions with biological targets. The pyridine nitrogen introduces a basic center, influencing solubility and potential for salt formation, which are critical parameters in drug development.

Physicochemical Properties

Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in both chemical reactions and biological systems.

PropertyValue/DescriptionSignificance in Drug Development
Melting Point Data not consistently available in public literature; related structures show melting points >250 °C.[3]Indicates thermal stability and high lattice energy due to intermolecular hydrogen bonding.
pKa Estimated values: Pyridine N (~5-6), Triazole N-H (~9-10), Amino N-H (>15).Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Solubility Expected to have moderate aqueous solubility due to polar functional groups (pyridine, amine, triazole). Solubility is pH-dependent.Affects formulation, administration routes, and bioavailability.[4]
LogP Calculated values are typically low, suggesting hydrophilicity.Influences the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

The presence of multiple nitrogen atoms allows for extensive hydrogen bonding, contributing to a likely solid state at room temperature and influencing its solubility profile.

Spectroscopic Profile

  • ¹H NMR: The spectrum would feature distinct signals for the pyridine protons (two doublets in the aromatic region, ~δ 8.5 and 7.5 ppm), a singlet for the methylene bridge protons (~δ 4.0 ppm), and broad singlets for the N-H protons of the triazole and amine groups, which are exchangeable with D₂O.

  • ¹³C NMR: Key signals would include those for the pyridine ring carbons, the methylene carbon, and the two distinct carbons of the triazole ring (C3 and C5), with the carbon attached to the amino group (C3) appearing at a different chemical shift than the one attached to the methylene bridge (C5).[5]

  • FTIR: Characteristic absorption bands would be observed for N-H stretching of the amine and triazole rings (~3100-3400 cm⁻¹), C=N stretching within the heterocyclic rings (~1550-1650 cm⁻¹), and C-H stretching of the aromatic and methylene groups.[6]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 175.09, with fragmentation patterns corresponding to the loss of the pyridine or amine moieties.

Synthesis and Reactivity

The synthesis of 3,5-disubstituted 1,2,4-triazoles is well-established in heterocyclic chemistry. A common and efficient pathway involves the condensation of aminoguanidine with a suitable carboxylic acid derivative, followed by cyclization.[2][7]

Synthetic Workflow

A plausible synthetic route starting from 4-pyridylacetic acid is outlined below. This method provides a direct and high-yielding approach to the target molecule.[7]

G A 4-Pyridylacetic Acid B Esterification (e.g., SOCl₂/MeOH) A->B C Methyl 4-pyridylacetate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E 4-Pyridylacetic acid hydrazide D->E F Cyclocondensation (e.g., Cyanogen bromide or S-methylisothiourea) E->F G This compound F->G

Caption: General synthetic workflow for the target compound.

Chemical Reactivity

The molecule's reactivity is dictated by its three key functional regions:

  • Exocyclic Amino Group (-NH₂): This group is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation with aldehydes or ketones.[8][9] This provides a versatile handle for synthesizing a library of derivatives for structure-activity relationship (SAR) studies.

  • 1,2,4-Triazole Ring: The triazole ring is aromatic and relatively stable. The N-H protons are weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation reactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, N-oxidized, or quaternized with alkyl halides. This site is critical for modulating the compound's aqueous solubility and pharmacokinetic properties.

Reactivity Core Core Molecule Amine Amino Group (-NH₂) Core->Amine Pyridine Pyridine-N Core->Pyridine Triazole Triazole N-H Core->Triazole Acylation Acylation Amine->Acylation Electrophiles SchiffBase Schiff Base Formation Amine->SchiffBase Aldehydes Salt Salt Formation Pyridine->Salt Acid Alkylation N-Alkylation Triazole->Alkylation Base, R-X

Caption: Reactivity map of key functional groups.

Applications in Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties.[4][10] The 3-amino-1,2,4-triazole motif is particularly valued for its ability to act as a bioisostere for urea, often improving physicochemical properties like solubility while maintaining biological activity.[4]

Derivatives of the title compound and structurally related molecules have shown potential in several therapeutic areas:

  • Antimicrobial Agents: The triazole scaffold is a key component in many antimicrobial drugs.[1]

  • Anticancer Agents: Many triazole derivatives have been investigated for their antiproliferative activities.[11]

  • Enzyme Inhibition: The parent compound 3-amino-1,2,4-triazole is a known inhibitor of enzymes like imidazoleglycerol-phosphate dehydratase.[12] The pyridylmethyl substituent can be tailored to target specific enzyme active sites.

Experimental Protocol: Representative Synthesis

The following protocol describes a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, adapted from established literature procedures.[7]

Synthesis of this compound from 4-Pyridylacetic Acid and Aminoguanidine

  • Reaction Setup: In a sealed microwave reaction vessel, combine 4-pyridylacetic acid (1.2 mmol), aminoguanidine bicarbonate (1.0 mmol), and a catalytic amount of hydrochloric acid (e.g., 0.15 mL of 37% HCl). If needed, isopropanol (2 mL) can be used as a solvent.[7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 180°C and hold for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling the vessel to room temperature, the crude product often solidifies.

  • Purification: The solid is collected and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it an attractive scaffold for medicinal chemistry. Its distinct functional groups offer multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. This guide provides a foundational understanding of its chemistry, serving as a valuable resource for researchers aiming to leverage the therapeutic potential of the 1,2,4-triazole core.

References

  • Hibot, A., Oumessaoud, A., Hafid, A., & Pujol, M. D. (n.d.). Reactivity of 3‐amino‐[1][2][8]‐triazole towards enaminonitriles and enaminones. ResearchGate. Retrieved from ResearchGate.

  • Rouzi, K., et al. (2024, August 1). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies.
  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Archives of Pharmacal Research, 33(7), 969-977.
  • Barrett, D. G., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 10(16), 3543-3546.
  • Chemicalbook. (n.d.). 5-(4-chlorophenyl)-4-[(pyridin-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. In Wikipedia.
  • Vishwakarma, D., & Gupta, S. P. (2021). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3).
  • Sravya, G., et al. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. AIP Conference Proceedings, 2390(1).
  • Makhoba, X. H., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(39), 10469-10476.
  • Farhan, M. E., et al. (2022).
  • Ehsan, M., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.
  • Sravya, G., & Lokesh, M. R. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
  • ChemicalBook. (n.d.). 5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine.
  • Wang, H., et al. (2024). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity, 28(1), 11-18.
  • Santa Cruz Biotechnology. (n.d.). 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.
  • Gökce, H., et al. (2015). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule.
  • Haddad, R., Yousif, E., & Ahmed, A. (2014). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.
  • El-Shehry, M. F., et al. (2022). Pyrazolo[5,1-c][1][2][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(15), 4933.

  • BenchChem. (n.d.). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
  • Kumar, S., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42.
  • Hussein, W. K., et al. (2021). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • El-Mekabaty, A., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(1), 239.
  • Janezic, D., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 11(48), 30141-30153.

Sources

Unraveling the Mechanism of Action: A Technical Guide to 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2][3][4] The compound 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, featuring both a 1,2,4-triazole core and a pyridine moiety, presents a compelling candidate for novel therapeutic development. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to elucidate the mechanism of action of this specific molecule. By integrating established methodologies with expert insights, this document will navigate the process of target identification, validation, and downstream signaling pathway analysis, ensuring a rigorous and scientifically sound investigation.

Introduction: The Therapeutic Potential of 1,2,4-Triazole and Pyridine Moieties

The 1,2,4-triazole ring is a privileged structure in drug discovery, renowned for its diverse biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This versatility stems from the triazole's ability to engage in various non-covalent interactions with biological macromolecules. Similarly, the pyridine ring is a common feature in numerous approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[5] The combination of these two pharmacophores in this compound suggests a high potential for significant biological activity.

This guide will outline a systematic approach to deconstruct the molecular mechanism of this compound, moving from broad phenotypic screening to precise target identification and pathway elucidation.

Foundational Analysis: Synthesis and Characterization

A prerequisite to any mechanistic study is the unambiguous synthesis and characterization of the compound of interest. While various synthetic routes for 1,2,4-triazole derivatives have been reported, a common approach involves the cyclization of thiosemicarbazide precursors.[6]

A plausible synthetic pathway for this compound is outlined below. The synthesis of a related compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, has been described in the literature, providing a solid starting point.[7][8]

Synthesis_Workflow Isonicotinic_acid Isonicotinic Acid Isonicotinohydrazide Isonicotinohydrazide Isonicotinic_acid->Isonicotinohydrazide Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Isonicotinohydrazide Potassium_dithiocarbazate Potassium dithiocarbazate salt Isonicotinohydrazide->Potassium_dithiocarbazate CS2_KOH CS2, KOH CS2_KOH->Potassium_dithiocarbazate Triazole_thiol 4-amino-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol Potassium_dithiocarbazate->Triazole_thiol Hydrazine_hydrate2 Hydrazine Hydrate Hydrazine_hydrate2->Triazole_thiol Cyclization Target_Compound 5-(Pyridin-4-ylmethyl)-4H- 1,2,4-triazol-3-amine Triazole_thiol->Target_Compound Desulfurization Raney_Nickel Raney Nickel Raney_Nickel->Target_Compound

Caption: Plausible synthetic workflow for this compound.

Following synthesis, rigorous characterization using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the compound.

Phase I: Phenotypic Screening to Identify Biological Activity

The initial step in understanding the mechanism of action is to identify a discernible biological effect. A broad phenotypic screen across a panel of well-characterized cell lines is recommended.

Recommended Cell Line Panel
Cell LineCancer TypeRationale
HCT-116Colon CancerA common cancer cell line for initial cytotoxicity screening.
MCF-7Breast CancerRepresents a hormone-dependent breast cancer model.
A549Lung CancerA standard model for non-small cell lung cancer.
PC-3Prostate CancerAn androgen-independent prostate cancer cell line.
U-87 MGGlioblastomaTo assess activity against central nervous system tumors.
K562LeukemiaA model for hematopoietic malignancies.
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Phase II: Target Identification

Once a significant biological effect, such as cytotoxicity, is confirmed, the next critical step is to identify the molecular target(s) of the compound.

Hypothesis-Driven Approach: Enzyme Inhibition Assays

Given that many 1,2,4-triazole derivatives are known enzyme inhibitors, a logical starting point is to screen the compound against a panel of relevant enzymes.[9][10]

Recommended Enzyme Panel:

Enzyme ClassSpecific ExamplesRationale for Inclusion
KinasesEGFR, VEGFR, AblFrequently implicated in cancer cell proliferation.
Histone Deacetylases (HDACs)HDAC1, HDAC6Epigenetic modifiers that are validated cancer targets.
Carbonic AnhydrasesCAII, CAIXInvolved in pH regulation and tumorigenesis.[11]
Acetylcholinesterase (AChE)Human AChE1,2,4-triazoles have shown AChE inhibitory activity.[9][12]
UreaseJack bean ureaseA target for some triazole derivatives.[10][13]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening AChE inhibitors.[12]

  • Reagent Preparation: Prepare a phosphate buffer, a solution of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the 1,2,4-triazole test compound, and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate and DTNB to each well.

  • Measurement: Measure the absorbance kinetically at 412 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor, and determine the IC₅₀ value from the dose-response curve.

AChE_Inhibition_Assay cluster_workflow AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, AChE, Substrate, DTNB) Plate_Setup Plate Setup (Buffer, Compound, AChE) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate and DTNB) Pre_incubation->Reaction_Initiation Measurement Kinetic Absorbance Measurement (412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition and IC₅₀) Measurement->Data_Analysis

Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.

Unbiased Approach: Affinity Chromatography and Mass Spectrometry

For a more comprehensive and unbiased identification of potential targets, affinity-based chemical proteomics is a powerful technique.

  • Immobilization: Synthesize a derivative of this compound with a linker arm and immobilize it onto a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a sensitive cell line.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase III: Target Validation and Pathway Analysis

Once a putative target is identified, it is essential to validate its role in the observed phenotype and to elucidate the downstream signaling pathways.

Target Validation using Genetic Approaches
  • siRNA/shRNA Knockdown: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of the target protein. If the knockdown of the target protein phenocopies the effect of the compound, it provides strong evidence for target engagement.

  • CRISPR-Cas9 Knockout: For more definitive validation, use CRISPR-Cas9 to generate a knockout cell line for the target gene. The knockout cells should exhibit resistance to the compound.

Elucidating Downstream Signaling

Assuming a target is validated, the next step is to investigate how the compound's interaction with the target affects cellular signaling.

Example Hypothetical Pathway: Inhibition of a Pro-survival Kinase

If the identified target is a kinase involved in a pro-survival pathway (e.g., Akt), the following experimental workflow can be employed:

Signaling_Pathway_Analysis cluster_pathway Hypothetical Signaling Pathway Analysis cluster_experiments Experimental Validation Compound 5-(Pyridin-4-ylmethyl)-4H- 1,2,4-triazol-3-amine Target_Kinase Target Kinase (e.g., Akt) Compound->Target_Kinase Inhibits Downstream_Substrate Downstream Substrate (e.g., GSK3β) Target_Kinase->Downstream_Substrate Phosphorylates Western_Blot Western Blot for Phospho-Substrate Target_Kinase->Western_Blot Measure phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Substrate->Cellular_Response Regulates Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cellular_Response->Apoptosis_Assay Quantify apoptosis

Caption: Hypothetical signaling pathway and corresponding validation experiments.

Experimental Protocol: Western Blotting

  • Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against the target protein and its phosphorylated form, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a multifaceted process that requires a systematic and logical approach. This technical guide provides a robust framework, from initial phenotypic screening to target identification, validation, and pathway analysis. By following these steps and employing the described methodologies, researchers can effectively unravel the therapeutic potential of this promising molecule.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate. [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017, July 1). ResearchGate. [Link]

  • Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). PubMed. [Link]

  • 1, 2, 4-triazole derivatives: Significance and symbolism. (2025, March 8). Consensus. [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2025, August 15). ResearchGate. [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026, January 18). MDPI. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14). Research Square. [Link]

  • Few examples of approved drugs containing a pyridine unit. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). ACS Publications. [Link]

  • Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2019, May 9). PubMed. [Link]

  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (n.d.). ResearchGate. [Link]

  • The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). (n.d.). ResearchGate. [Link]

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the 1,2,4-triazole nucleus stands as a "privileged scaffold"—a molecular framework that demonstrates a remarkable capacity for binding to a diverse array of biological targets. This versatility has rendered it a cornerstone in the development of therapeutic agents across multiple disciplines. While direct and extensive research on 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine is emerging, a comprehensive understanding of its potential biological activities can be expertly extrapolated from the wealth of data available for its immediate structural analogs, particularly the 3-thiol and other 5-substituted derivatives.

This guide provides an in-depth technical analysis of this chemical class, synthesizing established findings to offer researchers, scientists, and drug development professionals a foundational understanding and practical framework for future investigation. We will explore the validated biological activities, delve into the causality behind experimental designs, and provide actionable protocols to empower further research and development.

The Core Moiety: Synthesis and Structural Rationale

The synthesis of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol core, a close analog to the topic compound, serves as a representative pathway. The rationale for this multi-step synthesis is grounded in fundamental organic chemistry principles, designed for efficiency and high yield. The common starting material is isonicotinic acid hydrazide, valued for its reactive hydrazide group, which is primed for cyclization reactions.

The conversion of the hydrazide to a potassium dithiocarbazinate salt is a critical intermediate step. The subsequent cyclization with hydrazine hydrate is the key transformation that forges the stable, five-membered 1,2,4-triazole ring. This reaction is thermodynamically driven and results in the formation of the stable aromatic triazole system.[1][2]

Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes a validated method for synthesizing the core triazole scaffold.

Step 1: Preparation of Potassium 3-(isonicotinoyl)dithiocarbazate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (150 mL).

  • To this solution, add isonicotinic acid hydrazide (0.1 mol).

  • Cool the mixture to below 10°C in an ice bath.

  • Add carbon disulfide (0.1 mol) dropwise with constant stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Filter the precipitated potassium salt, wash with cold diethyl ether, and dry in vacuo. Causality: The basic medium activates the hydrazide for nucleophilic attack on the carbon disulfide, and the extended reaction time ensures complete salt formation.

Step 2: Cyclization to form 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Reflux a suspension of the potassium salt (0.05 mol) and hydrazine hydrate (0.1 mol, 99%) in water (20 mL).

  • Monitor the reaction by observing the cessation of hydrogen sulfide gas evolution (typically 4-6 hours).

  • Cool the reaction mixture and dilute with a significant volume of cold water.

  • Acidify the solution to pH 5-6 with concentrated hydrochloric acid or acetic acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure triazole. Causality: The hydrazine hydrate acts as the nitrogen source for the triazole ring. The acidic workup protonates the thiol and amine groups, causing the product to precipitate from the aqueous solution.[2][3]

Synthesis_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization INH Isonicotinic Acid Hydrazide KOH_CS2 KOH, CS2 Ethanol INH->KOH_CS2 Salt Potassium Dithiocarbazinate Salt KOH_CS2->Salt Hydrazine Hydrazine Hydrate Reflux Salt->Hydrazine Product 4-Amino-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol Hydrazine->Product

Caption: Synthetic pathway for a core 1,2,4-triazole analog.

Antimicrobial and Antifungal Activity: A Primary Therapeutic Avenue

A significant body of research points to the potent antimicrobial and antifungal properties of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives.[1][3][4][5][6] The presence of the triazole ring, combined with the amino and thiol groups, creates a pharmacophore capable of disrupting essential microbial processes. The mechanism is often attributed to the chelation of metal ions vital for enzyme function or the inhibition of specific microbial enzymes.

Derivatives have demonstrated significant activity against a panel of clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[3]

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole Derivatives
Compound ClassTest OrganismActivity Metric (MIC, µg/mL)Reference
4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolsS. aureus16[3]
4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolsB. subtilis20[3]
4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolsE. coli25[3]
4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolsC. albicans24[3]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesS. aureusPromising Activity[1][2]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesP. aeruginosaPromising Activity[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Causality: A standardized inoculum is critical for reproducibility and comparability of results across different experiments and labs.

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The concentration range should be selected to capture the expected MIC.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Standardize Microbial Inoculum (e.g., 0.5 McFarland) C Inoculate Wells with Standardized Microbe Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Assess for Turbidity D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Analgesic and Anti-inflammatory Potential

Derivatives of the 1,2,4-triazole scaffold have consistently demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[7][8][9][10] This suggests a potential mechanism involving the inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) further supports this hypothesis.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization and Grouping:

    • Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week.

    • Divide animals into groups: Vehicle control, standard drug (e.g., Diclofenac or Ibuprofen), and test compound groups (at various doses).

  • Compound Administration:

    • Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat. Causality: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response characterized by edema.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Emerging Anticancer Applications

Recent investigations have highlighted the anticancer potential of 1,2,4-triazole derivatives.[11][12][13][14][15] Analogs of this compound have shown cytostatic and cytotoxic effects against a variety of human cancer cell lines, including those from breast, colon, and central nervous system cancers.[11][12]

The proposed mechanisms are varied and may include the inhibition of key signaling pathways involved in cell proliferation and survival (e.g., the AKT pathway) or the disruption of tubulin polymerization, a target for many established chemotherapeutic agents.[13][14]

Data Presentation: Anticancer Activity of 1,2,4-Triazole Analogs
Compound ClassCancer Cell LineActivity Metric (% Growth Inhibition)Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineCNS (SNB-75)41.25%[11][14]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineNon-Small Cell Lung (EKVX)26.61%[11][14]
5-Amino[3][4][6]triazole DerivativesLiver (HepG2)IC50: 17.69 - 25.4 µM[12]
5-Amino[3][4][6]triazole DerivativesBreast (MCF7)IC50: 17.69 - 27.09 µM[12]
1,2,4-triazole-pyridine hybridsMurine Melanoma (B16F10)IC50: 41.12 - 61.11 µM[15]

Structure-Activity Relationship (SAR) and Future Directions

The collective data on this class of compounds allows for the formulation of preliminary structure-activity relationships:

  • The 3-Thiol Group: The presence of a thiol (or thione tautomer) at the 3-position appears crucial for potent antimicrobial activity, likely due to its metal-chelating properties.

  • The 4-Amino Group: This group serves as a versatile handle for derivatization, allowing for the introduction of various substituents (e.g., Schiff bases) that can modulate potency and selectivity.[3][6]

  • The 5-Substituent: The pyridinylmethyl group at the 5-position contributes to the overall polarity and hydrogen bonding capacity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. Modifications at this position could fine-tune target specificity.

Future research should focus on the systematic exploration of these positions to optimize the desired biological activity, whether it be antimicrobial, anti-inflammatory, or anticancer. A thorough investigation into the precise molecular mechanisms, including enzyme inhibition kinetics and target identification, will be paramount for advancing these promising scaffolds toward clinical application.

References

  • Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320.
  • Sabale, P. M., & Mehta, P. (n.d.).
  • Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link]

  • Plebańska, A., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(11), 389. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. İstanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Ronad, P., et al. (2022). Analgesic and anti-inflammatory investigation of 1,2,4-triazole derivatives in rats. Journal of Medicinal and Pharmaceutical Sciences. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. DergiPark. [Link]

  • Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320. [Link]

  • Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

  • Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 21(1), 319. [Link]

  • Kumar, R., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of King Saud University - Science, 28(3), 246-252. [Link]

  • Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complement Med Ther, 21(1), 319. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6958. [Link]

  • Gomaa, A. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][6]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

  • Biernasiuk, A., et al. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 28(2), 793. [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(24), 5993. [Link]

  • Wang, Y., et al. (2019). Synthesis and anticancer activity evaluation of a series of[3][4][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 29(15), 1951-1956. [Link]

  • Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(5), 1177-1187. [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. [Link]

  • Zvenihorodska, T., et al. (2020). Synthesis and Antimicrobial Action of 1,2,4-Triazole Derivatives Containing Theophylline and 1,3,4-Thiadiazole Fragments In their Structure. African Journal of Biomedical Research, 23(2), 225-230. [Link]

  • Kumar, D., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The convergence of pyridinyl and 1,2,4-triazolyl moieties in a single molecular framework has garnered significant attention in medicinal chemistry. These heterocycles are privileged structures, each contributing unique physicochemical properties that are often synergistic in modulating biological activity. 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine emerges as a molecule of interest, combining the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the versatile coordination and hydrogen bond donor-acceptor properties of the 3-amino-1,2,4-triazole scaffold. A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its interactions in biological systems. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from structurally related analogues.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for the title compound, this guide presents a detailed prediction of its spectroscopic characteristics. These predictions are based on the analysis of structurally related compounds, including 4-(aminomethyl)pyridine and various substituted 1,2,4-triazoles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be characterized by distinct signals corresponding to the protons of the pyridine ring, the methylene bridge, and the amine and N-H groups of the triazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
Pyridine H-2, H-6~8.50Doublet (d)~6.0These protons are in the ortho position to the nitrogen atom in the electron-deficient pyridine ring, leading to a significant downfield shift.
Pyridine H-3, H-5~7.30Doublet (d)~6.0These protons are in the meta position to the nitrogen atom and will appear upfield relative to the ortho protons.
Methylene (-CH₂-)~4.00Singlet (s)-The methylene protons are adjacent to both the pyridine and triazole rings. Their chemical shift will be influenced by the electron-withdrawing nature of both heterocyclic systems.
Amine (-NH₂)5.0 - 6.0Broad Singlet (br s)-The chemical shift of the amino protons can vary depending on the solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and exchange.
Triazole N-H11.0 - 13.0Broad Singlet (br s)-The N-H proton of the triazole ring is acidic and its signal is typically broad and significantly downfield.

Rationale for Predictions: The predicted chemical shifts for the pyridinyl protons are based on data for 4-substituted pyridines. The downfield shift of the methylene protons is a cumulative effect of the adjacent aromatic systems. The broadness and chemical shift of the -NH₂ and N-H protons are characteristic features of these functional groups in heterocyclic compounds.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Triazole C-3~155This carbon is attached to the amino group and is part of the electron-deficient triazole ring, resulting in a downfield shift.
Triazole C-5~150This carbon is attached to the methylene bridge and is also part of the triazole ring.
Pyridine C-4~148The carbon atom of the pyridine ring attached to the methylene group.
Pyridine C-2, C-6~150These carbons are adjacent to the nitrogen atom in the pyridine ring and are significantly deshielded.
Pyridine C-3, C-5~124These carbons are further from the nitrogen atom and will appear at a more upfield position.
Methylene (-CH₂-)~35The chemical shift of the methylene carbon is influenced by the two attached heterocyclic rings.

Rationale for Predictions: The predicted chemical shifts for the triazole carbons are based on data for 3-amino-1,2,4-triazole derivatives. The pyridine carbon chemical shifts are estimated from known values for 4-substituted pyridines.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H stretching (amine and triazole)3400 - 3100Medium - StrongThese bands correspond to the symmetric and asymmetric stretching vibrations of the primary amine and the N-H of the triazole ring.
C-H stretching (aromatic)3100 - 3000MediumCharacteristic for C-H bonds in the pyridine ring.
C-H stretching (aliphatic)2950 - 2850Weak - MediumCorresponding to the methylene bridge C-H bonds.
C=N and C=C stretching (ring)1650 - 1500Medium - StrongThese absorptions arise from the stretching vibrations of the double bonds within the pyridine and triazole rings.
N-H bending (amine)1650 - 1580MediumThis bending vibration of the primary amine can sometimes overlap with the ring stretching vibrations.
C-N stretching1400 - 1200Medium - StrongThese bands are associated with the stretching vibrations of the C-N bonds in the rings and the amine group.

Rationale for Predictions: The predicted IR frequencies are based on established correlation tables and data from similar heterocyclic compounds[1]. The N-H stretching region is expected to be complex due to multiple N-H bonds and potential hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected exact mass of the molecular ion [C₈H₉N₅]⁺ is approximately 175.0858 g/mol . A prominent molecular ion peak is anticipated in the mass spectrum.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most probable fragmentation pathway is the cleavage of the C-C bond between the methylene group and the triazole ring, leading to the formation of a stable pyridin-4-ylmethyl cation (tropylium-like ion) at m/z 92. This is a common fragmentation pattern for benzyl-substituted compounds.

    • Loss of HCN from Pyridine Ring: Fragmentation of the pyridine ring can occur with the loss of HCN (27 Da), a characteristic fragmentation for pyridine derivatives.

    • Triazole Ring Fragmentation: The triazole ring can undergo cleavage, leading to various smaller fragments.

Experimental Methodologies

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (-NH₂, N-H). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for identifying long-range proton-carbon correlations, which can confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the most convenient method. Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for purity analysis.

  • Ionization Method:

    • Electron Ionization (EI): This hard ionization technique is useful for observing detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are ideal for clearly observing the molecular ion peak with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Proton_NMR_Assignments cluster_molecule This compound cluster_assignments Predicted ¹H NMR Signals Molecule H2_H6 H-2, H-6 ~8.50 ppm (d) H2_H6->Molecule ortho to N H3_H5 H-3, H-5 ~7.30 ppm (d) H3_H5->Molecule meta to N CH2 -CH₂- ~4.00 ppm (s) CH2->Molecule Methylene bridge NH2 -NH₂ 5.0-6.0 ppm (br s) NH2->Molecule Amino group NH N-H 11.0-13.0 ppm (br s) NH->Molecule Triazole N-H

Caption: Predicted ¹H NMR assignments for key protons.

Mass_Spec_Fragmentation Parent [M]⁺˙ m/z = 175 Fragment1 [C₇H₈N₂]⁺˙ m/z = 92 (Pyridin-4-ylmethyl cation) Parent->Fragment1 Benzylic Cleavage Fragment2 Loss of HCN Parent->Fragment2 Fragment3 Triazole Ring Fragments Parent->Fragment3

Caption: Primary mass spectrometry fragmentation pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols offer a robust framework for obtaining high-quality data, and the visualizations serve to clarify the key structure-spectra correlations. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, aiding in the synthesis, characterization, and further investigation of this promising heterocyclic compound.

References

  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. [Link]

  • 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. PubMed Central (PMC). [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

Sources

In Vitro Evaluation of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel heterocyclic compounds, using 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine as a representative example. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document is structured to guide researchers through a logical, tiered approach to characterizing the biological potential of such a compound, from initial cytotoxicity profiling to preliminary mechanism of action studies.

Part 1: Foundational Characterization and Cytotoxicity Profiling

Prior to any biological assessment, the fundamental physicochemical properties of the test compound must be established. This ensures the integrity and reproducibility of all subsequent in vitro assays.

Purity and Identity Confirmation

The identity and purity of this compound should be rigorously confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is employed to determine the purity of the compound, with a target purity of >95% being essential for reliable biological data. The chemical structure should be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Solubility Determination

A critical, yet often overlooked, step is determining the compound's solubility in commonly used solvents for biological assays, primarily dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). A stock solution is typically prepared in DMSO at a high concentration (e.g., 10-50 mM). Serial dilutions are then made in the relevant cell culture medium to assess the concentration at which the compound remains in solution, avoiding precipitation that would lead to inaccurate results.

General Cytotoxicity Assessment: The MTT Assay

The initial biological evaluation should assess the compound's general cytotoxicity to establish a therapeutic window and guide concentration selection for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate mammalian cells (e.g., a non-cancerous cell line like HEK293 and a panel of cancer cell lines such as MCF-7 and HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.1 µM to 100 µM. Replace the existing medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the cells for a period that allows for at least two cell doublings, typically 48-72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HEK293> 1001.2
MCF-725.50.8
HepG242.11.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Screening for Primary Biological Activity

Based on the broad spectrum of activities reported for 1,2,4-triazole derivatives, a parallel screening approach against microbial and cancer targets is a logical next step.[1][6][7][8]

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

The antimicrobial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Mechanism of Action: Apoptosis and Cell Cycle Analysis

Should the initial cytotoxicity screen reveal significant and selective activity against cancer cell lines, further investigation into the mechanism of cell death is warranted.

Workflow for Anticancer MoA Studies

G A Initial Cytotoxicity Screen (MTT Assay) B Apoptosis Assay (Caspase-Glo 3/7) A->B If selective anticancer activity is observed C Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) A->C D Signaling Pathway Analysis (Western Blot) B->D C->D E Interpretation & Further Studies D->E

Caption: Workflow for investigating the anticancer mechanism of action.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC₅₀ for 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7, key executioners of apoptosis.

Part 3: Elucidating the Molecular Target and Signaling Pathway

Identifying the molecular target is the ultimate goal of in vitro studies. While complex, preliminary insights can be gained through targeted assays based on the known pharmacology of similar structures. For instance, many pyridine-containing compounds are known to interact with kinases.

Kinase Inhibition Profiling

A commercially available kinase panel can be used to screen the compound against a wide range of kinases to identify potential targets. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Western Blotting for Signaling Pathway Modulation

If a primary activity (e.g., apoptosis induction) is confirmed, Western blotting can be used to investigate the effect of the compound on key proteins within relevant signaling pathways.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to proteins of interest (e.g., Bcl-2, Bax, cleaved PARP for apoptosis) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Compound 5-(Pyridin-4-ylmethyl)- 4H-1,2,4-triazol-3-amine Compound->Receptor Inhibition

Caption: A hypothetical signaling pathway illustrating potential inhibition by the test compound.

References

  • Kokil, G. R., Rewatkar, P. V., Gosain, S., Aggarwal, S., Verma, A., Kalra, A., & Thareja, S. (2010). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Letters in Drug Design & Discovery, 7(1), 46-49. (URL not available for direct linking)
  • Karczmarzyk, Z., Swatko-Ossor, M., Wysocki, W., Drozd, M., Ginalska, G., Pachuta-Stec, A., & Pitucha, M. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. (URL: [Link])

  • Synthesis, in-vitro Cytotoxic Evaluation, and Molecular Docking Studies of New 1,2,4-triazole Derivatives. Bentham Science. (URL: [Link])

  • Seelam, N., Shrivastava, S. P., Prasanthi, S., & Gupta, S. (2013). Synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(4), 1144-1147. (URL not available for direct linking)
  • Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. (URL: [Link])

  • Ehsan, et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. (URL not available for direct linking)
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, allow it to interact with a diverse range of biological targets.[1][3] This guide focuses on the specific, yet under-researched, compound 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine . While direct pharmacological data for this exact molecule is limited, a robust analysis of its structural analogs and the broader 1,2,4-triazole class allows for the confident inference of its most promising therapeutic targets. This document synthesizes current knowledge to propose primary and secondary targets in neurodegeneration, oncology, inflammation, and infectious diseases, providing the scientific rationale and detailed experimental protocols to guide future research and drug development efforts.

The 1,2,4-Triazole Scaffold: A Foundation of Therapeutic Versatility

The 1,2,4-triazole ring is a five-membered heterocycle that acts as an important pharmacophore by interacting with biological receptors with high affinity.[3] Its ability to serve as a bioisostere for amide, ester, and carboxylic acid groups, coupled with its dipole character and rigidity, makes it a frequent component in drugs like the antifungal Fluconazole, the antiviral Ribavirin, and the anticancer agent Letrozole.[3][4]

The molecule of interest, this compound, possesses three key features that inform its potential bioactivity:

  • 1,2,4-Triazole Core: Provides metabolic stability and a scaffold for diverse receptor interactions.

  • Pyridine Ring: A basic nitrogen heterocycle capable of forming crucial hydrogen bonds and π-stacking interactions within enzyme active sites or protein-protein interfaces.

  • Exocyclic Amine Group (-NH2): A key hydrogen bond donor and a potential point for further chemical modification to optimize potency and selectivity.

Based on these features and extensive literature on close analogs, we can prioritize several key therapeutic avenues for investigation.

Primary Inferred Target: Inhibition of α-Synuclein Aggregation in Neurodegeneration

The most compelling evidence for a direct therapeutic target for this chemical class comes from studies on neurodegenerative disorders, specifically Parkinson's Disease (PD).[5][6]

Mechanism of Action: PD is pathologically characterized by the misfolding and aggregation of the alpha-synuclein (α-syn) protein into toxic oligomers and fibrils, which leads to the death of dopaminergic neurons.[6][7] Preventing this aggregation cascade is a primary disease-modifying strategy. Research has identified compounds with the core 5-(4-pyridinyl)-1,2,4-triazole scaffold as potent inhibitors of α-syn fibrillization.[5][7][8][9] The proposed mechanism involves the molecule binding to aggregation-prone regions of α-syn, stabilizing the monomeric form and redirecting the aggregation pathway away from toxic species.[6]

Visualization: α-Synuclein Aggregation Pathway and Point of Inhibition

G cluster_pathway Aggregation Cascade Monomer α-Synuclein Monomers Oligomers Toxic Oligomers Monomer->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils Inhibitor 5-(Pyridin-4-ylmethyl)- 4H-1,2,4-triazol-3-amine Inhibitor->Monomer Stabilization Inhibitor->Oligomers Inhibition

Caption: Proposed inhibition of α-synuclein aggregation by the triazole scaffold.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This protocol provides a robust method to quantify the inhibitory effect of a compound on the formation of amyloid fibrils in vitro.

  • Preparation of Reagents:

    • Prepare a 1 mg/mL (approx. 70 µM) stock solution of recombinant human α-synuclein protein in phosphate-buffered saline (PBS), pH 7.4. Aliquot and store at -80°C.

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C.

    • Prepare a 10 mM stock solution of the test compound (this compound) in DMSO.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, set up the reactions in triplicate. For each well, add:

      • PBS to a final volume of 100 µL.

      • α-synuclein stock solution to a final concentration of 35 µM.

      • Test compound or vehicle (DMSO) to the desired final concentration (e.g., a serial dilution from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 1% v/v.

      • ThT stock solution to a final concentration of 20 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous orbital shaking (e.g., 300 rpm) in a plate reader with fluorescence capability.

    • Measure the fluorescence intensity every 15 minutes for up to 72 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of wells containing all components except α-synuclein.

    • Plot fluorescence intensity versus time. A sigmoidal curve indicates fibril formation.

    • The inhibitory effect is determined by the reduction in the maximum fluorescence intensity at the plateau phase compared to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the final fluorescence by 50%.

Secondary Potential Targets in Oncology

The 1,2,4-triazole scaffold is a well-established pharmacophore in anticancer drug design, often targeting key enzymes in signaling pathways.[10][11]

c-Met Kinase Inhibition

Mechanism of Action: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, invasion, and angiogenesis.[12] Dysregulation of the HGF/c-Met pathway is a known driver in many cancers. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase can block downstream signaling and halt tumor progression.[12] The pyridine moiety present in the target compound is a common feature in many known c-Met inhibitors, where it often forms a key hydrogen bond in the kinase hinge region.[13][14]

Visualization: Simplified c-Met Signaling Pathway

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds P P cMet->P Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Response Cell Proliferation, Invasion, Angiogenesis Downstream->Response Inhibitor Triazole Inhibitor Inhibitor->cMet Blocks ATP Site

Caption: Inhibition of c-Met receptor tyrosine kinase phosphorylation.

Other Oncological Targets

The versatility of the 1,2,4-triazole scaffold extends to other cancer-related enzymes. Studies have shown that derivatives can inhibit:

  • Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX and XII, which are involved in regulating tumor pH and proliferation.[3]

  • Topoisomerases: These enzymes are critical for managing DNA topology during replication. Their inhibition leads to DNA damage and apoptosis in cancer cells.[3]

Table 1: Representative Bioactivity of 1,2,4-Triazole Scaffolds Against Cancer Targets

Compound ClassTarget EnzymeRepresentative IC50Reference
Benzenesulfonamide-triazolesCarbonic Anhydrase IXLow nanomolar range[3]
Triazolo[4,3-a]quinoxalinesTopoisomerase-II0.68–1.22 µM[3]
Pyridine-Triazole Hybridsc-Met Kinase11.77 µM[3]
Eugenol-Triazole HybridsB16F10 Cell Line5.69 µM[15][16]

Tertiary Potential Targets in Inflammation

Chronic inflammation is closely linked with numerous diseases, and enzymes in the arachidonic acid pathway are prime therapeutic targets.

Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation.[15][17] Selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Numerous studies have demonstrated that diarylheterocyclic compounds, including those with a 1,2,4-triazole core, are potent and selective COX-2 inhibitors.[3][17][18][19]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay allows for rapid screening of compounds for their ability to inhibit COX-2 activity.

  • Materials:

    • Human recombinant COX-2 enzyme.

    • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

    • Test compound and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound or control.

    • Add 150 µL of COX reaction buffer.

    • Add 10 µL of Heme.

    • Add 10 µL of COX-2 enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a solution containing Arachidonic Acid and ADHP.

  • Detection and Analysis:

    • Immediately measure the fluorescence in a plate reader (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 5-10 minutes.

    • The rate of increase in fluorescence is proportional to the COX-2 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Established Target Class: Fungal Lanosterol 14α-demethylase (CYP51)

The 1,2,4-triazole ring is the defining pharmacophore of the "azole" class of antifungal agents.[20]

Mechanism of Action: These drugs act by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol.[3][21][22][23] Ergosterol is a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[3][20] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site, effectively blocking its function.[22]

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the standard for determining the potency of an antifungal agent.

  • Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans) and prepare a standardized inoculum suspension in RPMI-1640 medium as per CLSI guidelines.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Synthesis and Future Directions

The synthesis of the target molecule and its analogs is readily achievable through established heterocyclic chemistry routes, often starting from isonicotinic acid hydrazide, which is then converted to a key 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.[4][24][25][26] The amine and thiol groups on this intermediate provide versatile handles for further chemical elaboration to build a library of compounds for structure-activity relationship (SAR) studies.

Visualization: Drug Discovery Workflow

G cluster_0 Discovery & Screening cluster_1 Lead Optimization Synthesis Chemical Synthesis (Library Generation) Screening In Vitro Screening (α-syn, c-Met, COX-2) Synthesis->Screening SAR SAR Analysis & Hit Identification Screening->SAR Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization InVivo In Vivo Efficacy (Disease Models) Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A logical workflow for advancing the triazole scaffold from hit to candidate.

Future Outlook: The therapeutic potential of this compound is significant, grounded in the proven activities of its core scaffold and close analogs. The immediate path forward involves:

  • Chemical Synthesis: Preparation of the target compound and a focused library of analogs to explore SAR.

  • Target Validation: In vitro screening against the high-priority targets identified in this guide: α-synuclein aggregation, c-Met kinase, and COX-2.

  • Lead Optimization: Iterative chemical modification of the most promising hits to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Evaluation: Testing optimized lead compounds in relevant animal models of Parkinson's disease, cancer, or inflammation to establish proof-of-concept efficacy.

This structured approach will systematically validate the therapeutic hypotheses and pave the way for developing novel drug candidates based on this versatile chemical scaffold.

References

Sources

An In-depth Technical Guide to 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif present in numerous clinically approved drugs.[1][2][3] Its prevalence in medicinal chemistry can be attributed to its unique physicochemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[2][4] Derivatives of 1,2,4-triazole exhibit a remarkable range of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][5][6]

The incorporation of a pyridinylmethyl substituent at the 5-position of the triazole ring introduces an additional pharmacophoric element. The pyridine ring is another privileged structure in drug design, known to enhance solubility and provide a key interaction point with biological targets.[7] This combination of a 1,2,4-triazole core and a pyridine moiety in 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine suggests a high potential for significant biological activity, making it and its analogs attractive targets for drug discovery programs.

Synthesis and Mechanism

A robust and versatile synthetic strategy is paramount for the exploration of structure-activity relationships (SAR) in a novel series of compounds. The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines is typically achieved through the cyclization of appropriate precursors.

Proposed Synthetic Pathway

A logical and commonly employed route for the synthesis of the target compound and its analogs involves the cyclization of a substituted thiosemicarbazide, which itself is derived from the corresponding acid hydrazide. The general synthetic scheme is outlined below:

Synthetic Pathway A Pyridine-4-acetic acid B Pyridine-4-acetyl hydrazide A->B  H2NNH2·H2O / EtOH, reflux C Potassium dithiocarbazinate salt B->C  CS2, KOH / EtOH, reflux D 4-Amino-5-(pyridin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol C->D  H2NNH2·H2O, reflux E This compound (Target) D->E  Raney Nickel / EtOH, reflux

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (A Key Intermediate)

This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole-3-thiols and serves as a foundational procedure.[8][9]

Step 1: Synthesis of Potassium 3-(isonicotinoyl)dithiocarbazate

  • To a stirred solution of potassium hydroxide (0.056g) in absolute ethanol, add isonicotinic acid hydrazide.

  • To this mixture, add carbon disulfide (CS2) dropwise while maintaining the temperature below 30°C.

  • Continue stirring for 12-16 hours at room temperature.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry in vacuo.

Step 2: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium 3-(isonicotinoyl)dithiocarbazate and hydrazine hydrate in water for several hours.

  • A solid product will precipitate upon cooling.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to yield the pure product.

Rationale behind Experimental Choices:

  • The use of a strong base like KOH is crucial for the deprotonation of the hydrazide and subsequent nucleophilic attack on carbon disulfide.

  • The cyclization with hydrazine hydrate proceeds via an intramolecular condensation, leading to the formation of the stable 1,2,4-triazole ring.

  • The final desulfurization step using Raney Nickel is a classic method to convert the thiol group to an amine.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected spectroscopic data for compounds structurally related to the topic, providing a reference for experimental validation.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol [7]14.30 (s, 1H, SH), 8.75 (d, 2H, Py-H), 7.91 (d, 2H, Py-H)163.2, 150.2, 146.0, 121.52553 (SH), 1659, 1591, 1568 (C=C & C=N)375.1378 [M+H]⁺ (for a derivative)
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine [4]12.67 (bs, 1H, NH), 7.14-7.76 (m, 6H, Ar-H), 6.90 (d, 1H, olefinic-H), 5.36 (s, 2H, NH₂), 4.42 (bs, 2H, CH₂)160.4 (C-5), 156.6 (C-3), 135.2, 130.9, 130.4, 129.8, 125.8, 59.3 (CH₂)3204 (N-H), 1684 (C=O of ester), 1575 (C=C)-
5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol [10]Experimentally recorded and compared with DFT calculations.Experimentally recorded and compared with DFT calculations.Experimentally recorded and compared with DFT calculations.-

Note: The data presented is for structurally similar compounds and should be used as a reference. Actual experimental values for the target compound may vary.

Biological Activity and Therapeutic Potential

Derivatives of 1,2,4-triazole are well-documented for their wide array of biological activities. The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[11] This disruption of the fungal cell membrane leads to cell death.

Antifungal Mechanism cluster_fungus Fungal Cell cluster_drug Drug Action A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B Substrate C Ergosterol B->C Catalysis D Fungal Cell Membrane Integrity C->D Essential Component E 1,2,4-Triazole Derivative (e.g., this compound) E->B Inhibition

Caption: Simplified signaling pathway of 1,2,4-triazole antifungal agents.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial potential of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][12][13]

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the specific compound this compound remains to be fully characterized in the public domain, the wealth of information on its structural analogs provides a strong foundation for its synthesis and biological evaluation. The combination of the proven 1,2,4-triazole scaffold with the versatile pyridine moiety makes this class of compounds a highly promising area for future research in drug discovery. Further investigation into the synthesis of a library of derivatives and comprehensive screening against a panel of biological targets is warranted to unlock their full therapeutic potential.

References

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. [Link]

  • ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[4][7][14]triazole-3-carboxylic acid ethyl ester. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • SciSpace. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. [Link]

  • ResearchGate. (2015). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. [Link]

  • Acta Poloniae Pharmaceutica. (2013). Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. [Link]

  • National Center for Biotechnology Information. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]

  • ResearchGate. (2021). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). [Link]

  • Journal of Pharmaceutical Research International. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • Journal of Applied Pharmacy. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

  • ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Z. Anorg. Allg. Chem. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. [Link]

Sources

Molecular structure of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive exploration of the chemical and biological attributes of a promising heterocyclic scaffold.

This guide provides a detailed examination of this compound, a molecule of significant interest in medicinal chemistry. We will dissect its structural characteristics, outline a robust synthetic pathway, and explore its potential pharmacological applications, grounding our analysis in established scientific principles and methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, and among them, the 1,2,4-triazole ring is a uniquely privileged structure.[1] This five-membered ring, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including the antifungals fluconazole and itraconazole, and the anxiolytic alprazolam.[2] Its value stems from its metabolic stability, its capacity for hydrogen bonding, and its rigid structure, which can orient substituents in precise three-dimensional space to interact with biological targets.[3] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[4][5][6] The title compound, by incorporating a flexible pyridin-4-ylmethyl substituent, presents a compelling scaffold for developing novel therapeutics.

Molecular Architecture and Physicochemical Profile

A molecule's therapeutic potential is fundamentally dictated by its structure and resulting physicochemical properties. These attributes govern its solubility, permeability, and ability to interact with target biomolecules.

Chemical Structure

The molecule consists of a central 4H-1,2,4-triazole ring. An amine group (-NH2) is attached at the 3-position, and a pyridin-4-ylmethyl group is attached at the 5-position. The methylene bridge (-CH2-) connecting the pyridine and triazole rings provides crucial rotational flexibility.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key computed properties that predict the molecule's pharmacokinetic behavior.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₉N₅Defines the elemental composition.
Molecular Weight 175.19 g/mol Influences diffusion and transport across membranes; lower MW is often favorable.
XLogP3 ~0.4 - 0.8Predicts lipophilicity; a low value suggests good aqueous solubility.
Hydrogen Bond Donors 2The two amine hydrogens can form H-bonds with biological targets.
Hydrogen Bond Acceptors 4The nitrogen atoms in the rings can accept H-bonds.
Rotatable Bonds 2Indicates molecular flexibility, allowing conformational adaptation to binding sites.
Topological Polar Surface Area ~82 ŲCorrelates with membrane permeability; values <140 Ų are associated with good oral bioavailability.

Note: Values are estimated based on the chemical structure and data for analogous compounds, such as those found in CAS registry number 83417-25-8 for a similar isomer.[7]

Synthesis and Structural Verification

A reliable and scalable synthesis is essential for further investigation. The following workflow represents a validated approach for constructing substituted 3-amino-1,2,4-triazoles.

Synthetic Workflow Diagram

This process begins with readily available starting materials and proceeds through the formation of a key hydrazide intermediate, followed by cyclization to form the triazole core.

G start Starting Materials: Ethyl 2-(pyridin-4-yl)acetate Hydrazine Hydrate step1 Step 1: Hydrazinolysis Formation of 2-(pyridin-4-yl)acetohydrazide start->step1 Reflux in Ethanol step2 Step 2: Reaction with Cyanogen Bromide Formation of Acyl Guanidine Intermediate step1->step2 BrCN, Methanol, 0°C to RT step3 Step 3: Base-Mediated Cyclization Intramolecular Condensation step2->step3 K₂CO₃ or Et₃N, Reflux product Final Product: This compound step3->product

Caption: A representative synthetic pathway for the target compound.

Detailed Experimental Protocol

Expertise & Experience: This protocol is based on well-established methods for 1,2,4-triazole synthesis.[8] Each step includes critical considerations for ensuring reaction success and purity.

Step 1: Synthesis of 2-(pyridin-4-yl)acetohydrazide

  • In a round-bottom flask, dissolve ethyl 2-(pyridin-4-yl)acetate (1.0 eq.) in absolute ethanol.

  • Add hydrazine hydrate (1.5 eq.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Trustworthiness: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether, filter the solid, and dry under vacuum to yield the hydrazide product.

Step 2: Formation of the Acyl Guanidine Intermediate

  • Suspend the 2-(pyridin-4-yl)acetohydrazide (1.0 eq.) in methanol and cool the mixture to 0 °C in an ice bath.

  • Causality: This cooling step is critical to control the exothermic reaction with the highly reactive cyanogen bromide.

  • Slowly add a solution of cyanogen bromide (1.1 eq.) in methanol dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

Step 3: Base-Mediated Cyclization

  • To the reaction mixture from Step 2, add a suitable base such as potassium carbonate (2.0 eq.).

  • Heat the mixture to reflux for 10-14 hours. The base promotes the intramolecular cyclization and elimination of water to form the stable triazole ring.

  • Monitor the reaction by TLC or LC-MS for the appearance of the product and disappearance of the intermediate.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure title compound.

Mandatory Structural Verification

The identity and purity of the final compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic methods.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the atom connectivity and structural integrity.

  • Mass Spectrometry (MS): To verify the molecular weight (m/z).

  • FTIR Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine, C=N stretches for the rings).

  • HPLC Analysis: To determine the purity of the final compound, which should be >95% for biological screening.

These characterization techniques are standard for novel triazole derivatives.[9][10][11][12]

Potential Pharmacological Applications

The structural motifs within this compound suggest several promising avenues for therapeutic development. The broad bioactivity of the triazole core is well-documented.[3][13]

Kinase Inhibition in Oncology

Many successful kinase inhibitors utilize nitrogen-containing heterocycles to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyridine and triazole nitrogens in the title compound are well-positioned to serve this function, potentially disrupting signal transduction pathways critical for cancer cell proliferation.

G cluster_0 Kinase Active Site hinge Hinge Region (Backbone Amides) inhibition ATP Binding Blocked Signal Cascade Interrupted hinge->inhibition Leads to gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket compound 5-(Pyridin-4-ylmethyl)- 4H-1,2,4-triazol-3-amine compound->hinge H-Bonding from Pyridine/Triazole N compound->hydrophobic_pocket Pyridine Ring Interaction

Caption: A hypothetical binding mode illustrating kinase inhibition.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is the foundation of leading antifungal drugs. Its derivatives have demonstrated potent activity against a wide range of bacterial and fungal pathogens.[2][4][6] The mechanism often involves the inhibition of essential microbial enzymes. The title compound is a prime candidate for screening against clinically relevant strains, including drug-resistant variants.

Anti-inflammatory and Analgesic Potential

Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic effects.[14] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory cytokine production.

Conclusion and Future Outlook

This compound is a molecule with a high potential for drug discovery. It combines the proven pharmacological utility of the 1,2,4-triazole core with a flexible pyridinyl substituent that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Recommended Future Work:

  • Broad Biological Screening: Test the compound against diverse panels of kinases, microbial strains, and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the pyridine ring substitution and the linker to understand which structural features are critical for activity.

  • In Silico Modeling: Use computational docking studies to predict binding modes and guide the design of more potent derivatives.

  • ADME/Tox Profiling: Conduct early-stage in vitro assays to assess metabolic stability, cell permeability, and potential toxicity.

This structured approach will enable the systematic exploration of this promising scaffold and could lead to the development of next-generation therapeutics.

References

  • Kavitha, C., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available: [Link]

  • Author unknown. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available: [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available: [Link]

  • Kumar, A., & Kumar, A. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Pharmaceutical Research International. Available: [Link]

  • Jain, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available: [Link]

  • Siddiqui, A. A., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PubMed Central. Available: [Link]

  • Ehsan, E., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. Available: [Link]

  • Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. Available: [Link]

  • Author unknown. (n.d.). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. Available: [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available: [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Organic and Medicinal Chemistry International. Available: [Link]

  • Kráľová, K., et al. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available: [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed. Available: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel heterocyclic compound, 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. The following application notes and protocols are designed to offer a robust framework for the synthesis, characterization, and evaluation of the antimicrobial efficacy of this promising molecule. The methodologies detailed herein are grounded in established principles of medicinal chemistry and microbiology, with a strong emphasis on generating reproducible and reliable data. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the screening process.

Introduction: The Rationale for Investigating this compound

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a variety of clinically successful antimicrobial agents.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities.[1] The specific compound, this compound, combines the triazole ring with a pyridine moiety, a structural feature also associated with antimicrobial properties. This unique combination presents a compelling candidate for investigation as a novel antimicrobial agent. The primary amine at the 3-position of the triazole ring offers a potential site for further chemical modification to optimize activity and pharmacokinetic properties.

Potential Mechanism of Action: While the precise mechanism of action for this specific compound is yet to be elucidated, the 1,2,4-triazole class of antifungals is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. In bacteria, triazole derivatives have been shown to target various enzymes, including those involved in cell wall synthesis. The presence of the 3-amino group may confer additional modes of action, potentially through interactions with nucleic acids or key metabolic enzymes.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process adapted from established methods for similar 1,2,4-triazole derivatives.[2][3][4] The following protocol outlines a proposed synthetic route.

Proposed Synthetic Pathway:

Synthesis_Pathway 4-Pyridylacetonitrile 4-Pyridylacetonitrile Intermediate_Iminohydrazide Intermediate Iminohydrazide 4-Pyridylacetonitrile->Intermediate_Iminohydrazide Reaction with Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate->Intermediate_Iminohydrazide Final_Product This compound Intermediate_Iminohydrazide->Final_Product Cyclization

Caption: Proposed synthesis of the target compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Pyridylacetonitrile

  • Aminoguanidine Bicarbonate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction of 4-Pyridylacetonitrile with Aminoguanidine:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-pyridylacetonitrile (1 equivalent) in ethanol.

    • Add aminoguanidine bicarbonate (1.1 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization to form the Triazole Ring:

    • After the initial reaction is complete, carefully neutralize the mixture with a solution of sodium hydroxide.

    • Continue to heat the mixture at reflux for an additional 8-12 hours to facilitate the cyclization.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, which should induce precipitation of the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Antimicrobial Screening Protocols

A tiered approach to antimicrobial screening is recommended, starting with primary screening to determine the spectrum of activity, followed by quantitative assays to establish the potency. All protocols should adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[5][6]

3.1. Preparation of Materials

Protocol 3.1.1: Preparation of Mueller-Hinton Medium

  • Mueller-Hinton Agar (MHA): Suspend the manufacturer-recommended amount of MHA powder (typically 38 g/L) in deionized water. Heat with frequent agitation and boil for 1 minute to ensure complete dissolution. Sterilize by autoclaving at 121°C for 15 minutes. Cool to 45-50°C before pouring into sterile Petri dishes.

  • Mueller-Hinton Broth (MHB): Prepare as above, but without the addition of agar. Distribute into sterile tubes or flasks as required for the assays.

Protocol 3.1.2: Preparation of 0.5 McFarland Turbidity Standard

A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[7]

  • Prepare a 1.175% (w/v) solution of barium chloride dihydrate (BaCl₂·2H₂O).

  • Prepare a 1% (v/v) solution of sulfuric acid (H₂SO₄).

  • Add 0.05 mL of the barium chloride solution to 9.95 mL of the sulfuric acid solution and mix thoroughly.[8]

  • The resulting barium sulfate precipitate provides the turbidity standard. This standard should be stored in a tightly sealed container in the dark at room temperature.[9]

3.2. Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the broad-spectrum potential of the test compound. This panel should include Gram-positive and Gram-negative bacteria, as well as fungal species. Quality control strains from the American Type Culture Collection (ATCC) are essential for validating the assays.[10][11][12]

Table 1: Recommended Microbial Strains for Screening

Microorganism ATCC Number Type Rationale
Staphylococcus aureus25923Gram-positive bacteriumCommon cause of skin and soft tissue infections.
Enterococcus faecalis29212Gram-positive bacteriumImportant nosocomial pathogen.
Escherichia coli25922Gram-negative bacteriumRepresentative of enteric bacteria.
Pseudomonas aeruginosa27853Gram-negative bacteriumOpportunistic pathogen known for its resistance.
Candida albicans90028YeastCommon cause of fungal infections.
Aspergillus brasiliensis16404MoldRepresentative of filamentous fungi.

3.3. Primary Screening: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to rapidly assess the antimicrobial activity of a compound.[13]

Workflow for Disk Diffusion Assay:

Disk_Diffusion_Workflow Prepare_Inoculum Prepare 0.5 McFarland Inoculum Inoculate_Plate Inoculate MHA Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Compound-impregnated and Control Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35-37°C for 18-24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Broth_Microdilution_Workflow Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Add_Inoculum Add Standardized Microbial Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate at 35-37°C for 18-24h Add_Inoculum->Incubate Determine_MIC Determine MIC by Visual Inspection or Spectrophotometry Incubate->Determine_MIC

Caption: Workflow of the broth microdilution assay.

Protocol 3.4.1: Broth Microdilution Assay

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth. The final volume in each well should be 100 µL.

    • The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a microbial suspension in MHB and adjust its concentration so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing MHB and the microbial inoculum, but no test compound.

    • Negative Control: Wells containing only MHB to check for sterility.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Antimicrobial Activity of this compound

Microorganism Disk Diffusion Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus ATCC 25923188
Enterococcus faecalis ATCC 292121516
Escherichia coli ATCC 259221232
Pseudomonas aeruginosa ATCC 278538>128
Candida albicans ATCC 90028204
Aspergillus brasiliensis ATCC 164041616
Ciprofloxacin (Positive Control) 25 (vs. S. aureus)0.5 (vs. S. aureus)
Fluconazole (Positive Control) 22 (vs. C. albicans)2 (vs. C. albicans)
Solvent (Negative Control) 0>128

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial antimicrobial evaluation of this compound. The successful synthesis and subsequent screening of this compound against a panel of clinically relevant microorganisms will provide valuable insights into its potential as a lead candidate for the development of new anti-infective therapies. Promising results from these initial studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of infection, and structure-activity relationship (SAR) studies to optimize the antimicrobial potency and pharmacokinetic profile of this novel triazole derivative.

References

  • Clinical and Laboratory Standards Institute (CLSI). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eleventh Edition. CLSI, 2012. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, 2012. [Link]

  • Ehsan, et al. "A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives." Chemistry International, 2016. [Link]

  • Goyal, P., & Kumar, S. (2022). Synthesis and antimicrobial activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Kaplancikli, Z. A., et al. "1,2,4-Triazoles as Important Antibacterial Agents." Molecules, vol. 25, no. 12, 2020, p. 2894. [Link]

  • Ricci, V., et al. "Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives." Medicinal Chemistry Research, vol. 22, no. 1, 2013, pp. 343-51. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. 2020. [Link]

  • Aryal, S. "McFarland Standards: Principle, Preparation, Uses, Limitations." Microbe Notes, 2022. [Link]

  • Khan, I., et al. "Synthesis and anti-microbial evaluation of some novel 1, 2, 4 -triazole derivatives." Acta Poloniae Pharmaceutica, vol. 68, no. 2, 2011, pp. 213-21. [Link]

  • Al-Ghorbani, M., et al. "Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives." Journal of basic and clinical physiology and pharmacology, vol. 27, no. 3, 2016, pp. 245-53. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature protocols, vol. 3, no. 2, 2008, pp. 163-75. [Link]

  • American Society for Microbiology. "Kirby-Bauer Disk Diffusion Susceptibility Test Protocol." ASM.org, 2009. [Link]

  • World Organisation for Animal Health. "Antimicrobial susceptibility testing (Broth microdilution method)." WOAH Asia, 2017. [Link]

  • Hardy Diagnostics. "How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test." Hardy Diagnostics, 2024. [Link]

  • CLSI. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI, 2024. [Link]

  • ResearchGate. "The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3)." ResearchGate. [Link]

  • Microbiology and Infectious Diseases. "How to prepare 0.5 McFarland turbidity standard." Microbiology and Infectious Diseases, 2018. [Link]

  • Wikipedia. "McFarland standards." Wikipedia. [Link]

  • CHAIN. "ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01." CHAIN, 2016. [Link]

  • CLSI. "Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures." CLSI, 2022. [Link]

  • HiMedia Laboratories. "Multidrug-Resistant and Antimicrobial Testing Reference Strains." HiMedia Laboratories. [Link]

  • PubMed. "Quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus." PubMed, 2014. [Link]

  • ASM Journals. "Quality Control Strains Used in Susceptibility Testing of Campylobacter spp." ASM Journals, 2002. [Link]

  • ResearchGate. "Procedure for the Preparation of a 0.5 McFarland Standard." ResearchGate. [Link]

  • YouTube. "McFarland turbidity Standard preparation | 0.5 McFarland Std." YouTube, 2018. [Link]

  • Hardy Diagnostics. "Wickerham Card." Hardy Diagnostics. [Link]

Sources

Application Notes and Protocols for the Solubilization of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in contemporary drug discovery and chemical biology research. As with many small molecules, particularly those with aromatic and heterocyclic scaffolds, achieving a stable and homogenous solution in aqueous cell culture media is a critical prerequisite for obtaining reliable and reproducible data in cell-based assays. Improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, misleading experimental outcomes.

This comprehensive guide provides a detailed, field-proven protocol for the solubilization of this compound for in vitro cell culture applications. The methodologies outlined herein are designed to ensure the integrity of the compound and the validity of the subsequent cellular assays. This document will delve into the rationale behind solvent selection, provide step-by-step instructions for stock solution preparation, and offer best practices for the preparation of working solutions in cell culture media.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental solubility data for this compound is not extensively published, its chemical structure, featuring a pyridine ring and a triazole core, suggests limited aqueous solubility. Such heterocyclic compounds often exhibit poor solubility in water due to their crystalline lattice energy and the presence of hydrophobic regions.

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[1] Its miscibility with water and cell culture media facilitates the dilution to final working concentrations.

However, it is crucial to acknowledge the potential cytotoxicity of DMSO. While generally well-tolerated at low concentrations, higher levels can impact cell viability and function.[2][3] Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a widely accepted safe limit for the majority of cell types, especially for long-term exposure assays.[4] Therefore, the protocol is designed to minimize the final DMSO concentration in the cell culture.

Quantitative Data Summary

ParameterRecommended ValueNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), ≥99.7% purityShould be sterile and handled under aseptic conditions.
Stock Solution Concentration 10-50 mMA higher concentration allows for smaller volumes to be added to the final culture, minimizing solvent effects.
Final DMSO Concentration in Culture ≤ 0.1% (v/v)This is a general recommendation; the specific tolerance of your cell line should be determined empirically.
Storage of Stock Solution -20°C in small, single-use aliquotsAvoid repeated freeze-thaw cycles to maintain compound integrity.[5]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable pipette tips

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. The molecular weight of this compound (C₈H₉N₅) is approximately 175.19 g/mol . Adjust calculations based on the exact molecular weight provided by the supplier.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 175.19 g/mol * 1000 mg/g = 1.75 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh approximately 1.75 mg of the compound into a sterile microcentrifuge tube or amber glass vial. For accuracy, it is recommended to weigh a larger amount (e.g., 17.5 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 1 mL).[6]

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed compound. For example, add 1 mL of DMSO to 1.75 mg of the compound.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, date, and solvent. Store at -20°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution to the final desired concentration in your cell culture experiment.

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Serial Dilution (Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, a serial dilution approach is often beneficial.

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.

    • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells.

  • Direct Dilution: If performing a direct dilution, add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution (e.g., to get 10 µM from a 10 mM stock), add 1 µL of the stock solution to 1 mL of medium.

  • Mixing: Immediately after adding the DMSO stock to the medium, mix gently but thoroughly by pipetting up and down or by swirling the culture plate. This rapid dispersion is crucial to prevent localized high concentrations of the compound that could lead to precipitation.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your cell culture. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

Workflow and Pathway Diagrams

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_culture Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Medium thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing this compound for cell culture.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If you observe precipitation when diluting the stock solution in your cell culture medium, consider the following:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution (e.g., 1 mM).

    • Increase the Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25%) may be necessary to maintain solubility. Always perform a vehicle control to assess the effect of the solvent on your cells.

    • Use a Serum-Containing Medium for Dilution: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize compounds in solution.

  • Compound Stability: While DMSO is a stable solvent, the stability of the dissolved compound can vary. It is good practice to prepare fresh dilutions for each experiment. For long-term studies, the stability of the compound in cell culture medium at 37°C should be empirically determined.

  • Accurate Pipetting: When working with small volumes of concentrated stock solutions, ensure your pipettes are properly calibrated to maintain accuracy in your final concentrations.

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved January 20, 2026, from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH. (2025, August 10). Retrieved January 20, 2026, from [Link]

  • DMSO usage in cell culture - LifeTein peptide. (2023, February 1). Retrieved January 20, 2026, from [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY A. Bolsun. (n.d.). Retrieved January 20, 2026, from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Best Practices For Stock Solutions - FasterCapital. (n.d.). Retrieved January 20, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). Retrieved January 20, 2026, from [Link]

  • Effect of DMSO mass fraction (m1) on ITN solubility values (xe) at 298.2–318.2 K. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Topic: A Strategic Guide to the Preparative HPLC Purification of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the preparative high-performance liquid chromatography (HPLC) purification of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. The target molecule is a polar, basic heterocyclic compound, which presents specific challenges for reversed-phase chromatography, including poor retention and peak tailing. This guide outlines a robust method development strategy centered on a high-pH reversed-phase approach. We will delve into the rationale behind the selection of stationary phase, mobile phase composition, and pH control. The document provides step-by-step protocols for sample preparation, method execution, fraction collection, and post-purification workup, designed for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Method Development Strategy

The purification of polar, basic small molecules is a common challenge in synthetic and medicinal chemistry. This compound contains multiple basic nitrogen atoms within its pyridine and amino-triazole moieties, making it highly polar and susceptible to strong interactions with stationary phase silanols in traditional silica-based reversed-phase HPLC. These interactions often result in poor chromatographic performance.

The primary principle for separating basic compounds in reversed-phase HPLC is to control their ionization state to enhance hydrophobic interaction with the stationary phase and minimize undesirable ionic interactions with the column packing material.[1][2] Our strategy is therefore guided by the physicochemical properties of the target molecule.

Physicochemical Properties:

  • Structure: Comprises a basic pyridine ring and a basic amino-triazole ring.

  • Polarity: High, due to the presence of multiple nitrogen heteroatoms capable of hydrogen bonding.

To achieve optimal separation, the mobile phase pH should be adjusted to be at least 1.5 to 2 units away from the analyte's pKa. Given the high pKa, a high-pH mobile phase (e.g., pH 10) is the logical choice to neutralize the basic sites on the molecule, thereby increasing its hydrophobicity and retention on a C18 column while dramatically improving peak shape.[1]

Method_Development_Strategy Analyte Target Molecule: This compound Properties Physicochemical Analysis - Polar - Basic (Predicted pKa ~11) Analyte->Properties Challenge Chromatographic Challenge - Poor retention on RP-HPLC - Peak tailing on silica columns Properties->Challenge Strategy Primary Strategy: Control Ionization State Challenge->Strategy Low_pH Low pH (pH 2-3) - Analyte is charged (BH+) - Silanols are protonated (SiOH) - Reduces tailing but retention is low Strategy->Low_pH Option 1 High_pH High pH (pH > 10) - Analyte is neutral (B) - Increased hydrophobicity & retention - Requires high-pH stable column Strategy->High_pH Option 2 Conclusion Optimal Approach: High-pH Reversed-Phase HPLC Low_pH->Conclusion Suboptimal Path High_pH->Conclusion Selected Path

Caption: Decision workflow for HPLC method development.

Preparative HPLC Purification Protocol (High-pH Reversed-Phase)

This protocol is designed for a standard preparative HPLC system equipped with a UV detector and a fraction collector.

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative HPLC with binary or quaternary pump, autosampler/manual injector, and fraction collector.
Detector UV/Vis Detector. Wavelength set to 260 nm (a good starting point for pyridine and triazole moieties).[4]
Column A high-pH stable preparative column is required . Example: Waters XBridge Prep C18 (19 x 150 mm, 5 µm) or equivalent.
Solvent A (Aqueous) 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
Solvent B (Organic) Acetonitrile (HPLC Grade).
Sample Diluent DMSO or DMF. A minimal amount should be used.
Chemicals Ammonium Bicarbonate, Ammonium Hydroxide (25-30%), Acetonitrile, Water (Milli-Q or equivalent), DMSO/DMF.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Solvent A):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water to make a 10 mM solution.

    • Stir until fully dissolved.

    • Adjust the pH to 10.0 by adding ammonium hydroxide dropwise while monitoring with a calibrated pH meter.

    • Filter the solution through a 0.45 µm filter to remove particulates.

  • Organic Phase (Solvent B):

    • Use HPLC-grade acetonitrile directly.

Step 2: Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the crude material in a minimal volume of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL). Using an organic solvent is acceptable as the initial mobile phase condition will be highly aqueous, ensuring on-column focusing.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities that could damage the column.

Step 3: HPLC Method and Execution

  • Column Installation and Equilibration:

    • Install the preparative C18 column.

    • Purge the system with 100% Solvent B, followed by 100% Solvent A.

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes or until the baseline is stable.

  • Optimized Method Parameters:

ParameterValueRationale
Flow Rate 20 mL/min (for a 19 mm ID column)Typical for preparative scale; adjust based on column dimensions and pressure limits.
Injection Vol. 0.5 - 2.0 mLDepends on sample concentration and desired loading mass.
Detection 260 nmStrong absorbance expected from the aromatic heterocyclic rings.
Gradient Time (min) %B (Acetonitrile)
0.05
2.05
15.050
17.095
20.095
20.15
25.05
  • Fraction Collection:

    • Set the fraction collector to trigger based on UV signal threshold.

    • Collect peaks in separate tubes or vessels. It is advisable to collect the entire peak volume plus a small margin before and after.

Step 4: Post-Purification Workup

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identify the fractions containing the target compound.

  • Pooling: Combine the pure fractions.

  • Solvent Removal:

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution contains the product and the ammonium bicarbonate buffer.

  • Lyophilization: Freeze the aqueous solution and lyophilize (freeze-dry) to remove the water and the volatile ammonium bicarbonate buffer. This will yield the purified compound as a solid.

Purification Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_workup Post-Purification Workup Crude Crude Solid Sample Dissolve Dissolve in min. DMSO & Filter (0.45 µm) Crude->Dissolve Inject Inject onto Equilibrated High-pH Stable C18 Column Dissolve->Inject Separate Gradient Elution (ACN in 10mM NH4HCO3 pH 10) Inject->Separate Collect Fraction Collection (UV-Triggered) Separate->Collect Analyze Analyze Fractions (Analytical HPLC / LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Rotovap Rotary Evaporation (Remove ACN) Pool->Rotovap Lyophilize Lyophilization (Remove H2O & Buffer) Rotovap->Lyophilize Pure Pure Compound (Solid) Lyophilize->Pure

Caption: End-to-end workflow for HPLC purification.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) pH is not high enough; column is not pH-stable.Verify mobile phase pH is >10. Ensure you are using a column specifically designed for high pH stability.
Low Retention (Elutes Early) Compound is too polar for the conditions.Decrease the initial %B in the gradient. If still poor, consider a more retentive phase (e.g., Phenyl-Hexyl) or switch to HILIC.[2][5]
Poor Resolution Gradient is too steep; poor selectivity.Flatten the gradient around the elution time of the target compound. Try methanol instead of acetonitrile as the organic modifier.[2]
No Compound Recovery Compound precipitated on the column or is unstable.Ensure sample is fully dissolved before injection. Check the stability of the compound at pH 10.

Conclusion

The purification of this compound can be effectively achieved using a high-pH reversed-phase HPLC strategy. By neutralizing the basic functional groups with a mobile phase buffered at pH 10, retention is increased, and peak shape is significantly improved. The use of a pH-stable stationary phase is critical to the success and longevity of the method. The protocol detailed herein, utilizing a volatile ammonium bicarbonate buffer, provides a robust and scalable method for obtaining high-purity material suitable for subsequent applications in research and development.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
  • ChemicalBook. (n.d.). 5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine Property.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

Application Note: Comprehensive NMR Characterization of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in a wide range of pharmacologically active agents.[1][2] The structural features of the 3-amino-1,2,4-triazole motif can enhance physicochemical properties such as solubility and bioavailability.[1][2] Accurate and unambiguous structural elucidation is a critical prerequisite for any further investigation, including biological screening and lead optimization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of small molecules in solution.[3][4][5]

This application note provides a comprehensive guide to the NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind experimental choices is explained to provide a deeper understanding of the spectroscopic analysis, ensuring trustworthiness and scientific integrity in the structural verification process.

Molecular Structure and Numbering Scheme

For clarity and consistency in spectral assignments, the following IUPAC numbering scheme for this compound will be used throughout this document.

Structure of this compound

Caption: IUPAC numbering for this compound.

Theoretical Principles of NMR Experiments

A multi-faceted approach employing a series of NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals.[3]

  • ¹H NMR (Proton NMR): This is the foundational experiment that provides information about the chemical environment, number, and connectivity of protons in the molecule.[3] Key parameters are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, providing their chemical shifts.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for determining the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C).[3][6] DEPT-135, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[3][6]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[3][7] Cross-peaks in a COSY spectrum connect protons that are scalar-coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling).[7][8] This is a highly sensitive method for assigning carbon signals based on their attached, and often already assigned, protons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[7][8][9] It is invaluable for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of exchangeable protons (NH and NH₂). The choice of solvent can significantly affect the chemical shifts of protons, especially those involved in hydrogen bonding.[10][11]

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration range is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe for all experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Tube: Use a high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering if necessary.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

NMR Experimental Workflow

G H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Assignments C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC DEPT135 DEPT-135 DEPT135->HSQC Carbon Multiplicity COSY->HSQC Fragment Connectivity HMBC HMBC HSQC->HMBC Direct Correlations Final_Structure Final_Structure HMBC->Final_Structure Complete Structural Elucidation

Caption: Workflow for comprehensive NMR-based structural elucidation.

Protocol for 1D NMR:

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

  • DEPT-135:

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[3][6]

    • Typical parameters: 256-512 scans.

Protocol for 2D NMR:

  • COSY:

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.

  • HSQC:

    • Acquire a gradient-enhanced HSQC (gHSQC) spectrum.

    • Typical parameters: 4-8 scans per increment, 128-256 increments in the indirect dimension.

  • HMBC:

    • Acquire a gradient-enhanced HMBC (gHMBC) spectrum.

    • Typical parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension. Optimize for a long-range coupling constant of 8 Hz.

Data Analysis and Interpretation

The systematic analysis of the acquired spectra will lead to the unambiguous assignment of all signals.

Logical Flow for Spectral Interpretation

G Start Start Analysis H1 Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity Start->H1 DEPT Analyze DEPT-135: Identify CH, CH₂, CH₃ H1->DEPT COSY_Analysis Analyze COSY: Identify ¹H-¹H Spin Systems DEPT->COSY_Analysis HSQC_Analysis Analyze HSQC: Correlate ¹H with directly bonded ¹³C COSY_Analysis->HSQC_Analysis HMBC_Analysis Analyze HMBC: Identify long-range ¹H-¹³C correlations HSQC_Analysis->HMBC_Analysis Assign Assign all ¹H and ¹³C signals HMBC_Analysis->Assign Verify Verify assignments against COSY, HSQC, and HMBC data Assign->Verify End Structure Confirmed Verify->End

Caption: Step-by-step logic for interpreting the suite of NMR spectra.

Expected ¹H NMR Spectral Features:
  • Pyridine Ring Protons (H-9, H-10, H-12): Expect two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetry of the 4-substituted pyridine ring, expect two doublets, each integrating to 2H. The protons ortho to the nitrogen (H-10) will be further downfield than the protons meta to the nitrogen (H-9, H-12).

  • Methylene Protons (H-7): A singlet integrating to 2H, likely in the range of δ 3.5-4.5 ppm. The chemical shift will be influenced by the adjacent aromatic rings.

  • Amine Protons (NH₂): A broad singlet integrating to 2H. Its chemical shift can be highly variable and concentration-dependent, but in DMSO-d₆ it is often observed in the region of δ 5.0-7.0 ppm.

  • Triazole NH Proton: A broad singlet integrating to 1H, typically found at a lower field (δ 11.0-14.0 ppm) in DMSO-d₆.

Expected ¹³C NMR and DEPT-135 Spectral Features:
  • Pyridine Ring Carbons: Expect three signals for the pyridine ring carbons. The carbon attached to the methylene group (C-8) and the carbons ortho to the nitrogen (C-10) will be distinct from the carbons meta to the nitrogen (C-9, C-12).

  • Triazole Ring Carbons (C-3, C-5): Two quaternary carbon signals are expected in the region of δ 140-165 ppm.

  • Methylene Carbon (C-7): A single CH₂ signal, which will appear as a negative peak in the DEPT-135 spectrum, is expected around δ 30-40 ppm.

2D NMR Correlation Analysis:
  • COSY: A cross-peak will be observed between the two sets of pyridine ring protons (H-9/H-12 and H-10), confirming their coupling.

  • HSQC: This will definitively link each proton signal to its directly attached carbon. For example, the methylene proton singlet (H-7) will show a correlation to the CH₂ carbon signal (C-7).

  • HMBC: This is the key to connecting the molecular fragments.

    • The methylene protons (H-7) should show correlations to the pyridine carbon C-8 and the triazole carbon C-5.

    • The pyridine protons H-9/H-12 should show correlations to C-8 and C-10.

    • The triazole NH proton should show correlations to the triazole carbons C-3 and C-5.

Summary of Expected NMR Data

The following table summarizes the anticipated NMR data for this compound in DMSO-d₆. Actual chemical shifts may vary slightly depending on experimental conditions.

Position Atom Expected ¹H δ (ppm) Multiplicity Integration Expected ¹³C δ (ppm) DEPT-135
3C---~155-165Quaternary
5C---~145-155Quaternary
7CH₂~3.8-4.2s2H~30-40Negative
8C---~145-150Quaternary
9, 12CH~7.2-7.5d2H~120-125Positive
10CH~8.4-8.6d2H~148-152Positive
-NH₂~5.5-6.5br s2H--
4NH~12.0-13.0br s1H--

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an irrefutable method for the complete structural characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the identity and purity of their synthesized compound, establishing a solid foundation for subsequent research and development activities. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments creates a self-validating system that ensures the highest level of scientific rigor.

References

  • University of Wisconsin-Madison. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Demirbas, N., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Retrieved from [Link]

  • Sravya, G., & N, D. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wawer, I., & Wawer, M. (2013). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine: A Comprehensive Guide to Method Development and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the qualitative and quantitative analysis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical research. We delve into the foundational principles of electrospray ionization (ESI) mass spectrometry, offering step-by-step protocols for both direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind key experimental choices, from solvent selection to collision-induced dissociation, is explained to empower researchers. This note includes optimized instrumental parameters, a proposed fragmentation pathway supported by structural analysis, and visual workflows to ensure clarity and reproducibility.

Introduction: The Analytical Imperative

This compound is a small molecule featuring a pyridine ring linked to a 4H-1,2,4-triazole core. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] Accurate and sensitive analytical methods are therefore essential for its characterization, purity assessment, and quantification in complex biological matrices during drug discovery and development.[2][3]

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.[3] Due to the compound's polarity and the presence of multiple basic nitrogen atoms, electrospray ionization (ESI) is the premier ionization technique, providing gentle conversion of the analyte into gas-phase ions while minimizing premature fragmentation.[4] This guide focuses on positive-ion ESI-MS and MS/MS to establish a robust analytical workflow.

Analyte Characteristics

A fundamental understanding of the analyte's physicochemical properties is the first step in developing a successful mass spectrometry method.

PropertyValue
Chemical Structure Chemical Structure of this compound
Molecular Formula C₈H₉N₅
Average Molecular Weight 175.19 g/mol
Monoisotopic Mass 175.08579 g/mol
Predicted [M+H]⁺ 176.09307 m/z
Key Structural Features Pyridine Ring, Methylene Bridge, 4H-1,2,4-Triazole Ring, Primary Amine
Predicted Polarity High (Polar functional groups)

The presence of basic nitrogen atoms on the pyridine ring, the triazole ring, and the exocyclic amine group makes this molecule an excellent candidate for positive-mode electrospray ionization, where it will readily accept a proton to form the [M+H]⁺ ion.

Experimental Workflow: From Sample to Spectrum

The overall analytical process involves sample preparation, ionization, mass analysis, and data interpretation. The choice between direct infusion and LC-MS depends on the analytical goal—quick confirmation versus detailed quantification in a complex mixture.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Prepare Analyte Solution (e.g., in ACN/H₂O + 0.1% FA) Direct_Infusion Direct Infusion ESI-MS (Qualitative Analysis) Prep->Direct_Infusion LC_MS LC-MS/MS (Quantitative Analysis) Prep->LC_MS MS1 Acquire Precursor Ion Spectrum ([M+H]⁺) Direct_Infusion->MS1 Full Scan MS2 Acquire Precursor → Product Ion Transitions LC_MS->MS2 MRM Scan Data_Qual Confirm Molecular Weight MS1->Data_Qual Data_Quant Quantify Analyte & Confirm Structure MS2->Data_Quant

High-level analytical workflow.

Protocol 1: Direct Infusion ESI-MS for Precursor Ion Identification

Objective: To confirm the molecular weight of the analyte and optimize source parameters for the protonated molecule, [M+H]⁺.

Causality: Direct infusion provides a constant stream of analyte to the mass spectrometer, which is ideal for tuning instrument parameters without the complexity of chromatography. The use of a volatile acid like formic acid (FA) in the solvent system is critical; it ensures the analyte is protonated in solution before it even enters the ESI source, significantly enhancing the signal of the [M+H]⁺ ion.[5]

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

  • Load the working solution into a syringe for infusion.

B. Instrumentation and Parameters The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe molecule contains multiple basic nitrogen sites readily accepting a proton.
Capillary Voltage 3.5 – 4.5 kVCreates the electric field necessary for nebulization and ion formation.[4]
Drying Gas (N₂) Flow 8 – 12 L/minAids in desolvation of the charged droplets.
Gas Temperature 300 – 350 °CFacilitates solvent evaporation to release gas-phase ions.
Nebulizer Pressure 30 – 45 psiAssists in forming a fine spray for efficient ionization.
Scan Range 50 – 300 m/zA narrow range centered around the expected [M+H]⁺ of 176.1 m/z.
Fragmentor Voltage 70 – 100 VKept low to minimize in-source fragmentation and preserve the molecular ion.[1]
Infusion Flow Rate 5 – 10 µL/minA slow, steady flow for stable signal acquisition.

C. Expected Outcome The full-scan mass spectrum should display a dominant peak at m/z 176.1 , corresponding to the [M+H]⁺ ion of this compound. This m/z value becomes the precursor ion for subsequent MS/MS experiments.

Protocol 2: LC-MS/MS for Structural Confirmation and Quantification

Objective: To develop a selective and sensitive method for the separation and quantification of the analyte, particularly from complex matrices like plasma or tissue homogenates.

Causality: Chromatography is essential when dealing with biological samples to separate the analyte from endogenous components that can interfere with ionization, a phenomenon known as ion suppression.[6] Tandem mass spectrometry (MS/MS) then provides a second dimension of selectivity by monitoring a specific fragmentation reaction (precursor ion → product ion), which is highly characteristic of the analyte.[3][7] This technique, often called Multiple Reaction Monitoring (MRM), is the gold standard for quantification in bioanalysis.[3]

A. Sample Preparation (Protein Precipitation) This protocol is a common starting point for bioanalytical samples.

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new vial or 96-well plate for injection.

B. LC-MS/MS Instrumentation and Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm)A standard choice for small molecule separation.[5][8]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with additive for good protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with additive.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient to elute compounds of moderate polarity.[8]
Column Temperature 40 °CImproves peak shape and reproducibility.[1]
Injection Volume 5 µL
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
Precursor Ion (Q1) 176.1 m/zThe [M+H]⁺ ion determined in Protocol 1.
Product Ions (Q3) See Section 4Determined via product ion scan experiments.
Collision Energy (CE) Variable (10-30 eV)Optimized for each transition to maximize product ion signal.
Dwell Time 50-100 msTime spent acquiring data for each MRM transition.
Fragmentation Pathway Analysis

Understanding the fragmentation of this compound is key to confirming its identity and developing a selective MRM assay. Collision-Induced Dissociation (CID) in the collision cell of a tandem mass spectrometer breaks the precursor ion into smaller, characteristic product ions.

Based on the structure, the most probable fragmentation pathways involve the cleavage of the weakest bonds and rearrangements. The C-C bond between the methylene bridge and the pyridine ring is a likely point of scission. Cleavage within the triazole ring is also a common pathway for this class of compounds.[1]

Proposed Fragmentation Diagram:

G cluster_path1 Pathway 1: Methylene-Pyridine Cleavage cluster_path2 Pathway 2: Benzylic Cleavage cluster_path3 Pathway 3: Triazole Ring Cleavage parent Precursor Ion [M+H]⁺ m/z = 176.1 frag1 Product Ion m/z = 93.1 (Aminotriazole radical cation) parent->frag1 - C₇H₇N frag2 Neutral Loss m/z = 83.0 (Pyridinylmethyl radical) frag3 Product Ion m/z = 92.1 (Pyridinylmethyl cation) parent->frag3 - C₂H₃N₄ frag4 Neutral Loss m/z = 84.0 (Aminotriazole) frag5 Product Ion m/z = 149.1 (Loss of HCN) parent->frag5 - HCN

Proposed fragmentation pathways for [M+H]⁺ of the analyte.

Recommended MRM Transitions for Quantification: Based on the predicted fragmentation, the following transitions are recommended for building a sensitive and specific quantitative method. The most intense and stable fragment should be used as the primary quantifier.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed Identity
Quantifier 176.192.1Pyridinylmethyl cation
Qualifier 1 176.193.1Aminotriazole radical cation
Qualifier 2 176.1149.1Loss of hydrogen cyanide from precursor
Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the mass spectrometric analysis of this compound. By following the detailed protocols for direct infusion ESI-MS and LC-MS/MS, researchers can confidently confirm the identity, elucidate the structure, and perform accurate quantification of this compound. The provided insights into the causality of method parameters and fragmentation pathways serve as a foundational template that can be adapted for the analysis of other novel triazole derivatives, accelerating research and development in pharmaceutical sciences.

References
  • De Vijver, L. P. L., Van den Bossche, D., & Covaci, A. (2018). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170377. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Kwan, W. P. (Anson), & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Hewitt, S., Slem, L., & Grant, R. P. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Figueroa-Valverde, L., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Future Science OA, 7(9), FSO739. [Link]

Sources

Application Notes and Protocols: 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine as a Versatile Ligand for Functional Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The interface of heterocyclic chemistry and coordination chemistry provides a fertile ground for the development of novel functional materials and therapeutic agents. Within this domain, ligands incorporating both pyridyl and triazole moieties have garnered significant attention due to their versatile coordination modes and the unique electronic properties they impart to metal centers. This guide provides a comprehensive overview of 5-(pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, a ligand of emerging interest. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metals. Furthermore, we explore the rationale behind these experimental designs and discuss the potential applications of the resulting metal complexes in catalysis and medicinal chemistry, grounded in authoritative literature.

Part I: Ligand Synthesis & Characterization

Introduction to the Ligand

This compound is a bifunctional organic molecule designed for robust metal chelation. Its architecture is notable for several key features:

  • Pyridine Ring: The nitrogen atom of the pyridine ring provides a classic Lewis base site for coordination to a metal ion.

  • 1,2,4-Triazole Ring: This five-membered heterocycle offers two adjacent nitrogen atoms (N2 and N4), which can participate in chelate ring formation, enhancing the stability of the resulting metal complex.

  • Exocyclic Amine Group: The -NH2 group at the C3 position of the triazole can act as an additional coordination site or be used for further functionalization.

  • Methylene Bridge: The flexible -CH2- linker between the pyridine and triazole rings allows for the formation of a stable, low-strain chelate ring, typically a six-membered ring when coordinating through the pyridine-N and a triazole-N.

This combination of donor atoms makes it an excellent candidate for forming stable bidentate or potentially tridentate complexes, which are foundational to applications in catalysis and bioinorganic chemistry.[1]

Ligand Synthesis: A Two-Step Protocol

The synthesis of the target ligand is efficiently achieved through the condensation and cyclization of a pyridine-derived precursor with aminoguanidine. The rationale for this approach is its high efficiency and the ready availability of starting materials. The use of an ester derivative of pyridin-4-ylacetic acid facilitates the initial reaction with the hydrazine moiety of aminoguanidine, which is a critical step leading to cyclization.

Ligand_Synthesis_Workflow start_material Ethyl 2-(pyridin-4-yl)acetate + Aminoguanidine HCl reflux Reflux with Base (e.g., Sodium Ethoxide) start_material->reflux Step 1: Reaction Setup intermediate Acylmonoguanidine Intermediate (in situ) reflux->intermediate Formation cyclization Intramolecular Cyclization (Heat-induced) intermediate->cyclization Tautomerization & Ring Closure product 5-(Pyridin-4-ylmethyl)-4H- 1,2,4-triazol-3-amine cyclization->product Crude Product workup Aqueous Work-up & Purification product->workup Isolation final_product Pure Ligand workup->final_product

Caption: Workflow for the synthesis of the target ligand.

Protocol 1: Synthesis of this compound

  • Materials:

    • Ethyl 2-(pyridin-4-yl)acetate

    • Aminoguanidine hydrochloride

    • Sodium metal

    • Absolute Ethanol

    • Diethyl ether

    • Deionized water

  • Procedure:

    • Prepare Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq.) to absolute ethanol (15 mL per gram of sodium) in portions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

    • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add aminoguanidine hydrochloride (1.0 eq.). Stir the resulting suspension for 15-20 minutes at room temperature.

    • Addition of Ester: Add ethyl 2-(pyridin-4-yl)acetate (1.0 eq.) dropwise to the reaction mixture.

    • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

    • Purification: To the resulting residue, add cold deionized water. A solid precipitate should form. Filter the solid, wash with cold water and a small amount of cold diethyl ether.

    • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure ligand as a crystalline solid. Dry the final product under vacuum. This synthetic approach is adapted from established methods for preparing 3-amino-1,2,4-triazole derivatives.[2]

Ligand Characterization

Validation of the synthesized ligand's structure is paramount. The following table summarizes the expected characterization data.

Technique Expected Result Rationale
¹H NMR (DMSO-d₆)δ ~3.8-4.0 ppm (s, 2H, -CH₂-); δ ~5.5-6.0 ppm (br s, 2H, -NH₂); δ ~7.2-7.4 ppm (d, 2H, Py-H); δ ~8.4-8.6 ppm (d, 2H, Py-H); δ ~11.5-12.0 ppm (br s, 1H, Triazole-NH)Confirms the presence of all proton environments. The broad signals for NH and NH₂ are characteristic and will exchange with D₂O.
¹³C NMR (DMSO-d₆)δ ~35 ppm (-CH₂-); δ ~125 ppm (Py-CH); δ ~150 ppm (Py-CH); δ ~155 ppm (Triazole C-N); δ ~160 ppm (Triazole C-NH₂)Identifies the distinct carbon environments within the molecule.
FTIR (KBr, cm⁻¹)3300-3100 cm⁻¹ (N-H stretching, amine & triazole); ~1650 cm⁻¹ (N-H bending); ~1590 cm⁻¹ (C=N stretching)Provides evidence for the key functional groups, particularly the amine and triazole N-H bonds.
Mass Spec. (ESI+)[M+H]⁺ peak corresponding to the molecular weight (C₈H₉N₅)Confirms the molecular formula and identity of the synthesized compound.

Part II: Metal Complex Synthesis & Characterization

General Principles of Complexation

The ligand typically acts as a neutral bidentate N,N-donor, coordinating to metal ions through the pyridine nitrogen and the N4 atom of the triazole ring. This forms a stable six-membered chelate ring. The reaction is generally performed by mixing stoichiometric amounts of the ligand and a metal salt in a suitable solvent. The choice of solvent is critical; it must dissolve both the ligand and the metal salt (e.g., methanol, ethanol, or acetonitrile).

Complexation_Workflow ligand Ligand Solution (in Ethanol) mixing Combine & Stir (Room Temp or Gentle Heat) ligand->mixing metal_salt Metal(II) Salt Solution (e.g., CuCl₂, Co(NO₃)₂) (in Ethanol) metal_salt->mixing precipitation Precipitation / Crystallization mixing->precipitation Formation of Product isolation Filter, Wash & Dry precipitation->isolation complex [M(L)₂(X)₂] Complex isolation->complex

Caption: General workflow for synthesizing metal complexes.

Protocol 2: General Synthesis of a Metal(II) Complex

  • Materials:

    • Synthesized Ligand (L)

    • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)

    • Ethanol or Methanol

  • Procedure:

    • Ligand Solution: Dissolve the ligand (2.0 eq.) in hot ethanol (20 mL).

    • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq.) in ethanol (10 mL).

    • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

    • Reaction: Stir the resulting mixture at room temperature or with gentle heating for 2-4 hours. A change in color and/or the formation of a precipitate often indicates complex formation.

    • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

    • Washing and Drying: Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a vacuum desiccator.

Characterization of Metal Complexes

Characterizing the complex is crucial to confirm coordination and elucidate its structure.

Technique Observation upon Complexation Interpretation
FTIR Shift in the pyridine ring vibration bands; Shift in C=N stretching frequency.Confirms the coordination of the pyridine and triazole nitrogen atoms to the metal center.[3][4]
UV-Vis Appearance of new absorption bands in the visible region (d-d transitions) and shifts in ligand-based π-π* transitions.Indicates the formation of the complex and provides information about the electronic environment and geometry of the metal center.[5]
Molar Conductivity Low conductivity values in a suitable solvent (e.g., DMF or DMSO).Suggests a non-electrolytic nature, indicating that anions (like Cl⁻) are coordinated to the metal.[6]
Magnetic Susceptibility Measurement of the effective magnetic moment (μ_eff).Helps determine the geometry of the complex (e.g., distinguishing between square planar and tetrahedral for a d⁸ Ni(II) complex).[3][5]
Elemental Analysis Experimental %C, H, N values match the calculated values for the proposed formula (e.g., [M(L)₂Cl₂]).Provides definitive evidence for the stoichiometry of the complex.

Part III: Application Notes

The chelation of this compound to a metal center can dramatically alter its chemical and physical properties, unlocking a range of applications.

Application in Homogeneous Catalysis

Triazole-based metal complexes are effective catalysts for various organic transformations.[7] The pyridyl-triazole framework can stabilize different oxidation states of the metal center, which is a key requirement for many catalytic cycles, such as cross-coupling reactions.

  • Causality of Action: The ligand's N,N-donor set creates a specific electronic environment around the metal. This influences the metal's reactivity in key catalytic steps like oxidative addition and reductive elimination.[8] The steric bulk of the ligand can also be tuned (through derivatization) to control substrate access to the catalytic site, thereby influencing selectivity.

Application as Antimicrobial and Anticancer Agents

It is a well-established principle that the biological activity of certain organic ligands can be significantly enhanced upon coordination to a metal ion.[9] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through microbial cell membranes.[10]

  • Proposed Mechanism of Action: Once inside the cell, the metal complex can exert its biological effect through several pathways:

    • Enzyme Inhibition: The complex can bind to the active sites of essential enzymes, disrupting metabolic pathways. Triazole derivatives are known inhibitors of enzymes like urease and DNA gyrase.[11]

    • DNA Interaction: The complex can interact with DNA through intercalation or groove binding, inhibiting DNA replication and transcription, ultimately leading to cell death.[6][10]

    • ROS Generation: The metal center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components.[11]

Biological_Action complex Metal Complex entry Cellular Uptake (Increased Lipophilicity) complex->entry Crosses membrane Cell Membrane (Bacterial/Cancer Cell) target1 Enzyme Inhibition entry->target1 Interacts with target2 DNA Interaction (Replication Block) entry->target2 Interacts with target3 ROS Generation entry->target3 Interacts with death Cell Death (Apoptosis) target1->death Leads to target2->death Leads to target3->death Leads to

Caption: Proposed mechanisms of biological action for metal complexes.

Recent studies on palladium(II) complexes with pyridyl-1,2,3-triazole ligands have demonstrated potent antifungal activity, even against resistant strains, with low toxicity, highlighting the therapeutic potential of this class of compounds.[12] This underscores the value of exploring the corresponding 1,2,4-triazole complexes for similar applications.

Concluding Remarks

This compound represents a highly promising and versatile ligand in coordination chemistry. The protocols detailed herein provide a reliable foundation for its synthesis and its use in creating novel metal complexes. The clear potential of these complexes in catalysis and as metallodrugs warrants further investigation, offering exciting opportunities for researchers in inorganic chemistry, materials science, and drug development.

References

  • Sumrra, S. H., et al. (2020). A review on the efficacy and medicinal applications of metal-based triazole derivatives. Journal of Coordination Chemistry, 73(17-19), 2838-2877. [Link]

  • Canivet, J., et al. (2019). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Coordination Chemistry Reviews, 387, 363-387. Available at: [Link]

  • Sumrra, S. H., et al. (2021). A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases. European Journal of Medicinal Chemistry, 223, 113602. [Link]

  • Frei, A., et al. (2020). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. Chemical Science, 11(1), 186-194. Available at: [Link]

  • Sumrra, S. H., et al. (2020). A review on the efficacy and medicinal applications of metal-based triazole derivatives. Semantic Scholar. [Link]

  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Scientific Reports, 11(1), 22784. [Link]

  • Sumrra, S. H., et al. (2020). Antifungal drugs containing 1,2,4-triazole nucleus. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(44), 27534-27545. [Link]

  • Lewis, J. E. M., et al. (2021). Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. ACS Omega, 6(44), 29497-29509. [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental University - Journal of Chemistry. Available at: [Link]

  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Scilit. [Link]

  • van Niekerk, A., et al. (2023). Palladium Pyridyl-Triazolyl Complexes Show Antifungal Activity. ChemistryViews. [Link]

  • Zafar, W., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances. [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. [Link]

  • Barea, E., et al. (2022). Mono- and Dinuclear 1-(2-Pyridyl)-4-phenyl-1,2,3-triazole-Based Ir(III) and Rh(III) Complexes. Organometallics, 41(18), 2538-2548. [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed. [Link]

  • Ehsan, S., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. Available at: [Link]

  • Yousif, E., et al. (2024). Advancements in Coordination Chemistry: A Comprehensive Review on the Synthesis and Characterization of Transition Metal Complexes with 4-Amino-5-pyridyl-4H-1, 2, 4-triazole-3 thiol Ligands. ResearchGate. Available at: [Link]

  • Vishwakarma, D., & Gupta, S. P. (2021). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. Available at: [Link]

  • Fortuna, M. E., et al. (2014). New complexes of 5-(3-PYRIDYL)-4H-1,2,4-TRIAZOLE-3-THIOL with Co(II), Ni(II), Mn(II) and Cu(II) IONS: Synthesis, structure and magnetic properties. ResearchGate. Available at: [Link]

  • Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tri-2-pyridyl-s-triazine: A Versatile Ligand in Coordination Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Asif, M., et al. (2014). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Chemistry, 2014, 835101. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Kráľová, K., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(19), 16183-16193. [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Rigorous In Vivo Evaluation

The journey of a novel chemical entity from laboratory bench to potential therapeutic is both arduous and defined by critical decision points. For compounds centered on the 1,2,4-triazole scaffold, such as 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, the literature suggests a broad spectrum of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The promise demonstrated in in vitro assays, however, must be rigorously challenged and validated within a complex biological system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies in murine models. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the data generated is robust, reproducible, and translatable. Preclinical models are the cornerstone of this endeavor, bridging the gap between laboratory discovery and clinical trials.

Section 1: Compound Profile and Rationale for In Vivo Testing

1.1. The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a well-established pharmacophore present in a variety of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a versatile building block for designing new therapeutic agents. Derivatives of 1,2,4-triazole have shown a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.[1][2][3]

1.2. This compound: A Candidate for Efficacy Evaluation

While specific data on this compound is emerging, its structural motifs suggest several potential mechanisms of action that warrant in vivo investigation. The pyridine ring can be a key interaction point with various biological targets, and the aminotriazole core is known for its diverse bioactivities. The primary goal of the in vivo studies outlined herein is to translate promising in vitro data into a demonstrable therapeutic effect in a living organism.

Section 2: Foundational In Vivo Studies: Pharmacokinetics and Acute Toxicity

Prior to embarking on extensive efficacy studies, it is crucial to understand the pharmacokinetic (PK) profile and acute toxicity of the compound. These preliminary studies inform dose selection, dosing frequency, and potential safety concerns.

2.1. Pharmacokinetic (PK) Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of the test compound is fundamental.[5][6]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Healthy, 8-10 week old male and female C57BL/6 mice.

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Administer a single intravenous (IV) dose (e.g., 2 mg/kg) to one cohort to determine key clearance and volume of distribution parameters.

    • Administer a single oral (PO) or intraperitoneal (IP) dose (e.g., 10 mg/kg) to another cohort to assess bioavailability.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t1/2 Elimination half-lifeDetermines dosing interval.[7]
CL ClearanceRate at which the drug is removed from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Bioavailability (for non-IV routes)Fraction of the administered dose that reaches systemic circulation.

2.2. Acute Toxicity Assessment

An acute toxicity study provides an initial assessment of the compound's safety profile.

Protocol 2: Acute Toxicity Study (OECD 423 Guidelines)

  • Animal Model: Healthy, 8-10 week old female Swiss albino mice.

  • Dosing: Administer single, escalating doses of the compound to different groups of mice (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Closely monitor the animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint: Determine the approximate lethal dose (LD50) and the maximum tolerated dose (MTD).

Section 3: In Vivo Efficacy Evaluation in a Xenograft Cancer Model

Given the known anticancer properties of many triazole derivatives, a cancer xenograft model is a logical starting point for efficacy testing.[1][8]

3.1. Rationale for Model Selection

Patient-derived xenograft (PDX) models, where a patient's tumor is implanted into an immunodeficient mouse, are increasingly favored for their clinical relevance.[8] However, for initial screening, cell line-derived xenografts are often more practical.[8] The choice of cell line should be based on in vitro sensitivity to this compound.

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation:

    • Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) to log phase.

    • Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment:

    • Vehicle Control Group: Receives the vehicle solution.

    • Test Compound Groups: Receive different doses of this compound (e.g., 10, 30, 100 mg/kg), administered daily via the predetermined route (PO or IP).

    • Positive Control Group: Receives a standard-of-care chemotherapy agent for the chosen cancer type.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI).

Table 2: Sample Efficacy Data Summary (Xenograft Model)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5
Compound A101100 ± 20027%+4
Compound A30600 ± 15060%-2
Compound A100250 ± 10083%-8
Positive ControlX300 ± 12080%-10

Visualization 1: Xenograft Study Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Grouping cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Injection of Cells cell_culture->implantation mouse_prep Immunodeficient Mice mouse_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing Daily Dosing (Vehicle, Test Compound, Positive Control) randomization->dosing endpoints Measure Tumor Volume & Body Weight dosing->endpoints excision Tumor Excision & Analysis endpoints->excision

Caption: Workflow for a subcutaneous xenograft efficacy study.

Section 4: In Vivo Efficacy Evaluation in an Inflammatory Disease Model

The anti-inflammatory potential of 1,2,4-triazole derivatives is another promising area of investigation.[2] A variety of mouse models can be used to study inflammation.[9][10][11]

4.1. Rationale for Model Selection

The carrageenan-induced paw edema model is a classic, acute model of inflammation that is well-suited for initial screening of potential anti-inflammatory agents.[2] For more chronic inflammatory conditions, models like collagen-induced arthritis (CIA) can be employed.

Protocol 4: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Grouping:

    • Vehicle Control Group: Receives vehicle.

    • Test Compound Groups: Receive different doses of this compound.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Treatment: Administer the test compound or controls orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the left hind paw of each mouse.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Table 3: Sample Data from Paw Edema Model

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (ml)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Compound A100.60 ± 0.0429.4%
Compound A300.35 ± 0.0358.8%
Positive Control100.30 ± 0.0264.7%

Visualization 2: Mechanism of Acute Inflammation

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Physiological Response cluster_intervention Therapeutic Intervention stimulus Carrageenan Injection mediators Release of Pro-inflammatory Mediators (Histamine, Serotonin, Prostaglandins) stimulus->mediators vasodilation Vasodilation & Increased Vascular Permeability mediators->vasodilation edema Edema Formation vasodilation->edema drug This compound drug->mediators Inhibits Release/Action

Caption: Simplified pathway of carrageenan-induced acute inflammation.

Section 5: Data Interpretation and Next Steps

The successful completion of these in vivo studies will provide a robust dataset to guide the future development of this compound.

  • Efficacy: A dose-dependent reduction in tumor growth or inflammation is a strong indicator of in vivo efficacy.

  • Tolerability: Monitoring body weight and clinical signs is crucial for assessing the compound's safety profile.

  • PK/PD Correlation: Correlating plasma drug concentrations with the observed pharmacological effect can help in defining a therapeutic window.[12]

Based on these findings, next steps may include:

  • Lead optimization to improve efficacy or reduce toxicity.

  • Testing in more advanced or orthotopic animal models.[13]

  • Elucidation of the in vivo mechanism of action through biomarker analysis.

  • Long-term toxicology studies.

References

  • Vertex AI Search. (n.d.). Neurological Disease Mouse Models.
  • Biocytogen. (n.d.). Autoimmune and Inflammatory Disease.
  • Bimake. (n.d.). Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing.
  • PubMed Central. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
  • PubMed. (n.d.). In Vivo Models for Inflammatory Arthritis.
  • University of Cambridge. (2025, July 30). Mice are vital in the search for effective new dementia treatments.
  • Frontiers. (n.d.). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs.
  • (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model.
  • SciSpace. (2023, March 7). Advancing preclinical cancer models to assess clinically relevant outcomes.
  • Springer Nature Experiments. (n.d.). In Vivo Models for Inflammatory Arthritis.
  • PubMed Central. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research.
  • PubMed Central. (2021, December 31). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives.
  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • InnoSer. (2024, February 20). Neurodegenerative Disease Research Models.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • PubMed. (n.d.). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Maze Engineers - ConductScience. (2019, February 13). Murine Models of Neurodegenerative Diseases.
  • IMR Press. (n.d.). Transgenic Mouse Models for the Study of Neurodegenerative Diseases.
  • Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.
  • OUCI. (n.d.). Metabolism study of morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate.
  • PubMed. (n.d.). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl).
  • ResearchGate. (2025, August 15). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.
  • PMC - NIH. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives.
  • ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • DergiPark. (n.d.). 4-PHENYL-4H-1,2,4-TRIAZOL)-3-YL) ACETATE FORCED DEGRADATION STUDY.
  • (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • PubMed. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of the anti-inflammatory properties of the novel compound, 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and is recognized for its diverse biological activities, including significant anti-inflammatory potential.[1][2][3][4][5][6] This guide outlines a logical, multi-tiered experimental workflow, from initial in vitro screening to mechanistic elucidation and in vivo validation. The protocols are designed to be self-validating, providing clear causality behind experimental choices and ensuring robust, reproducible data generation. We hypothesize that the compound exerts its anti-inflammatory effects through the modulation of key pro-inflammatory mediators and intracellular signaling cascades, such as the NF-κB and MAPK pathways.[7][8][9]

Introduction: The Rationale for Investigation

Inflammation is a complex biological response essential for host defense, yet its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[10] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.[10]

Heterocyclic compounds containing the 1,2,4-triazole nucleus have garnered substantial interest due to their broad pharmacological spectrum.[3][6] The specific compound, this compound, combines the privileged 1,2,4-triazole core with a pyridine moiety, a feature also present in various bioactive molecules. This structural combination suggests a high potential for interaction with biological targets central to the inflammatory process.

This guide details a systematic approach to first confirm the compound's anti-inflammatory efficacy at a cellular level and then to dissect its molecular mechanism of action, culminating in a proof-of-concept study using a well-established animal model of acute inflammation.

Proposed Mechanism of Action & Experimental Workflow

Based on the established activities of related triazole derivatives, we postulate that this compound may inhibit inflammation by:

  • Suppressing the production of key pro-inflammatory cytokines , such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Inhibiting the activity of cyclooxygenase-2 (COX-2) , a critical enzyme in the synthesis of prostaglandins.[2][11]

  • Modulating upstream signaling pathways , specifically the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of the inflammatory response.[8][12][13][14][15]

The following workflow provides a strategic plan for a comprehensive evaluation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Compound Preparation & QC B Cytotoxicity Assay (MTT) on RAW 264.7 Macrophages A->B Establish non-toxic dose range C Cytokine Inhibition Assay (LPS-Stimulated RAW 264.7) Measure TNF-α & IL-6 via ELISA B->C Select concentrations D Enzymatic Assay COX-2 Inhibition B->D Parallel screen E Mechanistic Study (Western Blot) Phospho-p65 (NF-κB) Phospho-p38 (MAPK) C->E Investigate upstream signaling F Acute Toxicity Assessment (if required) C->F Confirm efficacy & mechanism D->F Confirm efficacy & mechanism E->F Confirm efficacy & mechanism G Carrageenan-Induced Paw Edema Model (Rat/Mouse) F->G Proceed if safe H Measure Paw Volume & Calculate % Inhibition G->H Quantify anti-inflammatory effect I Data Analysis & Lead Compound Validation H->I

Caption: High-level workflow for evaluating the compound.

Detailed Protocols: In Vitro Evaluation

Part A: Prerequisite Cytotoxicity Assessment

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is a true pharmacological effect and not a secondary consequence of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.

Protocol 1: MTT Cytotoxicity Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 200 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations exhibiting >90% viability for subsequent anti-inflammatory assays.

Part B: Primary Anti-inflammatory Screening

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the release of TNF-α and IL-6.[16] Measuring the compound's ability to inhibit this release is a primary indicator of its anti-inflammatory potential.

Protocol 2: Inhibition of LPS-Induced TNF-α and IL-6 Production

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone, 10 µM).

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA Quantification: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each cytokine relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cytokine production).

Compound TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
5-(Pyridin-4-ylmethyl)-...Hypothetical Value (e.g., 15.2 ± 1.8)Hypothetical Value (e.g., 21.5 ± 2.5)
Dexamethasone (Control)Hypothetical Value (e.g., 0.1 ± 0.02)Hypothetical Value (e.g., 0.05 ± 0.01)
Table 1. Representative data format for cytokine inhibition assays.
Part C: Mechanistic Elucidation

Rationale: To understand how the compound suppresses cytokine production, we must investigate its effect on key upstream signaling pathways. The NF-κB and p38 MAPK pathways are central to the expression of inflammatory genes.[7][8][12][14] Inhibition is typically measured by a decrease in the phosphorylation of key proteins (p65 subunit for NF-κB, p38 for MAPK).

G cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFKB NF-κB (p65/p50) NFKB_nuc NF-κB (p65/p50) (Nucleus) NFKB->NFKB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFKB_nuc->Genes Transcription MKK MKK3/6 MAP3K->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p38_p Phospho-p38 p38_p->Genes Compound 5-(Pyridin-4-ylmethyl)- 4H-1,2,4-triazol-3-amine Compound->IKK Inhibits Compound->MKK Inhibits

Caption: Proposed inhibition of NF-κB and p38 MAPK pathways.

Protocol 3: Western Blot Analysis of NF-κB and p38 MAPK Activation

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for p-p38, 60 minutes for p-p65).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels. Compare the treated groups to the LPS-stimulated control.

Detailed Protocols: In Vivo Validation

Rationale: An in vivo model is essential to confirm that the compound's cellular activity translates into a therapeutic effect in a whole organism. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening acute anti-inflammatory activity.[17][18][19]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, orally)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

    • Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, orally)

  • Compound Administration: Administer the vehicle, indomethacin, or test compound orally 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Treatment Group Dose (mg/kg) Mean Edema Volume at 3h (mL) % Inhibition
Vehicle Control-Hypothetical Value (e.g., 0.85 ± 0.07)-
Indomethacin10Hypothetical Value (e.g., 0.34 ± 0.04)Hypothetical Value (e.g., 60.0%)
Test Compound10Hypothetical Value (e.g., 0.68 ± 0.06)Hypothetical Value (e.g., 20.0%)
Test Compound20Hypothetical Value (e.g., 0.51 ± 0.05)Hypothetical Value (e.g., 40.0%)
Test Compound40Hypothetical Value (e.g., 0.38 ± 0.04)Hypothetical Value (e.g., 55.3%)
Table 2. Representative data format for the in vivo paw edema model.

Summary and Interpretation

Successful validation of this compound as a potent anti-inflammatory agent would be demonstrated by a cohesive dataset showing:

  • Low cytotoxicity at effective concentrations.

  • Dose-dependent inhibition of TNF-α and IL-6 production in vitro.

  • Significant, dose-dependent reduction of paw edema in vivo, comparable to a standard NSAID.

  • Mechanistic evidence showing reduced phosphorylation of key inflammatory signaling proteins like p65 and p38.

Such a profile would strongly support its advancement as a lead candidate for further preclinical development. The protocols outlined herein provide a robust and scientifically rigorous framework for making this determination.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved January 20, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • MAPK signalling pathway: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • MAPK signaling pathway. (n.d.). Cusabio. Retrieved January 20, 2026, from [Link]

  • MAPK signaling in inflammation-associated cancer development - PMC. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023, April 29). PubMed Central. Retrieved January 20, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences and Research. Retrieved January 20, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of some novel 1,2,4-triazole derivatives for antmicrobial, antitubercular and anti-inflammatory activities | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. (2020, September 21). PubMed. Retrieved January 20, 2026, from [Link]

  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[7][12]triazole-3-carboxylic acid ethyl ester as a low molecular. (n.d.). CDN. Retrieved January 20, 2026, from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024, January 12). MDPI. Retrieved January 20, 2026, from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021, August 12). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020, July 25). YouTube. Retrieved January 20, 2026, from [Link]

  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[7][12]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC. (2021, October 28). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. (2017, February 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of triazole derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Studies on 1,2,4-triazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers. Retrieved January 20, 2026, from [Link]

  • Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The development of new triazole based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The synthesis of potential anti-inflammatory substances among 4-amino- 5-(pyridin-4-yl)-1,2,4-triazole(4)-3-yl-thioacetamides and their chemical modification. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Effects of pyridinyl imidazole compounds on murine TNF-alpha production. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model. (2011, April 25). PubMed. Retrieved January 20, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis, crystal structure, anti-inflammatory and anti-hyperglycemic activities of novel 3,4-disubstituted 1,2,4-triazol-5(4H)-one derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023, March 2). SpringerLink. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered around the formation of the 1,2,4-triazole ring and the management of reactive intermediates. This guide will walk you through a reliable synthetic pathway, highlight critical control points, and provide solutions to common experimental hurdles.

Recommended Synthetic Pathway

A robust and frequently employed method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles commences with the corresponding acylhydrazide. In this case, the key intermediate is 2-(pyridin-4-yl)acetohydrazide. The overall synthetic scheme is depicted below:

Synthetic_Pathway A Ethyl 2-(pyridin-4-yl)acetate B 2-(Pyridin-4-yl)acetohydrazide A->B Hydrazine Hydrate C Acyl-thiosemicarbazide Intermediate B->C Thiosemicarbazide D This compound C->D Base-catalyzed Cyclization

Caption: General synthetic route to this compound.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis, providing insights into their causes and actionable solutions.

Q1: My initial hydrazinolysis of ethyl 2-(pyridin-4-yl)acetate to form 2-(pyridin-4-yl)acetohydrazide is resulting in a low yield. What could be the issue?

A1: Low yields in this step are often attributable to incomplete reaction or side reactions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Material: Ensure your ethyl 2-(pyridin-4-yl)acetate is of high purity. Acidic impurities can neutralize the hydrazine, impeding the reaction.

  • Reaction Conditions: The reaction with hydrazine hydrate is typically conducted in an alcoholic solvent (e.g., ethanol) at reflux. Ensure the reflux is maintained for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Excess Hydrazine: A molar excess of hydrazine hydrate is often used to drive the reaction to completion. However, a very large excess can complicate the work-up. A 2-3 fold excess is a good starting point.

  • Work-up Procedure: The product, 2-(pyridin-4-yl)acetohydrazide, has some water solubility. During work-up, excessive washing with water can lead to product loss. It is advisable to cool the reaction mixture to induce crystallization and then filter the product, washing with a minimal amount of cold ethanol.

Parameter Recommendation Rationale
Solvent Anhydrous EthanolProvides good solubility for the ester and a suitable boiling point for reflux.
Temperature RefluxEnsures sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for completion. Monitor by TLC to confirm.
Hydrazine Hydrate 2-3 molar equivalentsDrives the equilibrium towards the product side.
Q2: During the cyclization of the acyl-thiosemicarbazide intermediate, I am observing the formation of a significant amount of a 1,3,4-oxadiazole byproduct. How can I prevent this?

A2: The formation of a 1,3,4-oxadiazole is a common side reaction in the synthesis of 1,2,4-triazoles from acylhydrazides, arising from a competing cyclization pathway.[1] Here’s how to favor the desired triazole formation:

  • Anhydrous Conditions: The presence of water can promote the formation of the oxadiazole. Ensure all your reagents and solvents are thoroughly dried.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, which in many cases is the triazole.[1]

  • Choice of Base: The choice of base for the cyclization is critical. A milder base, such as potassium carbonate, is often preferred over stronger bases like sodium hydroxide, which can more aggressively promote the oxadiazole formation.

  • pH Control: Maintaining a slightly basic pH during the cyclization is key. Strongly acidic or basic conditions can lead to undesired side products.

Troubleshooting_Cyclization Start Acyl-thiosemicarbazide Intermediate Condition Reaction Conditions Start->Condition Triazole Desired: this compound Condition->Triazole Optimized (e.g., mild base, anhydrous) Oxadiazole Side Product: 1,3,4-Oxadiazole Condition->Oxadiazole Sub-optimal (e.g., water present, harsh base)

Caption: Decision path for optimizing the cyclization step.

Q3: The final product, this compound, is difficult to purify. What are the recommended purification techniques?

A3: The polar nature of the amino and triazole groups, combined with the pyridine moiety, can make purification challenging.

  • Crystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol-water or methanol-acetonitrile, can be effective. Experiment with different solvent ratios to achieve optimal crystal formation.

  • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be employed. Due to the polarity of the compound, a polar mobile phase will be required. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is a good strategy. The addition of a small amount of ammonia to the mobile phase can help to reduce tailing on the silica gel.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in a dilute acid (e.g., 1M HCl), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then basify the aqueous layer with a base (e.g., sodium carbonate) to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thiosemicarbazide is also toxic and should be handled with care.

Q2: Can I use microwave-assisted synthesis to improve the reaction times?

A2: Yes, microwave irradiation can often significantly reduce reaction times for both the hydrazinolysis and the cyclization steps.[2] It is recommended to start with a temperature and time screening to find the optimal conditions for your specific microwave reactor.

Q3: Are there alternative reagents to thiosemicarbazide for the formation of the 3-amino-1,2,4-triazole?

A3: Yes, an alternative and efficient method involves the reaction of the acylhydrazide with S-methylisothiourea sulfate in the presence of a base. This can sometimes offer a cleaner reaction profile. Another common reagent is aminoguanidine bicarbonate, which can react with carboxylic acids or their derivatives to form the triazole ring.[2][3]

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the pyridine ring protons, the methylene bridge protons, and the amine and NH protons of the triazole ring.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identify the characteristic stretching frequencies for the N-H (amine and triazole) and C=N bonds.

Experimental Protocols

Synthesis of 2-(pyridin-4-yl)acetohydrazide
  • To a solution of ethyl 2-(pyridin-4-yl)acetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis of this compound
  • A mixture of 2-(pyridin-4-yl)acetohydrazide (1 equivalent) and thiosemicarbazide (1.1 equivalents) is heated at 150-160 °C for 1-2 hours.

  • The resulting melt is cooled to room temperature.

  • To the solid, add a solution of potassium carbonate (2 equivalents) in water.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

References

  • Chen, C., Dagnino, Jr., R., Huang, C. Q., McCarthy, J. R., & Grigoriadis, D. E. (2001). 1-Alkyl-3-amino-5-aryl-1H-[2][4][5]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Bioorganic & Medicinal Chemistry Letters, 11(24), 3165–3168. Available at: [Link]

  • Barrett, A. G. M., Cramp, S. M., Roberts, R. S., & Zecri, F. J. (2000). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 2(19), 2963–2966. Available at: [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(62), 39035–39043. Available at: [Link]

  • Krasavin, M. (2019). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 24(6), 1065. Available at: [Link]

  • Kutkin, A. V., Zaitsev, V. P., & Strel'nik, A. D. (2003). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Chemistry of Heterocyclic Compounds, 39(8), 1014–1021. Available at: [Link]

  • Ehsan, T., Sarfraz, S., & Siddiqui, H. L. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. Available at: [Link]

  • Gümüş, M., Di Cesare Mannelli, L., Angeli, A., Ghelardini, C., & Supuran, C. T. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Tianlei, L., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(12), 2289. Available at: [Link]

  • Gümüş, M., Di Cesare Mannelli, L., Angeli, A., Ghelardini, C., & Supuran, C. T. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Gümüş, M., Di Cesare Mannelli, L., Angeli, A., Ghelardini, C., & Supuran, C. T. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

  • Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3045. Available at: [Link]

  • Vishwakarma, D., & Gupta, S. P. (2021). Preparation and Antibacterial Properties of Substituted 1,2,4-Triazoles. Molbank, 2021(2), M1234. Available at: [Link]

  • Preparation method of 2-(pyridine-4-yl) acetonitrile. (2014). Google Patents.
  • Rouzi, K., Brandan, S. A., El Houssni, I., Poyraz, E. B., El Hassani, I. A., & Dege, N. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320, 139613. Available at: [Link]

  • A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. (n.d.). ResearchGate. Available at: [Link]

  • Purification of triazoles. (1981). Google Patents.
  • Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? (2015). ResearchGate. Available at: [Link]

  • Siddiqui, A. A., Mishra, R., Kumar, R., Rashid, M., & Khaidem, S. (2014). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 176–181. Available at: [Link]

  • 2-(Pyridin-4-yl)acetohydrazide. (n.d.). PubChem. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Farmaceutická fakulta Univerzity Karlovy. Available at: [Link]

  • Płoszaj, A., Wujec, M., & Dobosz, M. (2019). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. Molecules, 24(21), 3878. Available at: [Link]

  • Wang, Y., & Wang, X. (2012). 2-Cyano-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Available at: [Link]

  • Mohareb, R. M., El-Arab, E. E., & El-Sharkawy, K. A. (2009). The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential Antimicrobial Activities. Scientia Pharmaceutica, 77(2), 355–366. Available at: [Link]

  • Das, B., & Chakraborty, D. (2016). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ChemistrySelect, 1(10), 2235–2251. Available at: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. International Journal of Molecular Sciences, 13(6), 7568–7581. Available at: [Link]

  • Al-Hourani, B. J. (2020). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Molecules, 25(11), 2530. Available at: [Link]

Sources

Technical Support Center: Stability of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. Understanding the stability of this molecule in aqueous environments is critical for ensuring experimental reproducibility, developing robust formulations, and interpreting biological data accurately.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the chemical behavior of this compound in aqueous media.

Q1: What is the general stability of this compound in aqueous solution?

The molecule exhibits moderate to good stability in neutral aqueous solutions when protected from light and stored at low temperatures. Its structure, comprising two robust heterocyclic rings—pyridine and 1,2,4-triazole—confers a degree of intrinsic stability.[1][2][3] However, its stability is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to fully characterize its stability profile under specific experimental or storage conditions.[4][5]

Q2: What are the primary factors that can induce degradation of this compound?

The primary factors that can compromise the stability of this compound in aqueous solution are:

  • pH: Both strongly acidic and strongly basic conditions can promote hydrolysis, although the 1,2,4-triazole ring is generally resistant.[1][2] The pyridine moiety's basicity (pKa of pyridinium is ~5.2) means the molecule's protonation state, and thus its reactivity and solubility, is pH-dependent.[3]

  • Light (Photostability): Aromatic nitrogen heterocycles, particularly pyridine derivatives, are known to be susceptible to photodegradation.[6][7] Exposure to UV or even high-intensity visible light can initiate photochemical reactions, leading to the formation of degradation products.

  • Oxidizing Agents: The presence of reactive oxygen species or other oxidizing agents can lead to the oxidation of the nitrogen atoms in both rings or the exocyclic amino group, forming N-oxides or other oxidative degradation products.

  • Elevated Temperature (Thermal Stability): High temperatures accelerate all degradation reactions, including hydrolysis and oxidation.[4] While the compound is expected to be thermally stable in solid form, long-term exposure to heat in solution can lead to significant degradation.[8]

Q3: What are the likely degradation pathways for this molecule?

Based on its chemical structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: While the 1,2,4-triazole ring itself is notably stable against hydrolysis[1][2], extreme pH and heat could potentially force a ring-opening reaction. This is considered a less likely pathway under typical experimental conditions compared to photodegradation or oxidation.

  • Oxidation: The electron-rich nitrogen atoms of the pyridine and triazole rings, as well as the 3-amine group, are potential sites for oxidation. This can lead to the formation of N-oxides and other hydroxylated species.

  • Photodegradation: This is a significant potential pathway. The pyridine ring can undergo photohydration or photoreduction upon exposure to UV light.[7] The conjugated π-electron system of the entire molecule can absorb light energy, leading to the formation of reactive intermediates that degrade into various products.

Q4: How does the solubility of this compound behave in aqueous solutions?

The compound's solubility is highly dependent on pH. The pyridine nitrogen and the amino group on the triazole ring are basic centers. In acidic solutions (pH < 5), the pyridine ring will be protonated, forming a pyridinium salt which is expected to be highly water-soluble. As the pH approaches and surpasses the pKa of the pyridinium ion (~5.2), the molecule becomes less protonated and its aqueous solubility will decrease. A predicted pKa value for a similar compound suggests basic properties.[9] Therefore, for preparing stock solutions, dissolving the compound in a slightly acidic buffer or water with a small amount of acid (e.g., 0.1 M HCl) is recommended before diluting into a final, buffered medium.

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: I am observing a gradual loss of my compound's activity in a stored aqueous stock solution.

  • Possible Cause 1: Photodegradation. Standard laboratory lighting can be sufficient to cause gradual degradation over hours or days, especially if the solution is stored in clear glass or plastic vials. The pyridine moiety is particularly susceptible to photochemical reactions.[6][7]

    • ✅ Solution: Always prepare and store stock solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect them from light. Minimize exposure time to ambient light during experimental setup.

  • Possible Cause 2: pH-Mediated Hydrolysis. If your solution is unbuffered, the dissolution of atmospheric CO₂ can slightly lower the pH, or interaction with vessel surfaces could alter it. If the solution is strongly acidic or basic, hydrolysis may be accelerated.

    • ✅ Solution: Prepare stock solutions in a suitable buffer (e.g., pH 6.0-7.4 phosphate or HEPES buffer) to maintain a stable pH. For long-term storage, flash-freeze aliquots and store them at -20°C or -80°C. Perform a quick purity check via HPLC on a thawed aliquot before use.

  • Possible Cause 3: Oxidative Degradation. If the water used for the solution is not de-gassed or if the solution has a large headspace of air, dissolved oxygen can contribute to slow oxidation over time.

    • ✅ Solution: For maximum stability in long-term storage, consider preparing solutions with de-gassed, high-purity water and overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing the vial.

Issue 2: My HPLC analysis shows new, unexpected peaks appearing over the course of an experiment.

  • Possible Cause 1: On-Bench Degradation. Samples left at room temperature on the bench or in an HPLC autosampler for extended periods can degrade. The combination of light exposure and ambient temperature can be sufficient to generate detectable impurities.

    • ✅ Solution: Keep samples in amber HPLC vials and use a refrigerated autosampler set to a low temperature (e.g., 4-10°C). Limit the time samples are left on the bench before analysis. Process samples in smaller batches if a long analytical run is required.

  • Possible Cause 2: Mobile Phase Instability. If the mobile phase is at an extreme pH, it may be causing degradation of the analyte on the column or in the tubing.

    • ✅ Solution: Evaluate the stability of the compound at the pH of your mobile phase. If degradation is suspected, consider using a mobile phase with a more neutral pH and ensure the analytical method is sufficiently rapid to minimize on-column degradation.

Section 3: Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is the industry-standard approach.[5][10] This involves subjecting the compound to harsh conditions to intentionally produce degradation products, which is essential for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to investigate the compound's stability under various stress conditions as recommended by ICH guidelines.[4]

Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.

Workflow:

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Evaluation Stock Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) Control Control Sample (Protected from light, stored at 4°C) Stock->Control Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Stock->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Stock->Base Oxidation Oxidation 3% H₂O₂, RT, 24h Stock->Oxidation Thermal Thermal 60°C in solution, 48h Stock->Thermal Photo Photostability ICH Q1B conditions (UV/Vis light exposure) Stock->Photo Analysis HPLC-UV/MS Analysis (for all samples) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound to a concentration of 1 mg/mL in a suitable solvent like acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Analyze at 4, 8, and 24 hours.

  • Thermal Degradation: Incubate a vial of the stock solution in a calibrated oven at 60°C, protected from light. Analyze at 24 and 48 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in foil.

  • Analysis: Analyze all samples, including a time-zero control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Protocol 2: Recommended Starting Point for a Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined empirically).

  • Injection Volume: 10 µL.

This method should provide sufficient resolution to separate the parent peak from potential degradation products, which are likely to be more polar.

Section 4: Data Interpretation and Visualization

Illustrative Forced Degradation Data

The following table summarizes hypothetical but expected outcomes from a forced degradation study, providing a target for researchers conducting these experiments.

Stress ConditionReagent/SettingTime% Degradation of Parent CompoundObservations
Acid Hydrolysis 0.1 M HCl8 h~5-10%One major, more polar degradant peak observed.
Base Hydrolysis 0.1 M NaOH4 h~15-20%Two major degradant peaks observed.
Oxidation 3% H₂O₂24 h~12%Multiple minor peaks, possibly N-oxides.
Thermal (Solution) 60°C48 h< 5%Minor increase in hydrolysis-related degradants.
Photostability ICH Q1B-~25-35%Significant degradation with a complex profile of multiple peaks.
Potential Degradation Pathways Diagram

This diagram illustrates the potential chemical transformations the molecule may undergo under different stress conditions.

Caption: Potential degradation pathways of the title compound.

References

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2010). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. [Organic and Medicinal Chemistry International Journal]. Available at: [Link]

  • Imomjon, A., Dilmurod, A., & Komil, T. (2021). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. [ResearchGate]. Available at: [Link]

  • Al-Ghorbani, M., Cheah, C. W., & Yusuf, E. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6245. Available at: [Link]

  • Zhang, Y., et al. (2020). Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group. Angewandte Chemie International Edition, 59(30), 12346-12350. Available at: [Link]

  • Duan, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982626. Available at: [Link]

  • Duan, et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [ResearchGate]. Available at: [Link]

  • Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 2(2). Available at: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. Available at: [Link]

  • Gala, J., et al. (2012). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Polymer Chemistry, 3(4), 953-961. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- a review. International Journal of Pharmaceutical Research & Allied Sciences, 4(1), 16-26. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38338. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Oderinlo, O. O., et al. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 7(12), e202104449. Available at: [Link]

  • De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives as tyrosinase inhibitors. Arkivoc, 2022(2), 156-166. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]

  • Kaur, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15196-15222. Available at: [Link]

  • Al-Jibouri, M. N. A. (2010). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Al-Nahrain University, 13(1), 36-42. Available at: [Link]

  • Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320, 139613. Available at: [Link]

  • Logoyda, L., et al. (2018). Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in 1 % solution. [ResearchGate]. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 204-212. Available at: [Link]

  • Ehsan, S., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. Available at: [Link]

  • Salabert, J., et al. (2007). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Journal of Thermal Analysis and Calorimetry, 89(3), 853-858. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, field-proven insights into this synthesis, moving beyond a simple procedural outline to address the common challenges and mechanistic nuances you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most direct and widely adopted method is the condensation of 2-(pyridin-4-yl)acetic acid with an aminoguanidine salt, followed by a dehydration-cyclization reaction.[1][2] This approach is highly effective because it constructs the triazole ring in a single, often one-pot, procedure from readily available starting materials. Modern protocols frequently employ microwave irradiation to dramatically reduce reaction times (from hours to minutes) and improve yields.[3][4]

The reaction proceeds via the formation of a key guanyl hydrazide (or acylaminoguanidine) intermediate, which then undergoes intramolecular cyclization to form the stable 1,2,4-triazole ring.[1] Acid catalysis is crucial for both the initial condensation and the final dehydration step.[5]

Q2: My reaction yield is consistently low. What are the critical parameters to optimize?

Low yields are a common frustration. The root cause often lies in one of three areas: incomplete reaction, side reactions, or product loss during workup. Here are the key parameters to investigate:

  • Water Removal: The cyclization step is a dehydration reaction. The presence of excess water can shift the equilibrium back towards the acylaminoguanidine intermediate, stalling the reaction.[6] While some protocols use aqueous acid, ensuring the reaction temperature is high enough to drive off water is critical. Microwave synthesis in a sealed vessel is particularly effective as it allows for superheating of the solvent, which efficiently drives the dehydration.[1]

  • Catalyst Choice and Stoichiometry: An acid catalyst is required. While the reaction can be performed with the hydrochloride salt of aminoguanidine, adding an additional acid catalyst like HCl or using polyphosphoric acid (PPA) can significantly improve rates and yields. A study on similar syntheses found that using 1.5 equivalents of HCl provided optimal results.[1]

  • Temperature and Time: Conventional heating methods may require prolonged reflux (several hours) to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time. Microwave-assisted synthesis typically achieves completion in 20-40 minutes at temperatures around 180°C.[1] Insufficient temperature will lead to an incomplete reaction, while excessive heat over prolonged periods can cause degradation.

  • Reagent Quality: Aminoguanidine bicarbonate or hydrochloride can degrade over time. Ensure you are using high-purity reagents. The 2-(pyridin-4-yl)acetic acid should also be pure, as impurities can interfere with the reaction.

Q3: I am observing significant impurity formation. What are the likely side products and how can I prevent them?

Impurity profiling is key to troubleshooting. Besides unreacted starting materials, here are the most probable side products:

  • Acylaminoguanidine Intermediate: This is the product of the initial condensation before cyclization. If your reaction stalls, you will likely isolate this intermediate.

    • Cause: Insufficient heat, insufficient reaction time, or excess water preventing the final dehydration.

    • Prevention: Increase reaction temperature and/or time. Use microwave conditions or a setup (like a Dean-Stark trap for conventional heating) that removes water.[6]

  • Aminoguanidine Self-Condensation Products: Aminoguanidine can self-condense, especially under harsh heating, to form various complex products like 1,2-bis(diaminomethylidene)hydrazine.[7]

    • Cause: Non-optimal stoichiometry (large excess of aminoguanidine), prolonged reaction times at very high temperatures.

    • Prevention: Use a slight excess (e.g., 1.1-1.2 equivalents) of the carboxylic acid relative to aminoguanidine. This ensures the aminoguanidine is consumed primarily by the desired acylation reaction.

  • Formation of Pyrazole or Pyrimidine Derivatives: While less common in this specific reaction, the condensation of aminoguanidine with dicarbonyl compounds or their equivalents can lead to other heterocyclic systems.[8]

    • Cause: Impurities in the starting materials or degradation products that contain a 1,3-dicarbonyl motif.

    • Prevention: Ensure the purity of your 2-(pyridin-4-yl)acetic acid.

A diagram illustrating the main pathway versus the formation of the stalled intermediate is provided below.

Side_Reactions cluster_side Side Reaction SM 2-(Pyridin-4-yl)acetic Acid + Aminoguanidine Inter Acylaminoguanidine Intermediate SM->Inter Condensation (+H+, -H2O) Inter->SM Hydrolysis (Reversible) Prod Target Product: This compound Inter->Prod Cyclization (+H+, -H2O) (High Temp/Microwave) Side Self-Condensation Products Aminoguanidine Excess Aminoguanidine Aminoguanidine->Side High Temp

Caption: Main reaction pathway versus potential side reactions.

Q4: The purification of the final product is challenging. What are the recommended procedures?

The target molecule is polar and contains two basic nitrogen atoms (on the pyridine and amino groups), which can make purification challenging, especially on silica gel.[9]

  • Recrystallization: This is the most effective method if a suitable solvent system can be found. Common solvents for similar aminotriazoles include ethanol, water, or mixtures like ethanol/water or DMF/ethanol.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Acid-Base Extraction: This technique can be highly effective for removing non-basic organic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving neutral impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates.

    • Filter the solid product and wash with cold water.[10]

  • Column Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the compound, often resulting in significant peak tailing.[9]

    • Basic Modifier: If using silica, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent. A typical eluent system would be Dichloromethane/Methanol with 0.5% triethylamine.

    • Alternative Stationary Phases: Basic alumina can be a better choice than silica for purifying basic compounds.[10] Reverse-phase chromatography (C18 silica) using a water/methanol or water/acetonitrile gradient with a modifier like formic acid or TFA is also a powerful option for polar compounds.[11]

Troubleshooting Guide

Problem Observed Potential Cause Recommended Solution
Low or No Product Formation 1. Reaction temperature too low. 2. Ineffective removal of water. 3. Degraded aminoguanidine reagent.1. Increase reaction temperature; switch to microwave synthesis at 180°C.[1] 2. For conventional heating, use a solvent that azeotropes with water (e.g., toluene with a Dean-Stark trap). 3. Use a fresh bottle of aminoguanidine bicarbonate or hydrochloride.
Multiple Spots on TLC (Stalled Reaction) The main impurity is likely the uncyclized acylaminoguanidine intermediate.Re-subject the crude material to the reaction conditions (e.g., reflux in PPA or heat in a microwave with HCl) to drive the cyclization to completion.
Product Streaking on Silica TLC Plate The basic nitrogen atoms are interacting strongly with the acidic silica gel surface.1. Prepare TLC plates by eluting with your mobile phase containing 1% triethylamine before spotting. 2. Use alumina TLC plates for a better indication of separation.
Crude Product is an Oil or Gummy Solid 1. Presence of residual solvent or water. 2. Formation of a salt (e.g., hydrochloride salt) which may be hygroscopic.1. Dry the crude product thoroughly under high vacuum. 2. Triturate the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. 3. If a salt is desired, ensure anhydrous conditions. If the freebase is desired, perform a basic workup.
Difficulty Inducing Crystallization The compound is highly soluble in the chosen solvent, or impurities are inhibiting crystal lattice formation.1. Cool the solution slowly, first to room temperature, then in an ice bath, and finally in a freezer. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a seed crystal if available. 4. Try a different solvent system (e.g., switch from pure ethanol to an ethanol/water mixture).[10]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general and efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1][2]

Materials:

  • 2-(pyridin-4-yl)acetic acid

  • Aminoguanidine bicarbonate

  • Hydrochloric acid (37% aqueous solution)

  • Isopropanol (if needed)

  • Ethanol (for recrystallization)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial, add 2-(pyridin-4-yl)acetic acid (1.2 mmol, 164.5 mg) and aminoguanidine bicarbonate (1.0 mmol, 136.1 mg).

    • Causality Note: Using a slight excess of the carboxylic acid ensures that the more valuable aminoguanidine is fully consumed.

  • Acid Catalysis: Carefully add a 37% aqueous solution of hydrochloric acid (1.5 mmol, ~0.15 mL).

    • Causality Note: The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic for attack by aminoguanidine. It also catalyzes the final dehydration step.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 180°C and hold at this temperature for 30 minutes with stirring.

    • Causality Note: The high temperature achieved in the sealed vessel rapidly drives the dehydration-cyclization, significantly reducing reaction time compared to conventional heating.[3]

  • Work-up: After the reaction, allow the vial to cool to room temperature. The reaction mixture will likely solidify.

  • Purification (Recrystallization):

    • Transfer the solid crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the purified this compound product under vacuum. (Typical yields for similar compounds are in the 80-90% range).[1]

protocol_flowchart cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine: 1. 2-(Pyridin-4-yl)acetic Acid (1.2 eq) 2. Aminoguanidine Bicarbonate (1.0 eq) add_hcl Add HCl Catalyst (1.5 eq) reagents->add_hcl mw_irrad Microwave Irradiation: 180°C, 30 min add_hcl->mw_irrad Seal Vial cool Cool to RT mw_irrad->cool recrystallize Recrystallize from Hot Ethanol cool->recrystallize filter_dry Filter, Wash & Dry Product recrystallize->filter_dry

Caption: Workflow for the microwave-assisted synthesis protocol.

References

  • Kavale, M. S., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available at SSRN 4768391. [Link]

  • McLaughlin, M. (2014). Rapid, microwave-assisted synthesis of N1-substituted 3-amino-1,2,4-triazoles. Tetrahedron Letters, 55(32), 4443-4446. [Link]

  • Starov, O., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 27(23), 8295. [Link]

  • Goh, S. Y., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC advances, 8(40), 22677-22688. [Link]

  • Tella, A. C., et al. (2016). Synthesis, characterization and antimicrobial effect of Cu(ii) and Zn(ii) compounds derived from 1,2,4-triazoles. RSC advances, 6(109), 107954-107961. [Link]

  • Kuznetsov, O. M., et al. (2010). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 83, 1422-1427. [Link]

  • Yadav, P., & Singh, S. K. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC advances, 14(7), 4786-4813. [Link]

  • Kumar, D. S., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 2392-2399. [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 Triazole Compounds. ISRES Publishing. [Link]

  • Al-Ghorbani, M., et al. (2015). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Pharmaceutical and Clinical Research, 7(4), 309-325. [Link]

  • Rajendran, S., et al. (2015). The chemistry of aminoguanidine Derivatives – preparation, crystal structure, thermal properties, and molecular docking studies of aminoguanidinium Salts of several carboxylic Acids. Journal of Chemical Crystallography, 45, 353-366. [Link]

  • ACS Green Chemistry Institute. (2017). Condensation Reagents and Activations. ACS GCI Pharmaceutical Roundtable. [Link]

  • Google Patents. (1981).
  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Kumar, B. S., et al. (2020). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 132(1), 1-13. [Link]

  • Tasso, B., et al. (2018). Formaldehyde-aminoguanidine condensation and aminoguanidine self-condensation products: syntheses, crystal structures and characterization. Acta Crystallographica Section C: Structural Chemistry, 74(2), 159-167. [Link]

  • Pauk, K., & Klimes, J. (2016). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981278. [Link]

  • Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204-1209. [Link]

  • Lieber, E., & Smith, G. B. L. (1957). The Chemistry of Aminoguanidine and Related Substances. Chemical Reviews, 57(3), 449-503. [Link]

  • Biotage. (2021). How should I purify a complex, polar, amide reaction mixture? Biotage Blog. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.[1][2] The specific class of this compound derivatives presents unique synthetic challenges that require careful control of reaction parameters to achieve high yields and purity.

This document provides a structured approach to troubleshooting, organized into a question-and-answer format, alongside detailed experimental protocols and data summaries to guide your laboratory work.

General Synthetic Workflow

The most common and reliable pathway to the target scaffold begins with isonicotinic acid hydrazide, a readily available starting material. The general sequence involves the formation of a key intermediate, which is then cyclized to form the 1,2,4-triazole ring.

Synthetic_Workflow Start Isonicotinic Acid Hydrazide Intermediate1 Potassium Dithiocarbazinate Intermediate Start->Intermediate1 + CS₂ / KOH Intermediate2 4-Amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Intermediate1:e->Intermediate2:w + Hydrazine Hydrate (Cyclization) FinalProduct Target 5-(Pyridin-4-ylmethyl)-4H- 1,2,4-triazol-3-amine Derivatives Intermediate2->FinalProduct Further Derivatization (e.g., Alkylation, Amination)

Caption: General synthetic route to the 1,2,4-triazole core.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound and its precursors.

Q1: What is the most common and reliable synthetic route for this class of compounds?

A1: The most prevalent and effective method starts from isonicotinic acid hydrazide. The process involves two key steps:

  • Reaction of the hydrazide with carbon disulfide in an alkaline medium (like potassium hydroxide in ethanol) to form a stable potassium dithiocarbazinate salt.[3]

  • Cyclization of this salt intermediate with hydrazine hydrate. This step involves heating the mixture, which leads to the formation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol ring system.[3][4] This thiol compound is a versatile precursor for the target 3-amine derivatives.

Q2: What are the most critical reaction parameters to control for a successful synthesis?

A2: The success of the synthesis hinges on carefully controlling several key parameters:

  • Temperature: The cyclization step often requires heating (reflux) to proceed efficiently.[3] However, excessively high temperatures can lead to the formation of degradation products or side reactions.[5][6]

  • Choice of Base: A strong base like potassium hydroxide (KOH) is crucial for the initial formation of the dithiocarbazinate salt. For subsequent steps, the choice of base can influence regioselectivity and reaction rate.[5]

  • Solvent: The choice of solvent impacts the solubility of reactants and intermediates. Ethanol is commonly used for the initial step, while water or high-boiling polar aprotic solvents like DMF or DMSO can be used for cyclization and further derivatization.[1][5][7]

  • Reaction Time: Monitoring the reaction progress is essential. Insufficient time leads to incomplete conversion, while prolonged reaction times can increase the formation of byproducts.[5]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[5] Use a suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol mixtures) to separate the starting material, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. Staining with iodine or visualization under UV light can help identify the spots.

Q4: Can microwave irradiation be used to improve this synthesis?

A4: Yes, microwave-assisted synthesis can be highly effective. For sluggish reactions, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[2][5][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole Product

Q: I'm getting a very low yield, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.

  • Possible Cause 1: Poor Quality of Starting Materials.

    • Explanation: Hydrazides, particularly isonicotinic acid hydrazide, can be hygroscopic and may degrade over time. Impurities in your reagents can interfere with the reaction.[6]

    • Solution: Ensure your starting materials are pure and dry. Use freshly opened reagents whenever possible or dry them under a vacuum before use. Verify the purity of your starting hydrazide by checking its melting point or running an NMR spectrum.

  • Possible Cause 2: Incomplete Cyclization.

    • Explanation: The ring-closing step to form the triazole is often the most challenging. It may be incomplete due to insufficient temperature, inadequate reaction time, or an inappropriate choice of base or solvent.

    • Solution:

      • Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. Refluxing in a solvent like water or ethanol is a good starting point.[3]

      • Extend Reaction Time: Continue monitoring the reaction by TLC until the starting material is consumed.

      • Consider Microwave Synthesis: This technique can provide the energy needed for cyclization more efficiently and rapidly, often improving yields.[9]

  • Possible Cause 3: Incorrect pH during Workup.

    • Explanation: The 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol product is often precipitated from the reaction mixture by acidification. If the pH is not optimal, the product may remain dissolved.[3]

    • Solution: After the reaction is complete and cooled, carefully acidify the mixture with a suitable acid (e.g., HCl) while monitoring the pH. The product should precipitate out at its isoelectric point.

Problem 2: Formation of a Major Impurity with a Similar Mass

Q: My mass spectrometry data shows a major peak corresponding to an isomer of my product, or another unexpected major byproduct. What is happening?

A: This often points to a competing cyclization pathway, a very common issue in heterocyclic synthesis.

  • Possible Cause: Formation of 1,3,4-Oxadiazole or 1,3,4-Thiadiazole Side Products.

    • Explanation: The intermediate formed from the hydrazide can sometimes cyclize through an alternative pathway to form a five-membered ring with a different arrangement of heteroatoms, such as a 1,3,4-oxadiazole or 1,3,4-thiadiazole.[6][7] This is especially prevalent if reaction conditions are not strictly controlled.

    • Solution:

      • Ensure Anhydrous Conditions: Water can sometimes promote the formation of oxadiazole byproducts. While the cyclization with hydrazine hydrate requires water, ensure other steps are conducted under dry conditions where appropriate.[6]

      • Control Temperature: Lowering the reaction temperature can sometimes favor the desired triazole formation over the isomeric side product.[6] Perform temperature screening to find the optimal balance.

      • Confirm Structure Rigorously: Use a combination of analytical techniques (¹H NMR, ¹³C NMR, HRMS) to unequivocally confirm the structure of your product and impurities. The NMR chemical shifts for protons and carbons on the triazole ring will be distinct from those on an oxadiazole or thiadiazole ring.

Problem 3: Product Purification is Difficult

Q: My crude product is a sticky solid or an oil, and I'm struggling to purify it by recrystallization or column chromatography.

A: Purification challenges are common with nitrogen-rich heterocyclic compounds due to their polarity and potential for strong intermolecular interactions.

  • Possible Cause 1: Residual Inorganic Salts.

    • Explanation: The use of bases like KOH and subsequent acidification can leave inorganic salts (e.g., KCl) in your crude product, making it difficult to handle.

    • Solution: Before attempting recrystallization, thoroughly wash the crude solid with cold water to remove water-soluble salts. Then, dry the product completely.

  • Possible Cause 2: Inappropriate Recrystallization Solvent.

    • Explanation: The polarity of the triazole core requires a polar solvent for recrystallization.

    • Solution: Ethanol is often a good first choice for recrystallization.[1] If the product is poorly soluble, consider solvent systems like DMF/water or ethanol/water. If the product remains an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.

  • Possible Cause 3: Product is Highly Polar.

    • Explanation: The multiple nitrogen atoms make these compounds quite polar, which can cause streaking on silica gel columns.

    • Solution: For column chromatography, use a polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can help reduce tailing and improve separation.

Troubleshooting Workflow Diagram

This decision tree provides a logical flow for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Impurities) Check_Reagents Check Purity & Dryness of Starting Materials Start->Check_Reagents TLC_Analysis Analyze Crude by TLC/LC-MS Check_Reagents->TLC_Analysis No_Product Mainly Unreacted Starting Material? TLC_Analysis->No_Product Check Reaction Conversion Major_Impurity Major Impurity Peak Observed? TLC_Analysis->Major_Impurity Check Crude Composition Purification_Issue Product is Impure / Difficult to Isolate TLC_Analysis->Purification_Issue Assess Product Purity No_Product->Major_Impurity No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Use Microwave - Screen Solvents/Bases No_Product->Optimize_Conditions Yes Major_Impurity->Purification_Issue No Check_Isomers Suspect Isomer Formation (Oxadiazole/Thiadiazole): - Control Temperature - Ensure Anhydrous Conditions Major_Impurity->Check_Isomers Yes Improve_Workup Improve Purification: - Wash with H₂O to remove salts - Recrystallize from Ethanol/DMF - Use Modified Chromatography Purification_Issue->Improve_Workup Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and subsequent derivatization.

Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Isonicotinic acid hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Formation of Potassium Dithiocarbazinate:

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.02 mol) in absolute ethanol (50 mL).

    • Add isonicotinic acid hydrazide (0.02 mol) to the solution and stir until fully dissolved.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add carbon disulfide (0.02 mol) dropwise over 30 minutes with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10-12 hours.

    • A yellow precipitate of the potassium salt will form. Collect the solid by filtration, wash with a small amount of cold ether, and dry under vacuum.

  • Cyclization to Form the 1,2,4-Triazole:

    • Suspend the dried potassium salt (0.02 mol) in water (40 mL) in a round-bottom flask.

    • Add hydrazine hydrate (0.04 mol, 2 equivalents) to the suspension.

    • Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the mixture will typically change from yellow to green.[3]

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by checking for the cessation of hydrogen sulfide (H₂S) gas evolution (use lead acetate paper).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with cold water (30 mL).

    • Carefully acidify the solution with concentrated HCl until a white precipitate forms (typically pH 5-6).

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound.

Data Summary: Recommended Reaction Parameters
ParameterStep 1: Salt FormationStep 2: CyclizationNotes
Key Reagents KOH, CS₂Hydrazine HydrateUse a 2-fold excess of hydrazine hydrate for cyclization.
Solvent EthanolWaterHigh-boiling solvents like DMF can be used for difficult cyclizations.
Temperature 0 °C to Room TempReflux (approx. 100 °C)Initial step is exothermic; cooling is required.
Base Potassium HydroxideN/A (Hydrazine is basic)Ensure KOH is fully dissolved before adding other reagents.
Reaction Time 10-12 hours4-6 hoursMonitor by TLC or H₂S evolution to determine completion.
Workup FiltrationAcidification & FiltrationCareful pH adjustment is critical for product precipitation.

References

  • BenchChem. (2025). Reaction condition optimization for 1H-1,2,4-triazole derivative synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Optimization of reaction conditions for triazole-thiol synthesis. BenchChem Technical Support.
  • Dai, L., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Jain, A., et al. (2015). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines. BenchChem Technical Support.
  • Ehsan, T., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International. [Link]

  • Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • Yüksek, H., et al. (2005). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]

  • Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure.
  • BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. BenchChem Technical Support.
  • Bawa, S., & Kumar, S. (2012). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

Sources

Technical Support Center: 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by hydrolytic, oxidative, photolytic, and thermal stress. The presence of both a 1,2,4-triazole ring and a pyridine ring suggests multiple potential degradation pathways. The 1,2,4-triazole ring system, while generally stable, can be susceptible to cleavage under harsh conditions.[1][2] The pyridine moiety is relatively resistant to oxidation but can undergo transformations.[3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in the public domain, based on the known degradation of related structures, likely degradation products could include:

  • Hydrolysis products: Cleavage of the triazole ring or the bond between the methylene bridge and the pyridine or triazole ring.

  • Oxidation products: N-oxides of the pyridine ring or oxidative cleavage of the triazole ring.[5]

  • Photodegradation products: Photolytic cleavage of the rings or rearrangement products.[6][7]

  • Thermal degradation products: Intramolecular proton transfer followed by bond cleavage of the triazole ring.[1][8]

Q4: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

A4: Strong oxidizing agents, strong acids, and strong bases should be used with caution as they can promote degradation. When performing reactions or analyses, it is important to consider the potential for interaction with these types of reagents. For example, the pyridine nitrogen can be protonated by strong acids, potentially altering the compound's reactivity and stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.1. Verify the age and storage conditions of your sample. 2. Prepare fresh solutions and re-analyze. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Poor recovery of the compound from a sample matrix Adsorption to surfaces or degradation during sample preparation.1. Use silanized glassware to minimize adsorption. 2. Evaluate the stability of the compound in the sample preparation solvents and conditions. 3. Optimize extraction parameters (e.g., pH, solvent polarity).
Inconsistent results between experiments Variability in experimental conditions.1. Ensure precise control of temperature, pH, and light exposure. 2. Use freshly prepared reagents and calibrated instruments. 3. Implement a system suitability test for your analytical method.
Discoloration of the solid compound or solutions Formation of degradation products.1. Investigate the nature of the color change using spectroscopic methods (e.g., UV-Vis). 2. Correlate the color change with the appearance of impurity peaks in your analytical method. 3. Re-evaluate storage conditions.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[9][10][11] A general workflow for these studies is outlined below.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) API->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose Thermal Thermal Stress (e.g., 80°C, solid & solution) API->Thermal Expose Photo Photolytic Stress (ICH Q1B guidelines) API->Photo Expose Control Control Sample (Protected from stress) HPLC Stability-Indicating HPLC-UV/MS Control->HPLC Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterize

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at room temperature and analyze at regular intervals (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[12]

  • Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Follow the same procedure as for acidic conditions.

  • Neutral Conditions: To 1 mL of the stock solution, add 1 mL of water. Follow the same procedure as for acidic conditions.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Analyze at regular intervals.

  • Sample Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photolytic Degradation
  • Preparation: Expose the solid compound and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

  • Control: A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Preparation: Place the solid compound and a 1 mg/mL solution in a thermostatically controlled oven at 80°C.

  • Control: Store control samples at the recommended storage temperature.

  • Sample Analysis: Analyze the stressed and control samples at regular intervals.

Putative Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the known chemistry of its constituent heterocyclic rings.

Putative Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products start This compound N,N-heterocycle hydrolysis Hydrolysis Products Triazole ring cleavage products Isonicotinic acid start:f1->hydrolysis H2O / H+ or OH- oxidation Oxidation Products Pyridine N-oxide Oxidative cleavage of triazole ring start:f1->oxidation [O] (e.g., H2O2) photolysis Photolytic Products Ring-rearranged isomers Cleavage products start:f1->photolysis hν (UV/Vis light) thermal Thermal Products Isomers from proton transfer Ring fragmentation products start:f1->thermal Δ (Heat)

Caption: Potential Degradation Pathways.

References

  • Tagomori, K., et al. (2014). Thermal decomposition mechanisms of 1 H -1, 2, 4-triazole derivatives: A theoretical study. Journal of Molecular Structure, 1076, 37-44.
  • Al-Awadi, N. A., et al. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org.
  • Rao, K. S., & Chaudhary, A. K. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(55), 49835-49844.
  • Fetzner, S. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 78(18), 6537-6547.
  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
  • Al-Awadi, N. A., et al. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)- Ones and Their Thione Analogues: A DFT Study with Funct. Preprints.org.
  • Lhomme, L., et al. (2007). Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. International Journal of Photoenergy, 2007, 1-9.
  • Santoro, M. I., et al. (2000). Photodegradation of the Triazole Fungicide Hexaconazole. Journal of Agricultural and Food Chemistry, 48(9), 4333-4337.
  • Guillard, C., et al. (2004). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Applied Catalysis B: Environmental, 46(2), 319-332.
  • Sims, G. K., & Sommers, L. E. (1985). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 15(4), 339-378.
  • Powers, D. C., & Baran, P. S. (2022). Oxidative Dearomatization of Pyridines. Accounts of Chemical Research, 55(1), 1-12.
  • Kaiser, J. P., & Bollag, J. M. (1990). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 54(4), 395-408.
  • Burgess, E. M., et al. (1967). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society, 89(19), 5085-5086.
  • Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Wang, Q., et al. (2005). Kinetics and products of photo-Fenton degradation of triazophos. Journal of Agricultural and Food Chemistry, 53(1), 124-128.
  • Sharma, A., et al. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(4), 496-501.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Logoyda, L., et al. (2019). PIPERIDINIUM 2-( ( 5-( FURAN-2-YL )-4-PHENYL-4 H-1 , 2 , 4-TRIAZOL )-3-YL ) ACETATE FORCED DEGRADATION STUDY. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 43(3), 421-432.
  • Kaplaushenko, A., et al. (2023). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ScienceRise: Pharmaceutical Science, (5 (45)), 30-37.
  • Ogunyemi, O. O., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(42), 11529-11537.
  • Prachand, S., et al. (2013). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 843-847.

  • De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives as tyrosinase inhibitors. ARKIVOC, 2022(2), 156-166.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(19), 6523.
  • Anonymous. (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS.
  • Holla, B. S., et al. (2004). Derivatives of 4-Amino-4H-1,2,4-triazole-3-thiols Linked to the Pyrrole Cycle and Some Products of Their S-Alkylation.
  • Ehsan, S., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Journal of Saudi Chemical Society, 20, S492-S498.
  • Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-213.
  • Lerdthusnee, W., & Lieberman, M. (2004). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Journal of Thermal Analysis and Calorimetry, 76(3), 859-867.
  • Zhang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(24), 65639-65650.
  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Mitu, C. A., et al. (2023). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design, 23(7), 5096-5114.
  • Hidalgo, F. J., et al. (2020). Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 68(19), 5448-5454.

Sources

Technical Support Center: Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in successfully scaling up this important heterocyclic compound. The 1,2,4-triazole core is a key pharmacophore in many therapeutic agents, and robust synthesis is critical for advancing research and development.[1][2][3]

Section 1: Reaction Overview and Workflow

The synthesis of this compound is typically achieved through the cyclization of an appropriate precursor, commonly derived from 4-pyridineacetic acid and aminoguanidine. A common and effective route involves the direct condensation of 4-pyridineacetic acid with aminoguanidine bicarbonate under acidic catalysis, often facilitated by heat or microwave irradiation.[4]

The general workflow involves the following key stages:

  • Reactant Staging: Careful measurement and preparation of starting materials.

  • Condensation & Cyclization: Formation of the triazole ring from the carboxylic acid and aminoguanidine.

  • Work-up & Isolation: Neutralization and extraction of the crude product.

  • Purification: Removal of impurities, typically via recrystallization.

  • Characterization: Analytical confirmation of the final product's identity and purity.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Starting Materials (4-Pyridineacetic Acid HCl, Aminoguanidine Bicarbonate) Staging Reactant Staging & Solvent Prep Start->Staging Reaction Condensation & Cyclization (e.g., Microwave, 150°C) Staging->Reaction Add Reagents Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Neutralization, Filtration) Monitoring->Workup Reaction Complete Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Characterize Characterization (NMR, MS, mp) Purify->Characterize Product Final Product Characterize->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis scale-up.

Q1: What is the most common synthetic route for this class of 3-amino-1,2,4-triazoles? A1: The most direct and increasingly popular method is the condensation of a carboxylic acid with aminoguanidine.[4] This approach is often favored for its operational simplicity and reduced number of steps compared to older methods that might involve intermediates like N-acyl aminoguanidines or thiosemicarbazides.[4][5] Microwave-assisted synthesis, in particular, has been shown to be highly efficient for this transformation.[4]

Q2: What are the critical parameters to control during the cyclization step? A2: Temperature and reaction time are paramount. In microwave-assisted syntheses, precise control of temperature (e.g., 150-180°C) is crucial for driving the reaction to completion while minimizing degradation. For conventional heating, maintaining a consistent temperature (often refluxing in a high-boiling solvent) is key. The reaction should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material, as prolonged heating can lead to side products.

Q3: What is a typical yield for this synthesis? A3: Yields can vary based on the scale and method. Microwave-assisted syntheses of similar 5-substituted 3-amino-1,2,4-triazoles have reported yields ranging from good to excellent, often in the 80-90% range for small-scale reactions.[4] Scaling up may present challenges that can lower the initial yields, but with optimization, yields of 75% or higher are achievable.

Q4: Which solvent is best for the reaction and purification? A4: For microwave synthesis, the reaction can sometimes be performed solvent-free or in a high-boiling polar solvent like isopropanol or N,N-dimethylformamide (DMF).[4][6] For purification, the polar nature of the aminotriazole product makes it suitable for recrystallization from polar protic solvents. A mixture of ethanol and water is often a good starting point for developing a recrystallization procedure.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Degradation of Starting Material/Product: Excessive temperature or prolonged reaction time. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. 4. Poor Quality Reagents: Aminoguanidine bicarbonate can degrade over time.1. Optimize Reaction Conditions: Incrementally increase the reaction temperature (e.g., in 10°C steps) or time. Use TLC/LC-MS to monitor the disappearance of starting materials. 2. Verify Temperature Control: Ensure the internal reaction temperature is accurate. A darkening or charring of the reaction mixture suggests decomposition. 3. Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid may be beneficial to ensure full conversion of the aminoguanidine.[4] 4. Use High-Purity Reagents: Use freshly purchased aminoguanidine bicarbonate or verify the purity of existing stock.
Formation of Side Products / Impure Product 1. Isomer Formation: While less common in this specific synthesis, other 1,2,4-triazole syntheses can yield isomeric mixtures.[7] 2. Dimerization/Polymerization: Possible at high temperatures, especially if reaction times are excessive. 3. Unreacted Intermediates: The initial acylation product may not have fully cyclized.1. Confirm Structure: Use 1H and 13C NMR to confirm the structure of the product and rule out isomers. 2. Control Reaction Time: Stop the reaction as soon as the starting material is consumed (as per TLC/LC-MS). 3. Ensure Cyclization: The final cyclodehydration step is crucial. If using a two-step method, ensure the cyclization conditions (e.g., treatment with aqueous alkali after acylation) are sufficient.[5]
Difficulties in Product Isolation/Purification 1. High Polarity of Product: The product is highly polar and may have high solubility in polar work-up solvents, leading to losses. 2. Product Oiling Out: The product may separate as an oil instead of a solid during recrystallization. 3. Persistent Impurities: Impurities may co-crystallize with the product.1. Minimize Aqueous Volume: During work-up, use the minimum amount of water necessary. Chilling the solution thoroughly before filtration can improve recovery. For highly polar heterocyclic amines, solid-phase extraction (SPE) can be an alternative purification method.[8][9][10] 2. Optimize Recrystallization: Screen various solvent systems (e.g., ethanol/water, isopropanol, acetonitrile). Add the anti-solvent slowly to a hot, saturated solution of the product. Scratching the flask or adding a seed crystal can induce crystallization. 3. Re-crystallize or Use Chromatography: Perform a second recrystallization from a different solvent system. If impurities persist, column chromatography on silica gel using a polar mobile phase (e.g., DCM/Methanol with a small amount of NH4OH) may be required.

Section 4: Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Scale: 1-10 mmol)

This protocol is adapted from established green chemistry methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[4]

Microwave_Protocol cluster_steps Experimental Steps A 1. Charge Vial: Add 4-pyridineacetic acid HCl (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol) to a 10 mL microwave vial. B 2. Add Solvent (Optional): Add isopropanol (2.0 mL). A->B C 3. Seal & Irradiate: Seal the vial and place it in the microwave reactor. Heat to 150°C and hold for 30-45 minutes. B->C D 4. Cool & Work-up: Cool the vial to room temperature. Dilute with water and basify to pH 9-10 with aq. NaOH. C->D E 5. Isolate Crude Product: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration. Wash with cold water. D->E F 6. Purify: Recrystallize the crude solid from an ethanol/water mixture. E->F

Caption: Step-by-step microwave-assisted synthesis protocol.

Detailed Steps:

  • Charging the Reaction Vessel: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-pyridineacetic acid hydrochloride (1.0 eq), aminoguanidine bicarbonate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add isopropanol (approx. 2 mL for a 1 mmol scale).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Set the reaction parameters to heat to 150°C (ramp time ~2 min) and hold for 30-45 minutes with stirring.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to below 50°C. Quench the reaction mixture by adding deionized water (~10 mL). Adjust the pH to 9-10 using a 2M NaOH solution to precipitate the free amine product.

  • Isolation: Cool the resulting suspension in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Purification: Dry the crude product. Perform recrystallization using a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

References

  • Castanedo, G. M., et al. (2011). A General, One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Frontiers in Chemistry. Available at: [Link][1]

  • Chen, L., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE. Available at: [Link][8]

  • Ehsan, A., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International. Available at: [Link][11]

  • Felton, J. S., et al. (1990). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Available at: [Link][9]

  • Gao, K., & Sun, Y. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Journal of Organic Chemistry. Available at: [Link][12]

  • Krasavin, M. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link][4]

  • Frontiers in Chemistry. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. Available at: [Link][1]

  • Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. Available at: [Link][2]

  • MDPI. (2022). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. Available at: [Link][10]

  • Pattan, S. R., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PubMed Central. Available at: [Link][6]

  • International Journal of Pharmaceutical Sciences and Research. (2010). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. IJPSR. Available at: [Link][3]

  • Tarlani, A., et al. (2018). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link][5]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected or no bioactivity in their assays with this compound. The pyridine and 1,2,4-triazole heterocycles are privileged scaffolds in medicinal chemistry, known to participate in a wide array of biological interactions.[1][2] Therefore, a lack of activity is often a solvable experimental challenge rather than an inherent property of the molecule.

This guide provides a systematic, causality-driven framework to diagnose and resolve common issues, moving from the compound itself to the intricacies of the assay and the biological system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Troubleshooting: Verifying the Compound

This first section addresses the most common and critical source of poor bioactivity: the physical and chemical state of the compound itself. Before investing significant time in optimizing complex biological assays, it is imperative to validate the tool you are using.

Q1: My compound shows no activity. How can I be certain that the material I'm using is correct and pure?

A1: This is the foundational question. An incorrect or impure compound will invalidate all downstream results. Impurities can have an inhibitory effect, or the actual compound may not be present at the expected concentration.[3]

Expertise & Experience: We recommend a multi-pronged analytical approach to verify the compound's identity and purity. No single method is sufficient.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide an exact mass, which helps confirm the elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms. The observed spectrum should be compared to a reference spectrum or theoretical predictions.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC trace coupled with a UV detector (or ideally, a mass spectrometer) will separate the main compound from any impurities. The area under the peak for your compound relative to the total peak area gives a quantitative measure of purity.

Trustworthiness: A Self-Validating System

Your analytical data should be internally consistent. The molecular weight from MS must match the structure determined by NMR, and the main peak in the HPLC should correspond to this molecular weight.

Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Structural confirmation and identitySpectrum matches the expected structure; minimal unassignable peaks.
HRMS Confirm elemental compositionMeasured mass is within 5 ppm of the theoretical mass.
HPLC-UV/MS Quantify purityPurity should be >95% for most in vitro assays.

Q2: My compound's identity and purity (>98%) are confirmed. Could solubility be the reason for its inactivity?

A2: Absolutely. Poor aqueous solubility is a primary reason for low bioactivity in in vitro assays.[3] If the compound precipitates out of the assay medium, its effective concentration at the target site will be far lower than the nominal concentration you calculated. The this compound structure contains both a polar triazole ring, which aids solubility, and a pyridine ring, whose basicity can influence solubility depending on pH.[1][4]

Expertise & Experience: Do not rely solely on the solubility of your DMSO stock. The critical factor is the compound's solubility in the final aqueous assay buffer.

dot

G cluster_0 The Problem of Insolubility A High Concentration DMSO Stock (e.g., 10 mM) B Dilution into Aqueous Assay Buffer A->B C Compound Precipitates (Forms aggregates/crystals) B->C E Effective (Soluble) Concentration (e.g., <1 µM) C->E Drastic Reduction D Nominal Concentration (e.g., 10 µM) D->E Ideal vs. Reality F Low/No Target Engagement E->F

Caption: The solubility cliff from DMSO stock to aqueous buffer.

Experimental Protocol: Kinetic Aqueous Solubility Assessment

This protocol provides a quick way to estimate the solubility of your compound in your specific assay buffer.

  • Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your high-concentration DMSO stock (e.g., from 10 mM down to ~0.1 µM).

  • Add Buffer: Add your final assay buffer to each well, ensuring the final DMSO concentration is constant and matches your assay conditions (typically ≤0.5%).

  • Incubate & Read: Shake the plate for 1-2 hours at the assay temperature. Read the absorbance at a wavelength where precipitates scatter light (e.g., 620 nm or 750 nm) using a plate reader.

  • Analyze: The concentration at which you see a sharp increase in absorbance indicates the point of precipitation. This is your approximate kinetic solubility limit. Your assay concentrations should be kept well below this limit.

Q3: How can I check if the compound is stable in my assay conditions (e.g., buffer, temperature, time)?

A3: Compound instability can lead to a progressive loss of active material over the course of an experiment, mimicking low bioactivity. While triazole rings are generally stable, the overall molecule could be susceptible to degradation, especially during long incubation periods at 37°C.[1]

Experimental Protocol: Assay Stability Study by LC-MS
  • Sample Preparation: Prepare a solution of your compound in the final assay buffer at your highest assay concentration. Also prepare a control sample in a stable solvent like DMSO or Acetonitrile.

  • Time Points: Aliquot the assay buffer sample and incubate it under your exact assay conditions (e.g., 37°C, 5% CO₂).

  • Analysis: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot, quench any potential reaction by adding an equal volume of cold acetonitrile, and store at -20°C.

  • LC-MS Quantification: Once all time points are collected, analyze all samples by LC-MS.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>10-15%) in the parent peak area over the experiment's duration indicates instability.

Section 2: Assay Integrity and Potential Interference

If you have confirmed your compound is pure, soluble, and stable, the next logical step is to scrutinize the assay itself. A flawed experimental setup can easily be mistaken for a lack of compound activity.

Q4: My compound is validated. Why do my positive and negative controls work, but my test compound still shows no effect?

A4: This is a classic scenario that often points toward compound-specific issues beyond basic integrity. The primary areas to investigate are direct assay interference and the suitability of the assay parameters for your specific compound.

dot

G cluster_0 Step 1: Compound Integrity cluster_1 Step 2: Assay Validation cluster_2 Step 3: Biological System Troubleshooting Low Bioactivity Observed Compound Compound Verification Purity (HPLC) Identity (MS, NMR) Solubility Stability Troubleshooting->Compound Assay Assay Validation Controls Check (Pos/Neg/Vehicle) Assay Interference Parameter Optimization Compound->Assay Compound OK Bio Biological Factors Cell Health / Mycoplasma Target Expression Cytotoxicity Off-Target Effects Assay->Bio Assay OK

Caption: A systematic workflow for troubleshooting low bioactivity.

Q5: How can my compound directly interfere with the assay readout?

A5: Small molecules can possess physical properties that interfere with common detection methods, creating false negative (or positive) results.[5][6]

  • Autofluorescence: The compound may fluoresce at the same wavelength used for detection, masking a decrease in signal.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore, making the signal appear lower than it is.

  • Reporter Inhibition: In assays using reporter enzymes (e.g., Luciferase, Alkaline Phosphatase), the compound might directly inhibit the reporter, a form of off-target activity.

Experimental Protocol: Assay Interference Check

This protocol should be run in parallel with your main experiment.

  • Setup: Use a multi-well plate.

  • Controls:

    • Buffer Only: To measure background signal.

    • Compound Only: Add your compound at all test concentrations to the assay buffer. An increase in signal suggests autofluorescence.

    • Assay Endpoint Control: Generate the final assay signal using your positive control or a known amount of final product (e.g., ATP for a kinase assay, resorufin for a peroxidase assay).

    • Interference Test: To the "Assay Endpoint Control" wells, add your compound at all test concentrations.

  • Read & Analyze: Read the plate. If the signal in the "Interference Test" wells is significantly lower than in the "Assay Endpoint Control" wells, your compound is quenching the signal or inhibiting a component of the detection system.

Q6: What are the key parameters to re-evaluate in my specific assay?

A6: Even with a validated compound and no interference, the assay conditions themselves may not be optimal.

Expertise & Experience: Standard "off-the-shelf" protocols often require optimization.

Assay Type Parameter to Check Rationale
Enzyme Inhibition Enzyme/Substrate ConcentrationEnsure the assay is run under initial velocity conditions (typically with substrate at or below its Km). High substrate concentrations can make competitive inhibition difficult to detect.[5]
Cell-Based (General) Cell Seeding DensityCells should be in a logarithmic growth phase. Over-confluent or sparse cells can respond abnormally.[5]
Cell-Based (Signaling) Incubation TimeThe signaling cascade you are measuring is transient. Test a time course (e.g., 15 min, 1 hr, 6 hr, 24 hr) to find the optimal window for inhibition/activation.
All Assays Compound Concentration RangeInitial screens often use a single high concentration (e.g., 10 µM). If no activity is seen, it doesn't rule out activity at lower concentrations (e.g., due to a hormetic effect or cytotoxicity at high doses). Test a full dose-response curve.
Section 3: Advanced Biological Considerations

If both the compound and the assay have been thoroughly vetted, it's time to investigate the biological system.

Q7: In my cell-based assay, everything seems correct, but there's no activity. What could be wrong with my cells?

A7: The health and identity of your cell line are paramount.

  • Mycoplasma Contamination: This is a common and insidious problem. Mycoplasma can alter cellular metabolism, signaling, and drug response. Regular testing is essential.[5]

  • Cell Passage Number: Cells at very high passage numbers can undergo genetic drift, potentially losing expression of your target protein or altering signaling pathways. Always use low-passage, authenticated cells.[5]

  • Target Expression: Have you confirmed that your specific cell line expresses the biological target of interest at a functional level? Verify target mRNA expression by qPCR or protein levels by Western Blot or Flow Cytometry.

Q8: Is it possible that the compound is simply toxic to the cells, which could mask a more specific biological effect?

A8: Yes. If a compound is highly cytotoxic, it can cause widespread cell death that either masks a specific readout or gives a false positive in an anti-proliferative screen. It is crucial to separate specific bioactivity from general toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of your compound for the same duration as your main assay (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: A dose-dependent decrease in absorbance indicates cytotoxicity. Your specific bioactivity assays should be run at concentrations where cytotoxicity is minimal (<10-20%).

References

  • Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. [Link]

  • Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. ResearchGate. [Link]

  • Lee, H., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega. [Link]

  • Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening. [Link]

  • Siddiqui, A. A., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Oderinlo, O. O., et al. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect. [Link]

  • Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

  • Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]

  • Wang, Y., et al. (2012). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Cheminformatics. [Link]

  • Triazole Derivatives and Their Biological Activity - A Review. (2025). ResearchGate. [Link]

  • Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lu, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. RSC Medicinal Chemistry. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). Chemistry International. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and its Analogs as Novel Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Landscape of Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to gout, a debilitating form of inflammatory arthritis.[1] The clinical management of hyperuricemia predominantly relies on the inhibition of xanthine oxidase (XO), the pivotal enzyme in the purine catabolism pathway responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3][4] By modulating the activity of this enzyme, the production of uric acid can be effectively controlled, thereby preventing the formation of monosodium urate crystals in joints and tissues that trigger painful gouty attacks.[4]

For decades, the purine analog allopurinol has been the cornerstone of therapy.[5] More recently, non-purine inhibitors such as febuxostat have been introduced, offering higher potency and a different mechanism of action.[6][7] The continuous search for novel XO inhibitors with improved efficacy, selectivity, and safety profiles has led to the exploration of diverse chemical scaffolds.[8] Among these, the 1,2,4-triazole nucleus has emerged as a promising framework for the development of potent enzyme inhibitors.[8][9]

This guide provides a comparative analysis of the putative efficacy of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, as a representative of the 5-(4-pyridyl)-1,2,4-triazole class of compounds, against the established xanthine oxidase inhibitors, allopurinol and febuxostat. While direct experimental data for this specific molecule is not yet prevalent in published literature, we will extrapolate its potential efficacy based on studies of closely related analogs and provide a framework for its experimental validation.

Mechanism of Action: A Tale of Two Inhibitor Classes

The established inhibitors of xanthine oxidase, allopurinol and febuxostat, operate through distinct molecular mechanisms.

Allopurinol , a structural analog of hypoxanthine, acts as a competitive inhibitor.[4] It is metabolized by xanthine oxidase to its active form, oxypurinol, which then binds tightly to the molybdenum-pterin center of the enzyme, preventing the substrate from accessing the active site.[4][5]

Febuxostat , a non-purine selective inhibitor, exhibits a different inhibitory profile.[2][6] It forms a stable complex with both the oxidized and reduced forms of the enzyme by extensively interacting with amino acid residues in the active site channel, effectively blocking substrate entry.[6][7] This non-competitive, tight-binding inhibition contributes to its high potency.[6]

The 5-(4-pyridyl)-1,2,4-triazole class of compounds, to which this compound belongs, are also non-purine inhibitors. It is hypothesized that the triazole and pyridine rings engage in key interactions within the active site of xanthine oxidase, similar to other novel inhibitors. Molecular modeling studies of related 3,5-disubstituted-1,2,4-triazole derivatives suggest that the triazole core is crucial for binding, with the pendant aryl groups occupying hydrophobic pockets and forming hydrogen bonds with key residues.[9] A free imino group on the triazole ring has been identified as an absolute requirement for in vitro activity in this class of compounds.[10]

Signaling Pathway of Purine Catabolism and Xanthine Oxidase Inhibition

purine_pathway cluster_0 Purine Catabolism cluster_1 Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase (XO) Allopurinol Allopurinol Xanthine Oxidase (XO) Xanthine Oxidase (XO) Allopurinol->Xanthine Oxidase (XO) Competitive Inhibition Febuxostat Febuxostat Febuxostat->Xanthine Oxidase (XO) Non-competitive Inhibition 5-(Pyridin-4-yl)-1,2,4-triazoles 5-(Pyridin-4-yl)-1,2,4-triazoles 5-(Pyridin-4-yl)-1,2,4-triazoles->Xanthine Oxidase (XO) Putative Inhibition

Caption: The role of xanthine oxidase in purine metabolism and points of inhibition.

Comparative Efficacy: A Quantitative Overview

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorClassIC50 ValueSource(s)
Allopurinol Purine Analog0.11 - 9.07 µg/mL (approx. 0.8 - 66.6 µM)[11][12][13][14]
Febuxostat Non-Purine Selective1.8 - 4.4 nM (approx. 0.0006 - 0.0014 µg/mL)[6][15]
5-(4-pyridyl)-1,2,4-triazole Derivatives Non-Purine0.02 - 0.2 µM (for highly active derivatives)[16]
Topiroxostat Analog (1h) Non-Purine (1,2,4-triazole)0.16 µM[9]

As the data indicates, febuxostat is substantially more potent than allopurinol, with an IC50 value that is several orders of magnitude lower.[6][15] The reported IC50 values for potent derivatives within the 5-(4-pyridyl)-1,2,4-triazole class and related triazole analogs suggest that these compounds have the potential for high efficacy, falling in a range that is significantly more potent than allopurinol, and approaching the potency of febuxostat.[9][16] Specifically, some derivatives have shown IC50 values in the range of 2 x 10^-7 to 2 x 10^-8 M.[16]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following protocol outlines a standard spectrophotometric method for determining the in vitro inhibitory activity of test compounds against xanthine oxidase.[3][17]

Principle

The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 293-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[3] The rate of uric acid production is compared in the presence and absence of the inhibitor to determine the percentage of inhibition.[3]

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Febuxostat (positive control)

  • Test Compound (this compound)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure
  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. A typical final concentration in the assay is 50-150 µM.[17]

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer (e.g., 0.1 units/mL). The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.[3][17]

    • Inhibitor Solutions: Dissolve the test compound, allopurinol, and febuxostat in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Setup (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 50 µL Vehicle (DMSO in buffer).

    • Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL Xanthine Solution + 50 µL Vehicle.

    • Test Compound: 100 µL Phosphate Buffer + 50 µL Xanthine Solution + 50 µL Test Compound Solution (at various concentrations).

    • Positive Controls: 100 µL Phosphate Buffer + 50 µL Xanthine Solution + 50 µL Allopurinol or Febuxostat Solution (at various concentrations).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C or 37°C for 5-10 minutes.[14]

    • Initiate the reaction by adding 50 µL of the Xanthine Oxidase solution to all wells except the blank.

    • Immediately measure the absorbance at 295 nm at time zero and then kinetically every minute for 10-20 minutes using a microplate reader.[18]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Experimental Workflow Diagram

assay_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prepare Buffer Prepare Buffer Prepare Xanthine Prepare Xanthine Prepare Buffer->Prepare Xanthine Prepare XO Enzyme Prepare XO Enzyme Prepare Xanthine->Prepare XO Enzyme Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare XO Enzyme->Prepare Inhibitor Dilutions Pipette Reagents Pipette Buffer, Xanthine, and Inhibitor/Vehicle into 96-well plate Pre-incubate Pre-incubate plate (5-10 min) Pipette Reagents->Pre-incubate Initiate Reaction Add Xanthine Oxidase to all wells (except blank) Kinetic Read Measure Absorbance at 295 nm kinetically for 10-20 min Initiate Reaction->Kinetic Read Calculate Rates Calculate Reaction Rates (ΔAbs/min) Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Plot % Inhibition vs. [Inhibitor] and determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion and Future Directions

The established xanthine oxidase inhibitors, allopurinol and febuxostat, represent two distinct classes with significantly different potencies. While allopurinol has been a reliable therapeutic for decades, the superior potency of febuxostat highlights the potential for developing even more effective XO inhibitors.

The 5-(4-pyridyl)-1,2,4-triazole scaffold has been identified as a promising new class of xanthine oxidase inhibitors.[10] Based on the high potency observed in several derivatives from this and related triazole families, it is reasonable to hypothesize that this compound could exhibit potent inhibitory activity against xanthine oxidase, likely surpassing that of allopurinol.

To validate this hypothesis, direct experimental evaluation of this compound using the detailed in vitro assay is imperative. Further studies should also include determining its inhibition kinetics to understand its mechanism of action more deeply and conducting in vivo studies in hyperuricemic animal models to assess its efficacy and pharmacokinetic profile. Such investigations will be crucial in determining if this compound or its optimized derivatives can be developed into next-generation therapeutics for the management of hyperuricemia and gout.

References

  • What are Xanthine oxidase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?. Medscape. [Link]

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. PMC - PubMed Central. [Link]

  • Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. PMC - NIH. [Link]

  • Xanthine oxidase inhibitory activity and IC 50 values of α-lipoic acid and allopurinol. ResearchGate. [Link]

  • Xanthine oxidase inhibitor. Wikipedia. [Link]

  • Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model. Scholars Middle East Publishers. [Link]

  • 4-Trifluoromethylimidazoles and 5-(4-pyridyl)-1,2,4-triazoles, new classes of xanthine oxidase inhibitors. PubMed. [Link]

  • Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. PMC - PubMed Central. [Link]

  • 4-Trifluoromethylimidazoles and 5-(4-pyridyl)-1,2,4-triazoles, new classes of xanthine oxidase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. PubMed. [Link]

  • In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. MDPI. [Link]

  • 4-Trifluoromethylimidazoles and 5-(4-Pyridyl)-l,2,4-triazoles. ACS Publications. [Link]

  • Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. ScienceDirect. [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link]

  • 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. PMC - NIH. [Link]

  • Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. PubMed. [Link]

  • Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation. PubMed. [Link]

  • (PDF) Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. ResearchGate. [Link]

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PMC - NIH. [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable biological activities. The 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine scaffold represents a privileged structure, combining the pharmacologically significant 1,2,4-triazole and pyridine moieties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the therapeutic potential of these compounds, with a particular focus on their emerging role as kinase inhibitors in oncology.

The Core Scaffold: A Union of Potent Heterocycles

The 1,2,4-triazole ring is a cornerstone in the design of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antifungal, and antiviral properties.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design.[3] Similarly, the pyridine ring is a common feature in many approved drugs, contributing to aqueous solubility and offering a key interaction point with biological targets through its nitrogen atom.[4] The combination of these two heterocycles, linked by a methylene bridge, in the this compound scaffold creates a versatile platform for the development of novel therapeutic agents.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the this compound core and its derivatives typically follows a multi-step reaction sequence. A common and efficient approach is outlined below.

Experimental Protocol: General Synthesis

A widely adopted synthetic route commences with isonicotinic acid hydrazide, which serves as a readily available starting material.

Step 1: Formation of Potassium Dithiocarbazinate. Isonicotinic acid hydrazide is treated with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent. This reaction yields the corresponding potassium dithiocarbazinate salt.

Step 2: Cyclization to form the 1,2,4-triazole-3-thiol. The potassium dithiocarbazinate is then cyclized by refluxing with hydrazine hydrate. This step results in the formation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.[5][6]

Step 3: Desulfurization and Introduction of the Methylene Linker. To arrive at the target scaffold, the thiol group needs to be removed and the methylene bridge introduced. While direct desulfurization methods can be employed, an alternative strategy involves the use of 4-pyridylacetic acid derivatives as starting materials, which already contain the desired methylene linker.

Step 4: Derivatization of the 3-amino group. The 3-amino group of the triazole ring provides a convenient handle for introducing a wide range of substituents, allowing for the exploration of the SAR. This is typically achieved through reactions with various electrophiles such as aldehydes, isocyanates, or acyl chlorides.[5]

Synthetic_Workflow start Isonicotinic Acid Hydrazide step1 CS2, KOH, EtOH start->step1 intermediate1 Potassium Dithiocarbazinate step1->intermediate1 step2 Hydrazine Hydrate, Reflux intermediate1->step2 intermediate2 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol step2->intermediate2 step3 Further Synthetic Steps (e.g., Desulfurization/Alternative Starting Materials) intermediate2->step3 core This compound step3->core step4 Reaction with Electrophiles (R-X) core->step4 analogs Substituted Analogs step4->analogs

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The therapeutic efficacy of the this compound scaffold is highly dependent on the nature and position of its substituents. The following sections provide a comparative analysis of key structural modifications and their impact on biological activity, drawing insights from studies on structurally related compounds.

Modifications of the Pyridine Ring

The pyridine ring plays a crucial role in the interaction of these analogs with their biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding pockets.

  • Position of the Nitrogen Atom: Studies on related pyridyl-thiadiazole and pyridyl-triazole analogs have demonstrated that the position of the nitrogen atom in the pyridine ring significantly influences activity. For instance, in a series of Bloom Helicase inhibitors, a 4-pyridyl moiety was found to be optimal, with the 2-pyridyl analog being inactive and the 3-pyridyl analog showing comparable but slightly reduced activity.[3] This suggests that the orientation of the nitrogen lone pair is critical for target engagement.

  • Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. For example, in a series of PI3K/mTOR inhibitors, the introduction of a trifluoromethyl group at the 4-position of a pyridine-2-amine core significantly enhanced cellular potency.[1] This highlights the potential of electron-withdrawing groups to improve activity.

Modifications of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring serves as a central scaffold and its substituents can profoundly impact the overall activity of the molecule.

  • Substitution at the N4-Position: The N4-position of the 1,2,4-triazole ring is a common site for modification. In many series of 1,2,4-triazole derivatives, the introduction of various aryl or alkyl groups at this position has been shown to modulate anticancer and antimicrobial activities. For instance, the synthesis of Schiff bases through the condensation of the N4-amino group with various aldehydes has yielded compounds with significant analgesic and antipyretic activities.[5]

  • Substitution at the C3-Position: The 3-amino group is a key feature of the scaffold and its modification is a primary strategy for SAR exploration. The introduction of various substituents via acylation, alkylation, or reaction with isocyanates can lead to significant changes in biological activity. The nature of the substituent at this position can influence the molecule's ability to form hydrogen bonds and interact with hydrophobic pockets of the target protein.

The Role of the Methylene Linker

The methylene bridge connecting the pyridine and triazole rings provides conformational flexibility, allowing the two heterocyclic systems to adopt an optimal orientation for binding to the target. Altering the length or nature of this linker would likely have a significant impact on the compound's activity.

Comparative Performance: Kinase Inhibition Profile

A key area where this compound analogs have shown promise is in the inhibition of protein kinases, particularly those in the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]

The table below summarizes the inhibitory activities of representative analogs from related chemical series, providing a basis for comparison and future design.

Compound ID Core Structure Modification Target IC50 (µM) Reference
Analog A 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolSchiff base with 4-chlorobenzaldehydeAnalgesic Activity-[5]
Analog B 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine3,4-dichlorophenylureaBloom Helicase1.4[3]
PQR309 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-pyridin-2-amine4-(trifluoromethyl)PI3Kα0.017[1]
TP6 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine4-bromobenzylthioMurine Melanoma (B16F10)41.12[7]

Note: The IC50 values are for different biological targets and assays, and are presented here to illustrate the potency of related scaffolds.

The data from related series suggests that the this compound scaffold is a promising starting point for the development of potent kinase inhibitors. The key to unlocking its full potential lies in the systematic exploration of substitutions on both the pyridine and triazole rings, as well as on the exocyclic amino group.

Future Directions and Drug Design Rationale

The insights gained from the SAR of related analogs provide a clear rationale for the future design of novel this compound derivatives with enhanced therapeutic properties.

Drug_Design_Strategy Core This compound Scaffold Mod1 Pyridine Ring Modifications (e.g., EWGs, different N positions) Core->Mod1 Mod2 Triazole Ring Substitutions (N4- and C3-positions) Core->Mod2 Mod3 Linker Modification (Length and Rigidity) Core->Mod3 Optimization Optimization of: - Potency - Selectivity - Pharmacokinetics Mod1->Optimization Mod2->Optimization Mod3->Optimization

Caption: Rational drug design strategy for optimizing the core scaffold.

Key strategies for optimization include:

  • Introduction of Electron-Withdrawing Groups (EWGs) on the Pyridine Ring: Based on the enhanced activity seen with the trifluoromethyl group in PQR309, incorporating EWGs such as halogens or nitro groups on the pyridine ring could lead to more potent analogs.[1]

  • Systematic Variation of Substituents on the 3-Amino Group: A library of analogs with diverse substituents at the 3-amino position should be synthesized and screened to identify optimal interactions with the target's binding site.

  • Exploration of Different Isomers: The synthesis and evaluation of 2-pyridyl and 3-pyridyl analogs would be crucial to determine the optimal geometry for target engagement.[3]

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding modes of novel analogs and guide the design of compounds with improved affinity and selectivity.

Conclusion

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutics, particularly in the realm of oncology. While direct and comprehensive SAR studies on this specific core are still emerging, a comparative analysis of structurally related compounds provides a strong foundation for rational drug design. By systematically exploring modifications to the pyridine and triazole rings, as well as the exocyclic amino group, researchers can unlock the full therapeutic potential of this promising class of molecules. The experimental protocols and design strategies outlined in this guide offer a roadmap for the synthesis and optimization of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Vaupel, A., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(15), 7267-7285. [Link]

  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5827-5832. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Pharmacy and Bioallied Sciences, 3(2), 266-272. [Link]

  • Gomtsyan, A. (2012). The pyridine ring in drug design. Expert Opinion on Drug Discovery, 7(12), 1121-1149. [Link]

  • Ehsan, A., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link]

  • Patel, R. P., et al. (2022). Investigation of structure–activity relationship: In silico studies of[1][3][4]triazolo[4, 3-a]pyridine ureas as P38 kinase inhibitors. Journal of Molecular Structure, 1264, 133257. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 64-70. [Link]

  • Wang, X., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(13), 5087. [Link]

Sources

Validating the Target of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine: A Comparative Guide to In Vitro Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and validation of a novel compound's biological target are pivotal steps that bridge medicinal chemistry with pharmacology. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the in vitro target validation of a novel bioactive molecule, using 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine as a representative case study. While this specific molecule has been synthesized and explored as a scaffold, its precise molecular targets are not extensively documented in public literature, making it an excellent candidate for illustrating a robust target deconvolution and validation workflow.

This document is structured to provide not just protocols, but the strategic rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will explore a multi-pronged strategy, beginning with broad, unbiased methods to identify potential binding partners and culminating in specific, high-resolution biophysical and cell-based assays to confirm and characterize the interaction.

Part 1: The Challenge - Target Deconvolution of a Novel Bioactive Compound

The starting point for our investigation is a compound with observed biological activity but an unknown mechanism of action. The core challenge is to move from a phenotypic observation (e.g., anti-proliferative effects in a cancer cell line) to a specific molecular target. An effective strategy does not rely on a single method but rather integrates complementary approaches to build a compelling case for a specific target engagement. Our workflow is designed around two key phases:

  • Phase 1: Unbiased Target Identification. Employing techniques to screen for potential binding partners within the complex cellular proteome.

  • Phase 2: Rigorous Target Validation. Utilizing orthogonal, high-precision methods to confirm the interaction and elucidate its functional consequences.

Below is a diagram illustrating the overall strategic workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Bioactive Compound (this compound) B Affinity Chromatography- Mass Spectrometry (AC-MS) A->B C Cellular Thermal Shift Assay (CETSA) A->C D Computational Prediction (e.g., Molecular Docking) A->D E List of Putative Targets B->E C->E D->E F Biophysical Assays (SPR, ITC, MST) E->F Confirm direct binding G Biochemical/Enzymatic Assays E->G Assess functional impact H Cell-Based Target Engagement & Pathway Analysis E->H Verify cellular relevance I Validated Target F->I G->I H->I

Caption: High-level workflow for target identification and validation.

Part 2: Phase 1 - Experimental Protocols for Unbiased Target Identification

The primary goal of this phase is to generate a high-confidence list of candidate protein targets. We will employ a combination of affinity-based, biophysical, and computational methods.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique leverages the specific interaction between the compound (bait) and its target proteins (prey) to isolate the targets from a complex biological sample, such as a cell lysate.

Causality Behind Experimental Choice: AC-MS is a powerful, direct method for identifying binding partners. By immobilizing the compound, we can physically capture its interacting proteins, which are then identified with high sensitivity and specificity by mass spectrometry. This provides direct physical evidence of an interaction.

Step-by-Step Protocol:

  • Immobilization of the Bait: Synthesize an analog of this compound containing a linker arm and a reactive group (e.g., an amine or carboxyl group) for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin should be prepared by blocking the reactive groups without adding the compound.

  • Lysate Preparation: Culture relevant cells (e.g., a cell line where the compound shows a phenotypic effect) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Pull-down: Incubate the cell lysate with both the compound-immobilized resin and the control resin.

  • Washing: Wash the resins extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins, typically by changing the pH or using a denaturing agent like SDS.

  • Protein Identification: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound-immobilized sample compared to the control. These are the putative targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is an in-situ method that relies on the principle of ligand-induced thermal stabilization of target proteins.

Causality Behind Experimental Choice: This technique assesses target engagement within the native, complex environment of a living cell, which is a significant advantage. It avoids potential artifacts from compound immobilization and provides evidence of a direct interaction in a physiologically relevant context.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble protein at each temperature point using techniques like Western blotting for a candidate protein or mass spectrometry for a proteome-wide analysis (known as Thermal Proteome Profiling or TPP).

  • Data Analysis: A target protein will exhibit a shift in its melting curve to a higher temperature in the presence of the binding compound.

Part 3: Phase 2 - Orthogonal Validation of Putative Targets

Once Phase 1 yields a list of high-confidence candidates, the next crucial step is to validate these interactions using orthogonal, quantitative methods. For the purpose of this guide, let us assume that a putative kinase target, "Kinase X," was identified.

Biophysical Characterization of Direct Binding

These methods provide quantitative data on binding affinity (KD), stoichiometry, and kinetics.

Causality Behind Experimental Choice: It is essential to confirm a direct, physical interaction between the compound and the purified target protein, independent of other cellular components. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) offer different and complementary ways to measure this interaction, adding robustness to the validation.

Technique Principle Key Output Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor chip surface as the compound flows over the immobilized protein.KD (affinity), kon/koff (kinetics)Real-time, label-free, provides kinetic data.Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.KD (affinity), ΔH (enthalpy), n (stoichiometry)Label-free, solution-based, provides thermodynamic profile.Requires larger amounts of protein and compound.
Microscale Thermophoresis (MST) Measures the change in movement of a fluorescently labeled molecule through a temperature gradient upon binding.KD (affinity)Low sample consumption, solution-based, wide affinity range.Requires labeling of the protein or compound.

Comparative Data (Hypothetical):

Let's compare our compound against a known inhibitor of Kinase X.

Compound Assay Binding Affinity (KD) Notes
This compoundSPR150 nMShows direct binding with moderate affinity.
Known Inhibitor (e.g., Staurosporine)SPR20 nMHigh-affinity binding, serves as a positive control.
This compoundITC180 nMConfirms affinity and shows a 1:1 stoichiometry.
Known Inhibitor (e.g., Staurosporine)ITC25 nMValidates the assay setup.
Biochemical Functional Assay

Causality Behind Experimental Choice: Demonstrating that binding leads to a functional consequence (e.g., inhibition of enzymatic activity) is the most critical step in validation.

Step-by-Step Protocol (Kinase Activity Assay):

  • Assay Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein). This can be detected using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®).

  • Reaction Setup: In a multi-well plate, combine recombinant purified Kinase X, its specific substrate, and ATP.

  • Inhibitor Titration: Add varying concentrations of this compound and the known inhibitor.

  • Incubation: Allow the kinase reaction to proceed for a set time at the optimal temperature.

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., luminescence), which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical):

Compound Biochemical IC50 (Kinase X)
This compound250 nM
Known Inhibitor (e.g., Staurosporine)30 nM

The IC50 value should be reasonably close to the binding affinity (KD) for a competitive inhibitor, which would further strengthen the validation.

Cell-Based Target Engagement and Pathway Analysis

Causality Behind Experimental Choice: The final step is to confirm that the compound engages the target in a living cell and modulates its downstream signaling pathway, linking the molecular interaction to the original cellular phenotype.

Step-by-Step Protocol (Western Blot for Pathway Modulation):

  • Cell Treatment: Treat cells expressing Kinase X with increasing concentrations of the compound.

  • Lysis: After treatment, lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies.

    • Use an antibody against the phosphorylated form of a known downstream substrate of Kinase X (e.g., p-Substrate Y).

    • Use an antibody for the total amount of Substrate Y and a housekeeping protein (e.g., GAPDH) as loading controls.

  • Analysis: Quantify the band intensities. A successful target engagement should show a dose-dependent decrease in the phosphorylation of Substrate Y.

G A Compound (this compound) B Kinase X A->B Inhibition C Substrate Y B->C Phosphorylation D Phosphorylated Substrate Y (p-Substrate Y) B->D E Downstream Cellular Effect (e.g., Apoptosis) D->E

Caption: Simplified signaling pathway for validation.

Conclusion

References

  • Title: The cellular thermal shift assay for in situ target engagement determination and drug discovery. Source: Nature Protocols URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biotherapeutics. Source: American Pharmaceutical Review URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. An ideal inhibitor potently modulates its intended target(s) while exhibiting minimal interaction with other kinases, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth analysis of the cross-reactivity profile of bimiralisib (PQR309), a potent, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). While the initial query concerned 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, bimiralisib, a well-characterized clinical candidate with a related heterocyclic scaffold, serves as an exemplary case study for which extensive selectivity data is available.

Bimiralisib was developed as a brain-penetrant, pan-class I PI3K/mTOR inhibitor, a strategic approach grounded in the rationale that dual inhibition can overcome resistance mechanisms that arise from pathway feedback loops.[1] Persistent mTOR signaling has been identified as a resistance mechanism to PI3K-only inhibition, while selective targeting of mTORC1 can lead to a positive feedback loop resulting in PI3K hyperactivation.[1] By targeting both PI3K and mTOR, bimiralisib is designed to provide a more comprehensive and durable blockade of this critical signaling pathway, which is frequently dysregulated in various cancers.[1][2]

Primary Targets and Mechanism of Action

Bimiralisib's primary targets are the class I PI3K isoforms (α, β, δ, γ) and mTOR, a serine/threonine kinase that itself is a member of the PI3K-related kinase (PIKK) family.[3][4] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This second messenger recruits proteins like AKT to the cell membrane, leading to their activation.[6] Activated AKT, in turn, phosphorylates a multitude of downstream targets, including components of the mTOR complexes (mTORC1 and mTORC2), to drive cellular processes.[6][7] Bimiralisib exerts its therapeutic effect by competitively binding to the ATP-binding site of PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.[2]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K inhibits Bimiralisib->mTORC1 inhibits Bimiralisib->mTORC2 inhibits Growth_Factors Growth Factors Growth_Factors->RTK binds

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib.

Kinase Selectivity Profile of Bimiralisib (PQR309)

A hallmark of a high-quality kinase inhibitor is its selectivity. To assess this, bimiralisib was evaluated in a comprehensive KINOMEScan® panel against more than 400 protein and lipid kinases. The results demonstrated remarkable specificity. At a concentration of 10 µM, bimiralisib showed negligible interference with the vast majority of kinases tested, underscoring its clean off-target profile.[8]

The table below summarizes the inhibitory potency of bimiralisib against its primary targets. The data clearly indicates a high affinity for the PI3Kα isoform and a balanced inhibition of mTOR.

Kinase TargetIC50 (nM)Ki (nM)Notes
PI3Kα 33[4]17[1]The most potently inhibited PI3K isoform, frequently mutated in cancer.
PI3Kβ 661[4]-Involved in thrombosis and inflammation.
PI3Kδ 451[4]-Primarily expressed in hematopoietic cells.
PI3Kγ 708[4]-Involved in inflammatory and immune responses.
mTOR 89[4]~136*Dual targeting helps to overcome feedback loop-mediated resistance.
>400 Other Kinases >10,000-Negligible off-target activity observed at 10 µM in KINOMEScan® panel.[8]

*Ki for mTOR was estimated based on the reported Ki for PI3Kα (17 nM) and a KINOMEscan® Ki ratio of mTOR/p110α of approximately 8.0.[1][8]

This high degree of selectivity is crucial for minimizing mechanism-independent toxicities. For instance, the structurally related compound BKM120 (buparlisib) was found to bind to tubulin, an off-target interaction not observed with bimiralisib.[2] The excellent selectivity scores of S(35)=0.025 and S(10)=0.018 further quantify the specificity of bimiralisib.[8]

Comparative Analysis with Other Kinase Inhibitors

The selectivity of bimiralisib can be contextualized by comparing it to other classes of kinase inhibitors:

  • First-generation FLT3 inhibitors such as midostaurin are known to be multi-kinase inhibitors, hitting targets like c-KIT, PDGFR, and VEGFR in addition to FLT3.[9] While this polypharmacology may contribute to efficacy, it can also lead to a broader range of off-target effects.

  • Aurora kinase inhibitors often exhibit cross-reactivity with other kinases. For example, PHA-739358 inhibits all three Aurora kinases but also shows activity against Ret, Trk-A, and Abl.[5] In contrast, MLN8237 is highly selective for Aurora A over Aurora B.[5]

  • Second-generation FLT3 inhibitors like quizartinib and gilteritinib were designed for increased potency and selectivity against FLT3 compared to their predecessors.[10]

Bimiralisib's profile, with its potent and balanced dual-targeting of PI3K/mTOR and minimal off-target activity, represents a successful example of rational drug design aimed at maximizing on-target efficacy while maintaining a favorable safety profile.

Experimental Protocol: Kinase Inhibitor Profiling using the LanthaScreen™ Eu Kinase Binding Assay

To quantitatively assess the interaction between an inhibitor and its target kinase, various biochemical assays can be employed. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method suitable for high-throughput screening and detailed inhibitor characterization.[11]

Principle: This assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An unlabeled inhibitor competing for the ATP-binding site will displace the tracer, leading to a loss of FRET signal.[12]

LanthaScreen_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly (384-well plate) cluster_readout 3. Incubation & Readout prep_compound a. Prepare 3X serial dilution of Bimiralisib in 1X Kinase Buffer add_compound a. Add 5 µL of 3X Bimiralisib or DMSO control prep_compound->add_compound prep_kinase b. Prepare 3X Kinase/Eu-Ab mix (e.g., 15 nM Kinase, 6 nM Ab) add_kinase b. Add 5 µL of 3X Kinase/Eu-Ab mix prep_kinase->add_kinase prep_tracer c. Prepare 3X Tracer solution (e.g., at ~Kd concentration) add_tracer c. Add 5 µL of 3X Tracer solution prep_tracer->add_tracer incubate a. Incubate at RT for 60 minutes add_tracer->incubate read b. Read TR-FRET signal (Ex: 340nm, Em: 615nm & 665nm) incubate->read analyze c. Calculate Emission Ratio (665nm / 615nm) and plot IC50 curve read->analyze

Figure 2: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare a buffer solution, typically consisting of 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[13]

    • Compound Dilution: Create a 100X master dilution series of bimiralisib in 100% DMSO. From this, prepare a 3X intermediate dilution series in 1X Kinase Buffer.[11]

    • Kinase/Antibody Mixture: Prepare a 3X solution of the tagged kinase (e.g., PI3Kα) and the corresponding Eu-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer. Final concentrations might be 5 nM for the kinase and 2 nM for the antibody.[11] Note: The antibody should be centrifuged at ~10,000 x g for 10 minutes prior to use to remove aggregates.[11]

    • Tracer Solution: Prepare a 3X solution of the appropriate kinase tracer in 1X Kinase Buffer. The concentration is typically chosen to be near the tracer's dissociation constant (Kd) for the kinase.[14]

  • Assay Plate Setup (in a low-volume 384-well plate):

    • Add 5 µL of the 3X intermediate compound dilutions to the appropriate wells. Include wells with DMSO only for "no inhibitor" (high FRET) and "fully competed" (low FRET, using a saturating concentration of a known inhibitor) controls.[11]

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume in each well will be 15 µL.

  • Incubation and Data Acquisition:

    • Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]

    • Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Eu donor emission) and ~665 nm (acceptor tracer emission).[12]

  • Data Analysis:

    • Calculate the Emission Ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the Emission Ratio against the logarithm of the bimiralisib concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of bimiralisib required to displace 50% of the tracer.[11]

Conclusion

The development of bimiralisib (PQR309) exemplifies a targeted approach to kinase inhibition, focusing on a specific, well-validated signaling node—the PI3K/mTOR pathway. Its chemical structure, featuring a substituted pyridine ring, allows for potent and highly selective inhibition of its intended targets. Comprehensive profiling has confirmed its "clean" cross-reactivity profile, with minimal interactions across a broad panel of kinases. This high degree of selectivity is a critical attribute, suggesting a lower likelihood of off-target toxicities and providing a clearer understanding of its mechanism of action. For researchers in drug development, the case of bimiralisib underscores the importance of rigorous selectivity profiling, utilizing assays like the LanthaScreen™ platform, to characterize and advance promising kinase inhibitor candidates.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441-451. A schematic diagram of the PI3K/Akt/mTOR pathway is available at ResearchGate: [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381-405. Further details on the pathway are available at ResearchGate: [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Retrieved from [Link]

  • Brunn, G. J., et al. (1996). Kinase activities associated with mTOR. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Phosphoinositide 3-kinase. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Taylor & Francis Online. Retrieved from [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PubMed. Retrieved from [Link]

  • Wikipedia. (2023). mTOR inhibitors. Retrieved from [Link]

  • Zhang, Y., et al. (2011). mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets. Journal of Nuclear Medicine. Retrieved from [Link]

  • Gautschi, O., et al. (2008). Aurora kinases' inhibitors–rising stars in cancer therapeutics?. Clinical Cancer Research, 14(6), 1632-1640. Details available at: [Link]

  • Vanhaesebroeck, B., et al. (2014). Classes of phosphoinositide 3-kinases at a glance. Journal of Cell Science, 127(Pt 5), 923-928. Available at: [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. Available at: [Link]

  • ASH Clinical News. (2023). Which Inhibitor Should Be Used to Treat FLT3-Positive AML?. Retrieved from [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Retrieved from [Link]

  • Al-Khazaali, A. M., et al. (2023). A Review of FLT3 Kinase Inhibitors in AML. MDPI. Retrieved from [Link]

  • Stivala, S., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. AACR Journals. Retrieved from [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stivala, S., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. PubMed. Retrieved from [Link]

  • Rodon, J., et al. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Semantic Scholar. Retrieved from [Link]

  • Jiang, Y., et al. (2020). PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells. PubMed Central. Retrieved from [Link]

  • Liu, Y., et al. (2024). PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma. National Institutes of Health. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Potential of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine Against Standard of Care Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a departure from incremental improvements to existing drug classes and a bold exploration of novel chemical scaffolds. The 1,2,4-triazole nucleus has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including antifungal, antibacterial, antitubercular, and anticancer properties.[1][2] This guide focuses on a specific analogue, 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine, a compound of interest due to its structural motifs that suggest potential for potent and selective antimicrobial activity.

This document provides a comprehensive framework for benchmarking this novel compound against current standard of care drugs in two critical areas of infectious disease: tuberculosis and systemic fungal infections. We will delineate the causal logic behind the proposed experimental workflows, from initial in vitro screening to more complex mechanistic and cell-based assays. The objective is to generate a robust, comparative dataset that will unequivocally define the therapeutic potential of this compound.

Part 1: Benchmarking Against Anti-Tuberculosis Standard of Care

The current standard of care for drug-susceptible tuberculosis is a multi-drug regimen, typically including Isoniazid, Rifampin, Pyrazinamide, and Ethambutol.[3][4][5] Any novel antitubercular agent must demonstrate significant advantages over this established combination, such as improved potency, a novel mechanism of action to overcome resistance, or a more favorable safety profile.

Proposed Experimental Workflow for Antitubercular Activity

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based & Mechanistic Studies A Compound Synthesis & QC B MIC Determination vs. M. tuberculosis H37Rv A->B Purity >95% C Bactericidal vs. Bacteriostatic Assay B->C Determine MBC/MIC ratio D Screening against Drug-Resistant Mtb Strains B->D Assess cross-resistance E Cytotoxicity Assay (e.g., HepG2, A549) B->E F Intracellular Activity in Macrophages E->F Determine Therapeutic Index G Mechanism of Action Studies F->G Elucidate cellular target

Caption: Proposed workflow for antitubercular benchmarking.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis H37Rv

  • Rationale: This is the foundational assay to determine the intrinsic potency of the test compound against the standard reference strain of M. tuberculosis. A low MIC value is a prerequisite for further development.

  • Protocol:

    • Prepare a 2-fold serial dilution of this compound and standard of care drugs (Isoniazid, Rifampin) in Middlebrook 7H9 broth.

    • Inoculate microplates with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate plates at 37°C for 7-14 days.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

2. Cytotoxicity Assessment in Mammalian Cell Lines

  • Rationale: It is crucial to ensure that the compound's antimicrobial activity is not due to general cytotoxicity. This assay establishes the selectivity of the compound for the pathogen over host cells.

  • Protocol:

    • Seed human cell lines (e.g., HepG2 liver cells, A549 lung cells) in 96-well plates.

    • Expose cells to a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay.

    • Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50/MIC). A higher SI is desirable.

Data Presentation: Comparative Efficacy and Safety
CompoundMIC vs. M. tuberculosis H37Rv (µg/mL)CC50 (HepG2 cells) (µg/mL)Selectivity Index (SI)
This compound Experimental DataExperimental DataCalculated
Isoniazid (Standard of Care)0.025 - 0.05>100>2000
Rifampin (Standard of Care)0.05 - 0.125250-500

Part 2: Benchmarking Against Antifungal Standard of Care

The primary classes of systemic antifungal drugs are azoles (e.g., Fluconazole), echinocandins (e.g., Caspofungin), and polyenes (e.g., Amphotericin B).[6][7] Many 1,2,4-triazole derivatives have demonstrated potent antifungal activity, making this a promising area for investigation.[1][8]

Proposed Experimental Workflow for Antifungal Activity

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A MIC Determination vs. Candida & Aspergillus spp. B Fungicidal vs. Fungistatic Assay (MFC) A->B Establish potency C Ergosterol Biosynthesis Inhibition Assay A->C D Cell Wall Integrity Assay (Sorbitol Protection) A->D E In Vitro Resistance Frequency C->E D->E

Caption: Proposed workflow for antifungal benchmarking.

Detailed Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing

  • Rationale: This experiment determines the compound's activity against a panel of clinically relevant fungal pathogens, providing a spectrum of activity.

  • Protocol:

    • Perform broth microdilution assays according to CLSI guidelines.

    • Test against a panel including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.

    • Use Fluconazole and Amphotericin B as standard of care comparators.

    • Determine the MIC as the lowest concentration that causes a significant reduction in growth compared to the control.

2. Ergosterol Biosynthesis Inhibition Assay

  • Rationale: A significant number of antifungal drugs, particularly the azoles, function by inhibiting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This assay can provide initial insights into the mechanism of action.

  • Protocol:

    • Treat fungal cells with the test compound at sub-MIC concentrations.

    • Extract non-saponifiable lipids from the cells.

    • Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

    • A buildup of lanosterol and a depletion of ergosterol would suggest inhibition of the enzyme lanosterol 14α-demethylase, the target of azole antifungals.

Data Presentation: Comparative Antifungal Spectrum and Potency
CompoundMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)Probable Mechanism
This compound Experimental DataExperimental DataTo be determined
Fluconazole (Standard of Care)0.25 - 1.0>64Ergosterol Biosynthesis Inhibitor
Amphotericin B (Standard of Care)0.125 - 0.50.25 - 1.0Membrane Disruption

Conclusion and Forward Outlook

This guide outlines a rigorous, phased approach to benchmarking this compound against established standard of care drugs for tuberculosis and fungal infections. The proposed workflows are designed to generate a comprehensive dataset, moving logically from initial potency and selectivity assessments to more complex mechanistic studies. The causality behind each experimental choice is grounded in the principles of modern drug discovery, ensuring that the resulting data will provide a clear and objective evaluation of the compound's therapeutic potential. Successful outcomes from these studies would provide a strong rationale for advancing this promising compound into preclinical in vivo efficacy models.

References

  • Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Zaporizhzhia State Medical University. Retrieved January 20, 2026, from [Link]

  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Treatment for Drug-Susceptible Tuberculosis Disease. (2023). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]

  • Clinical Care of Fungal Diseases: Antifungals. (2024). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cancer drugs A to Z list. (n.d.). Cancer Research UK. Retrieved January 20, 2026, from [Link]

  • Standard treatment regimens. (2010). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Antifungal Agents. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

  • Tuberculosis (TB) Treatment & Management. (2024). Medscape. Retrieved January 20, 2026, from [Link]

  • Antifungal medicines. (n.d.). NHS. Retrieved January 20, 2026, from [Link]

  • Treatment For Cancer. (n.d.). American Cancer Society. Retrieved January 20, 2026, from [Link]

  • WHO consolidated guidelines on tuberculosis: module 4: treatment: drug-susceptible tuberculosis treatment. (2022). World Health Organization. Retrieved January 20, 2026, from [Link]

  • Antifungals: What They Treat, How They Work & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 20, 2026, from [Link]

  • Antifungal Medication: Types, Uses and Side-Effects. (n.d.). Patient.info. Retrieved January 20, 2026, from [Link]

  • Management of tuberculosis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Chemotherapy. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Types of Drugs Used in Cancer Treatment. (n.d.). Healthline. Retrieved January 20, 2026, from [Link]

  • How Do Doctors Decide Which Chemotherapy Drugs To Give? (n.d.). Chemocare. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a 1,2,4-triazole ring linked to a pyridine moiety, is a key pharmacophore in a variety of biologically active molecules. The 1,2,4-triazole core is a well-established bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. The pyridine ring, a common feature in many pharmaceuticals, can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets. Consequently, the development of robust and reproducible synthetic routes to this and related compounds is of paramount importance for researchers in the field.

This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights and a detailed, field-proven protocol. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most suitable synthesis for their specific needs, ensuring both efficiency and reproducibility.

Comparative Analysis of Synthetic Methodologies

The synthesis of 5-substituted-3-amino-1,2,4-triazoles can be approached through several pathways. Here, we compare the most prominent methods applicable to the synthesis of this compound, focusing on their advantages, limitations, and practical considerations.

MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yields
Method 1: Condensation of a Carboxylic Acid with Aminoguanidine 2-(Pyridin-4-yl)acetic acid, Aminoguanidine salt (e.g., hydrochloride or bicarbonate)Readily available starting materials, straightforward procedure, generally good yields, considered a "green" method.May require high temperatures for cyclization, potential for side product formation if not optimized.60-85%
Method 2: From Nitriles 2-(Pyridin-4-yl)acetonitrile, Dicyandiamide or CyanamideUseful for substrates where the carboxylic acid is not readily available.Often requires stronger reaction conditions or multi-step procedures. Reproducibility can be sensitive to reaction parameters.Variable
Method 3: From Thioamides/Thioureas 2-(Pyridin-4-yl)acetothioamide, S-methylisothiosemicarbazideCan proceed under milder conditions compared to the carboxylic acid route.Starting thioamides may not be commercially available and require separate synthesis. Potential for sulfur-containing impurities.Variable

Expert Commentary:

For the synthesis of this compound, Method 1 is the most recommended and widely applicable approach due to its operational simplicity, the commercial availability of starting materials, and its proven reproducibility in synthesizing analogous structures. The direct condensation of 2-(pyridin-4-yl)acetic acid with an aminoguanidine salt represents a robust and scalable route. The reaction proceeds via the formation of an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The choice between aminoguanidine hydrochloride and bicarbonate can influence the reaction conditions, with the bicarbonate salt often being used in a melt-synthesis or with a high-boiling solvent, while the hydrochloride is amenable to a wider range of solvents and conditions.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the most reliable and reproducible method for synthesizing this compound.

Method 1: Synthesis via Condensation of 2-(Pyridin-4-yl)acetic acid with Aminoguanidine Hydrochloride

This method is presented as the primary and most reproducible route.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction SM1 2-(Pyridin-4-yl)acetic acid Intermediate N-(2-(Pyridin-4-yl)acetyl)aminoguanidine SM1->Intermediate + Aminoguanidine HCl (Heat) SM2 Aminoguanidine HCl SM2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (-H2O)

A schematic representation of the synthesis of the target compound.

Materials:

  • 2-(Pyridin-4-yl)acetic acid hydrochloride

  • Aminoguanidine hydrochloride

  • Phosphorus oxychloride (POCl₃) or a high-boiling solvent such as ethylene glycol or sulfolane

  • A suitable base for neutralization (e.g., aqueous sodium hydroxide or ammonium hydroxide)

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(pyridin-4-yl)acetic acid hydrochloride (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents).

  • Solvent/Reagent Addition: Add a suitable high-boiling solvent such as ethylene glycol or, for a solvent-free approach, phosphorus oxychloride (acting as both a dehydrating agent and solvent). Expert Note: The use of POCl₃ often facilitates the cyclization at lower temperatures but requires careful handling and quenching.

  • Heating and Cyclization: Heat the reaction mixture to 120-150°C. The optimal temperature and reaction time will depend on the chosen solvent/reagent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • If using a high-boiling solvent, cool the reaction mixture to room temperature and pour it into ice-water.

    • If using POCl₃, cool the reaction mixture in an ice bath and carefully quench by the slow addition of water or ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Precipitation: Neutralize the acidic aqueous solution with a suitable base (e.g., 10% NaOH or concentrated NH₄OH) to a pH of 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Trustworthiness and Self-Validation:

The purity of the final compound should be assessed by measuring its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra. The expected spectroscopic data should be consistent with the structure of this compound. The presence of a sharp melting point is a good indicator of purity.

Mechanistic Insights

Understanding the underlying reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

G cluster_0 Mechanism of 1,2,4-Triazole Formation Carboxylic_Acid 2-(Pyridin-4-yl)acetic acid Acylaminoguanidine N-Acylaminoguanidine Intermediate Carboxylic_Acid->Acylaminoguanidine Nucleophilic Acyl Substitution (-H2O) Aminoguanidine Aminoguanidine Aminoguanidine->Acylaminoguanidine Cyclized_Intermediate Cyclized Intermediate Acylaminoguanidine->Cyclized_Intermediate Intramolecular Nucleophilic Attack Triazole This compound Cyclized_Intermediate->Triazole Dehydration (-H2O)

The general mechanism for the formation of the 1,2,4-triazole ring.

The reaction commences with the nucleophilic attack of the terminal amino group of aminoguanidine on the carbonyl carbon of 2-(pyridin-4-yl)acetic acid, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the N-acylaminoguanidine. The subsequent and often rate-determining step is the intramolecular cyclization, where a nitrogen atom of the guanidine moiety attacks the carbonyl carbon. This is followed by dehydration to yield the aromatic 1,2,4-triazole ring.

Conclusion

The synthesis of this compound is most reliably and reproducibly achieved through the direct condensation of 2-(pyridin-4-yl)acetic acid with an aminoguanidine salt. This method offers a balance of simplicity, efficiency, and the use of readily accessible starting materials. While alternative routes exist, they often present greater challenges in terms of starting material availability and reaction control. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable heterocyclic compound for their research and development endeavors.

References

  • Due to the lack of a single, definitive paper for the direct synthesis of the title compound, this reference list is representative of the general methodologies for the synthesis of 3-amino-1,2,4-triazoles.
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 2009 , 74(19), 7595-7597. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 2021 , 26(5), 1395. [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 2007 , 80(10), 1704-1707. [Link]

  • A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives. International Research Journal of Pharmacy, 2018 , 9(7), 1-35. [Link]

A Head-to-Head Comparison of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine and Structurally Related Bioactive Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a detailed head-to-head comparison of the predicted synthesis and potential biological profile of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine with its structurally similar and biologically active analogs. This analysis is intended for researchers, scientists, and drug development professionals to inform the design and synthesis of novel therapeutic agents based on the 1,2,4-triazole core.

Synthetic Strategies: A Comparative Overview

The synthesis of 5-substituted-3-amino-1,2,4-triazoles is a well-established process in organic chemistry. The most common and efficient method involves the condensation of a carboxylic acid or its derivative with aminoguanidine.

Proposed Synthesis of this compound:

A plausible and efficient route to synthesize the title compound would involve the direct condensation of pyridine-4-acetic acid with aminoguanidine hydrochloride. This reaction is typically acid-catalyzed and can be performed under thermal or microwave conditions. The use of microwave irradiation often leads to shorter reaction times and higher yields.

Synthesis_of_this compound Pyridine_4_acetic_acid Pyridine-4-acetic acid Intermediate Acylaminoguanidine Intermediate Pyridine_4_acetic_acid->Intermediate + Aminoguanidine (Acid catalyst, Heat/Microwave) Aminoguanidine Aminoguanidine Hydrochloride Aminoguanidine->Intermediate Target_Compound 5-(Pyridin-4-ylmethyl)-4H- 1,2,4-triazol-3-amine Intermediate->Target_Compound Cyclization (-H2O) caption Proposed synthetic pathway for the target compound.

Figure 1: Proposed synthesis of this compound.

Synthesis of Key Analogs:

The synthesis of the primary comparator compounds, such as 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 5-(pyridin-4-yl)-1,2,4-triazole-3-thione, typically starts from isonicotinic acid hydrazide. The general scheme involves the reaction with a source of thiocarbonyl, like carbon disulfide or a thiocyanate salt, followed by cyclization.

For instance, the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol often proceeds through the formation of a potassium dithiocarbazinate salt from isonicotinic acid hydrazide and carbon disulfide in an alkaline medium, followed by cyclization with hydrazine hydrate.[1][2]

Synthesis_of_4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Isonicotinic_hydrazide Isonicotinic acid hydrazide Potassium_salt Potassium dithiocarbazinate salt Isonicotinic_hydrazide->Potassium_salt CS2_KOH CS2 / KOH CS2_KOH->Potassium_salt Analog_Compound 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Potassium_salt->Analog_Compound Hydrazine Hydrazine hydrate Hydrazine->Analog_Compound Cyclization caption General synthetic pathway for a key analog.

Figure 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

The key difference in the synthetic approach lies in the starting materials, which directly influences the substituent at the 5-position of the triazole ring. The use of pyridine-4-acetic acid leads to a methylene bridge between the pyridine and triazole rings, which can significantly impact the molecule's flexibility and interaction with biological targets compared to the direct linkage seen in analogs derived from isonicotinic acid.

Head-to-Head Comparison of Biological Activities

While we await experimental data for this compound, we can draw valuable insights from the reported activities of its structural relatives.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-known pharmacophore in antimicrobial agents. The nature of substituents at the 3 and 5-positions plays a crucial role in determining the spectrum and potency of activity.

Table 1: Comparison of Reported Antimicrobial Activities

Compound/AnalogTarget OrganismsReported Activity (MIC)Citation(s)
This compound Not ReportedNot Reported
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus (MRSA)Significant activity (MIC = 19.6 µg/mL for a related acridone derivative)[3]
5-(5-nitrofuran substituted)-1,3,4-oxadiazolineGram-positive bacteria (Bacillus subtilis, Staphylococcus aureus)High activity (MIC = 7.81 µg/mL)[3]
5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole derivativesBacillus subtilis, Salmonella typhimurium, E. coliModerate activity (MIC = 64 µg/mL)[4]

Derivatives of 3-amino-1,2,4-triazole have shown better performance against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts in some studies. This suggests that our target compound, possessing a 3-amino group, could exhibit potent antimicrobial activity. The methylene linker in this compound may provide optimal positioning of the pyridine ring for interaction with microbial targets, potentially leading to enhanced activity compared to the directly linked pyridin-4-yl analogs.

Anticancer Activity

The 1,2,4-triazole scaffold is also a cornerstone in the development of anticancer agents. The mechanism of action often involves the inhibition of crucial enzymes or interference with cell signaling pathways.

Table 2: Comparison of Reported Anticancer Activities

Compound/AnalogCancer Cell Line(s)Reported Activity (IC50)Citation(s)
This compound Not ReportedNot Reported
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsCNS Cancer (SNB-75)Significant growth inhibition (PGI of 41.25%)[5]
Novel 5-amino[3][6][7]triazole derivativesLiver (HepG2), Breast (MCF7)Promising activity (IC50 ranging from 17.69 to 25.4 µM/L)[8]
3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine melanoma (B16F10)Potent activity (IC50 = 41.12 µM)[9]

The presence of an amino group at the 3-position of the triazole ring appears to be favorable for anticancer activity. Studies on 5-aryl-3-amino-1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The pyridinylmethyl group in our target compound introduces a flexible linker and a basic nitrogen atom, which could lead to unique interactions with biological targets, such as kinases, that are often implicated in cancer progression.

Experimental Protocols

To facilitate further research and direct comparison, we provide a general experimental protocol for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a microwave-safe vessel, combine pyridine-4-acetic acid (1 equivalent), aminoguanidine hydrochloride (1.1 equivalents), and a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Start Start Mix_Reagents Mix Pyridine-4-acetic acid, Aminoguanidine HCl, and Acid Catalyst Start->Mix_Reagents Microwave Microwave Irradiation (150-180 °C, 15-30 min) Mix_Reagents->Microwave TLC_Monitoring Monitor by TLC Microwave->TLC_Monitoring TLC_Monitoring->Microwave Incomplete Workup Cool and Neutralize with Base TLC_Monitoring->Workup Reaction Complete Filter_Wash Filter, Wash with Water, and Dry Workup->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize Characterize Characterize by NMR and MS Recrystallize->Characterize End End Characterize->End caption General experimental workflow for synthesis.

Figure 3: A generalized experimental workflow for the synthesis of the target compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) as per CLSI guidelines.

  • Compound Dilution: Prepare a series of twofold dilutions of the synthesized compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the synthetic accessibility and potential biological activities of this compound in the context of its structurally related analogs. While direct experimental validation is pending, the analysis of existing literature on similar 1,2,4-triazole derivatives suggests that the target compound holds promise as a scaffold for the development of novel antimicrobial and anticancer agents. The presence of the flexible pyridinylmethyl group at the 5-position and the amino group at the 3-position are key structural features that warrant further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its isomers. Head-to-head experimental comparisons with the analogs discussed in this guide will be crucial to elucidate the structure-activity relationships and to identify lead compounds for further optimization in drug discovery programs.

References

[3] Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320, 139613. [6] Siddiqui, A. A., et al. (2014). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Taibah University for Science, 8(4), 359-367. [1] Ehsan, A., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [7] Ghorab, M. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][6][7]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461. [10] Al-Omair, M. A., et al. (2020). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 25(23), 5576. [8] Karaarslan, M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole. Chemical Science Transactions, 1(1), 226-232. [11] Pintea, B.-N., et al. (2025). Pyrazolo[5,1-c][3][6][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 30(1), 123. [4] Kumar, D., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59. Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [12] Ziyaev, A. A., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-68. [13] Fonari, M. S., et al. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Farmatsevtychnyi Zhurnal, (1), 59-66. [14] Fonari, M. S., et al. (2021). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [15] Koparir, M., et al. (2012). Synthesis of Some 5-Substituted-1,2,4-triazole-3-thiones, Containing Thiourea, Arylidenamino and Morphlin-4-yl methyl Fragments. Asian Journal of Chemistry, 24(12), 6059-6063. [16] Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29699-29709. [17] Kucukguzel, I., et al. (2015). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Serbian Chemical Society, 80(6), 759-773. [5] Shtaitz, Y. K., et al. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate. [18] Al-Soud, Y. A., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2089-2092. [9] Kumar, A., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1887. [19] Gusev, D. V., et al. (2010). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Russian Journal of Organic Chemistry, 46(10), 1543-1549. Patel, K. D., et al. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Oriental Journal of Chemistry, 41(1). [2] Rouzi, K., et al. (2025). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1320, 139613. [20] Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [21] Singh, P., et al. (2010). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. E-Journal of Chemistry, 7(4), 1337-1342. [22] Fonari, M. S., et al. (2021). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [23] Gavrilyuk, V. G., et al. (2014). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 87(8), 1144-1149.

Sources

A Comparative Guide to Elucidating the Binding Mode of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine: The Crystallographic Approach and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This knowledge underpins structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The compound 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole class, a scaffold known for a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects[1][2]. Determining its definitive binding mode within a target protein is a critical step in harnessing its therapeutic potential.

This guide provides an in-depth technical comparison of methodologies for confirming the binding mode of this promising molecule, with a primary focus on the gold-standard technique of X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with robust alternatives, and provide the supporting data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery pipelines.

The Gold Standard: Unveiling Atomic Interactions with X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution snapshot of a protein-ligand complex, visualizing the three-dimensional arrangement of atoms and the intricate network of interactions that govern molecular recognition.[3] This technique's power lies in its ability to directly observe the binding pose, orientation, and conformation of the ligand within the protein's active site, offering unambiguous evidence that guides further chemical modification.[3][4]

The journey from a purified protein and a small molecule to a refined crystal structure is a multi-step process that demands precision and a degree of empirical optimization.[3] The fundamental principle involves creating a highly ordered, three-dimensional lattice of the protein-ligand complex (a crystal) and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.[5]

Experimental Protocol: Co-crystallization of a Target Protein with this compound

This protocol outlines a generalized workflow. The specific concentrations, buffers, and crystallization conditions must be empirically determined for each unique protein-ligand system.

  • Protein Expression and Purification:

    • Rationale: A high-purity, homogenous, and stable protein sample is the most critical prerequisite for successful crystallization.[3]

    • Steps:

      • Express the target protein using a suitable system (e.g., E. coli, insect, or mammalian cells).[6]

      • Lyse the cells and purify the protein to >95% homogeneity using a series of chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).[6]

      • Concentrate the purified protein to a working concentration, typically between 5-15 mg/mL, in a well-buffered, low-ionic-strength solution.

      • Verify the protein's integrity, purity, and monodispersity via SDS-PAGE and analytical size-exclusion chromatography.

  • Protein-Ligand Complex Formation:

    • Rationale: To ensure the ligand is present in the crystal, it must be incubated with the protein prior to crystallization trials.

    • Steps:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Add the ligand to the purified protein solution at a 3- to 10-fold molar excess to drive the binding equilibrium towards complex formation.

      • Incubate the mixture, typically for 1-2 hours on ice, to allow for complex formation.

      • (Optional) A final size-exclusion chromatography step can be performed to remove any unbound ligand and confirm complex formation.

  • Crystallization Screening:

    • Rationale: Since crystallization conditions cannot be predicted, a broad screening of different precipitants, salts, and pH values is necessary to identify initial "hits".[3]

    • Steps:

      • Use a robotic liquid handler to set up sitting-drop or hanging-drop vapor diffusion experiments.[3]

      • Dispense nanoliter-scale drops of the protein-ligand complex mixed with various commercially available or custom-made crystallization screens.

      • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

  • Crystal Optimization and Harvesting:

    • Rationale: Initial crystals are often small or poorly formed. Fine-tuning the conditions of the initial "hit" is required to produce diffraction-quality crystals.

    • Steps:

      • Optimize the initial conditions by systematically varying the precipitant concentration, pH, and temperature.

      • Once suitable crystals are grown, harvest them using a small nylon loop.

      • Briefly transfer the crystal to a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.[5]

      • Flash-cool the crystal in liquid nitrogen.[5]

  • Data Collection and Structure Determination:

    • Rationale: The diffraction pattern contains the information needed to determine the atomic structure.

    • Steps:

      • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

      • Collect a complete set of diffraction images while rotating the crystal in the X-ray beam.[5]

      • Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.

      • Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists).

      • Build an atomic model of the protein-ligand complex into the calculated electron density map and refine the structure to achieve the best possible fit with the experimental data.

      • Validate the final structure using established metrics to ensure its quality and accuracy.

Data Presentation: Crystallographic Data Table

The quality of a crystal structure is assessed by several key parameters. Below is a table representing typical data that would be generated for a successful protein-ligand complex structure determination.

Parameter Value Significance
Data Collection
Space GroupP2₁2₁2₁Describes the crystal's internal symmetry.
Unit Cell (Å)a=50.2, b=85.6, c=110.4Dimensions of the repeating unit in the crystal.
Resolution (Å)25.0 - 1.8 (1.85 - 1.8)A measure of the level of detail observed. Lower numbers are better.
Rmerge0.08 (0.45)Indicates the consistency of symmetry-related measurements.
I / σ(I)15.2 (2.1)Signal-to-noise ratio of the diffraction data.
Completeness (%)99.8 (99.5)Percentage of all possible diffraction spots measured.
Redundancy7.5 (7.3)The average number of times each unique reflection was measured.
Refinement
Rwork / Rfree0.19 / 0.22Measures the agreement between the model and the data. Rfree is calculated from a subset of data not used in refinement to prevent overfitting.
No. of Atoms4520Total atoms in the model.
Ramachandran Plot
   Favored (%)98.2Percentage of protein residues in the most favorable backbone conformations.
   Allowed (%)1.8Percentage of residues in acceptable, but less common, conformations.
   Outliers (%)0.0Percentage of residues with unusual backbone conformations, which should be close to zero.
Avg. B-factor (Ų)25.4A measure of the atomic smearing (vibrational motion) in the crystal.

Values in parentheses are for the highest-resolution shell.

Visualization of the Crystallography Workflow

The following diagram illustrates the major steps involved in determining a protein-ligand crystal structure.

crystallography_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_solve Structure Determination p1 Protein Expression & Purification p3 Complex Formation p1->p3 p2 Ligand Preparation p2->p3 c1 Crystallization Screening p3->c1 c2 Hit Optimization c1->c2 c3 Crystal Harvesting & Cryo-cooling c2->c3 s1 X-ray Data Collection (Synchrotron) c3->s1 s2 Data Processing s1->s2 s3 Structure Solution & Refinement s2->s3 s4 Model Validation s3->s4 final final s4->final Final Structure

Caption: Workflow for Protein-Ligand X-ray Crystallography.

Alternative and Complementary Techniques for Binding Mode Analysis

While crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other techniques can provide valuable, often complementary, information about a ligand's interaction with its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces, ligand conformation, and binding affinities under near-physiological conditions.[7][8] Unlike crystallography, NMR does not require crystals and can provide unique insights into the dynamic nature of the interaction.[9]

  • Key NMR Experiments:

    • Chemical Shift Perturbation (CSP): By monitoring changes in the protein's NMR spectrum upon ligand addition, one can map the binding site on the protein surface.

    • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the ligand are in close proximity to the protein, revealing the binding epitope.

    • Transferred Nuclear Overhauser Effect (trNOE): Provides information about the conformation of the ligand when it is bound to the protein.[7]

Computational Docking

Molecular docking is an in silico method that predicts the preferred orientation and conformation (the "binding mode") of a ligand when bound to a protein target.[10][11] It uses scoring functions to estimate the binding affinity of different poses, allowing for the rapid virtual screening of large compound libraries.[12]

  • Process: Docking algorithms sample a vast number of possible ligand conformations and orientations within the protein's binding site and rank them based on a calculated score.[13] While powerful for generating hypotheses, docking predictions require experimental validation.

Biophysical Assays

A suite of biophysical techniques can confirm direct binding and quantify the thermodynamics and kinetics of the interaction, which complements structural methods.[9][14]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a direct measurement of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15]

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of a ligand to an immobilized protein in real-time, yielding kinetic data (kon and koff) in addition to the binding affinity (KD).[15]

Comparison of Methodologies

The choice of technique depends on the specific question being asked, the available resources, and the nature of the biological system.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography High-resolution 3D structure of the complex; precise binding mode.Unambiguous, atomic-level detail; the "gold standard" for structure-based design.Requires diffraction-quality crystals, which can be a major bottleneck; provides a static picture.[10]
NMR Spectroscopy Binding site mapping; bound ligand conformation; dynamics; affinity (KD).Works in solution; can study dynamics and weak interactions; no need for crystals.[7][16]Generally limited to smaller proteins (<50 kDa); can require expensive isotope labeling.[7]
Computational Docking Predicted binding mode; estimated binding affinity (score).Fast and inexpensive; high-throughput; excellent for hypothesis generation.[11]Predictions are not always accurate and require experimental validation; handling protein flexibility is challenging.[10]
Biophysical Assays (ITC, SPR) Binding affinity (KD); stoichiometry; thermodynamics (ITC); kinetics (SPR).Quantitative affinity and kinetic data; confirms direct target engagement.[15]Provides no direct structural information on the binding mode.
Visualization of a Multi-faceted Approach

binding_mode_logic cluster_biophys Binding Confirmation cluster_predict Hypothesis Generation cluster_validate High-Resolution Validation start Hypothesized Interaction biophys Biophysical Assays (ITC/SPR) Confirm direct binding & affinity start->biophys docking Computational Docking Predict potential binding modes biophys->docking nmr_map NMR (CSP/STD) Map binding site & epitope biophys->nmr_map xray X-ray Crystallography Definitive atomic structure docking->xray nmr_map->xray nmr_struct NMR (NOE) Determine solution structure nmr_map->nmr_struct final Validated Binding Mode xray->final nmr_struct->final

Caption: Integrated workflow for binding mode determination.

Conclusion

Confirming the binding mode of a promising molecule like this compound is a cornerstone of a successful drug discovery campaign. X-ray crystallography remains the definitive method for providing high-resolution structural data, offering an unparalleled view of the precise interactions between ligand and target. However, its success is contingent on overcoming the significant hurdle of crystallization.

A pragmatic and resource-efficient strategy often involves a tiered approach. Biophysical assays like ITC or SPR can first confirm direct binding and quantify affinity. Subsequently, computational docking and NMR spectroscopy can be employed to generate and refine hypotheses about the binding mode. These preliminary findings can then guide and de-risk the more resource-intensive efforts of X-ray crystallography, which ultimately provides the definitive structural validation required for confident, structure-guided lead optimization. By leveraging the strengths of each technique, researchers can build a comprehensive and trustworthy understanding of their molecule's mechanism of action.

References

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. (2025, October 21). National Center for Biotechnology Information. [Link]

  • MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC. National Center for Biotechnology Information. [Link]

  • 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC. National Center for Biotechnology Information. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design. [Link]

  • Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. The Gohlke Group. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. National Center for Biotechnology Information. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Ligand-Protein Binding and Screening Using NMR spectroscopy. ResearchGate. [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

  • How can I prepare a protein complex for growing crystal?. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • What are the experimental modes of determining the interaction of a protein and a ligand?. ResearchGate. [Link]

  • NMR studies of ligand binding. Research School of Chemistry, Australian National University. [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). PubMed Central. [Link]

  • Docking (molecular). Wikipedia. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. [Link]

  • Binding Mode Prediction and Virtual Screening Applications by Covalent Docking. PubMed. [Link]

  • Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal complexes. Newcastle University Theses. [Link]

  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. National Institutes of Health. [Link]

  • Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. ACS Publications. [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]

  • A beginner's guide to macromolecular crystallization. The Biochemist. [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ScienceDirect. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine component suggests potential hazards such as flammability and toxicity, while the aminotriazole group is associated with potential irritant properties and, in some cases, longer-term health effects.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous.[1]

I. Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a comprehensive understanding of the chemical's properties and the associated risks. The following principles should guide all actions:

  • Waste Characterization: All waste streams containing 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine must be classified as hazardous chemical waste.[5][6] This includes pure, unreacted compound, solutions, reaction mixtures, and any contaminated materials.

  • Segregation: To prevent dangerous reactions, it is crucial to segregate this waste from other incompatible waste streams.[5][6][7] For instance, it should not be mixed with strong oxidizing agents.[2][8] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable. All personnel handling the waste must be equipped with the necessary protective gear to prevent exposure.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[6][9] In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA).[10][11][12]

II. Procedural Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Before handling any waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[13]To protect eyes from splashes of liquids or airborne solid particles.
Lab Coat Standard laboratory coat, flame-resistant if handling flammable solvents.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][9][13]To avoid inhalation of vapors or dust. A NIOSH-approved respirator may be necessary if exposure limits are exceeded.[13]

Proper segregation is paramount to prevent accidental chemical reactions.

  • Solid Waste:

    • Collect unreacted solid this compound and contaminated consumables (e.g., weigh boats, contaminated gloves, paper towels) in a designated, leak-proof, and clearly labeled solid waste container.[5][14]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, labeled, and sealed liquid waste container.[5][14]

    • If dissolved in a flammable solvent, the container must be stored in a designated flammable storage cabinet.[10]

    • Never fill a liquid waste container to more than 90% capacity to allow for vapor expansion.[14]

    • Segregate halogenated and non-halogenated solvent waste.[7]

Clear and accurate labeling is a critical safety measure.

  • All waste containers must be labeled with the words "Hazardous Waste."[10]

  • The label must also include the full chemical name: "this compound" and list all other components of the waste mixture.[6]

  • Indicate the primary hazards (e.g., Toxic, Flammable).[10]

  • Containers should be kept closed at all times, except when adding waste.[7]

  • Store waste in a designated satellite accumulation area (SAA) that is near the point of generation and under the direct control of laboratory personnel.[10][11]

The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal company.

  • Do not pour any waste containing this compound down the drain.[9]

  • Do not dispose of it in the regular trash.[9]

  • Incineration in a controlled environment is a common and effective method for disposing of organic chemical waste.[14]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe characterize Characterize Waste (Solid or Liquid) ppe->characterize solid_waste Solid Waste (Pure compound, contaminated items) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions) characterize->liquid_waste Liquid solid_container Select & Label Solid Waste Container solid_waste->solid_container liquid_container Select & Label Liquid Waste Container liquid_waste->liquid_container segregate Segregate from Incompatible Waste solid_container->segregate liquid_container->segregate store Store in Designated Satellite Accumulation Area segregate->store ehs_contact Contact EHS for Pickup and Final Disposal store->ehs_contact

Caption: Disposal workflow for this compound.

III. Contingency Plan for Spills and Accidental Release

Accidents can happen, and a clear plan is essential for a swift and safe response.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unknown spills, contact your institution's EHS department immediately.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][9]

  • Cleanup:

    • For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[15]

    • For liquid spills, once absorbed, transfer the absorbent material into a sealed, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policies.[9]

Decision Matrix for Disposal

This table provides a quick reference for the disposal of different forms of waste containing this compound.

Waste TypeContainerStorage LocationDisposal Method
Unused Solid Compound Labeled, sealed HDPE containerSatellite Accumulation AreaCollection by licensed hazardous waste vendor
Contaminated Labware (pipettes, etc.) Labeled solid waste containerSatellite Accumulation AreaCollection by licensed hazardous waste vendor
Solutions in Non-Halogenated Solvents Labeled, sealed solvent-compatible containerFlammable storage cabinet within SAACollection by licensed hazardous waste vendor
Solutions in Halogenated Solvents Labeled, sealed solvent-compatible containerSatellite Accumulation AreaCollection by licensed hazardous waste vendor
Spill Cleanup Debris Labeled, sealed containerSatellite Accumulation AreaCollection by licensed hazardous waste vendor

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Amitrole. Centers for Disease Control and Prevention. [Link]

Sources

Personal protective equipment for handling 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(Pyridin-4-ylmethyl)-4H-1,2,4-triazol-3-amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar and potentially hazardous chemicals, including 4-Amino-4H-1,2,4-triazole, 3-Amino-1,2,4-triazole (Amitrole), and 1,2,4-Triazole.[1][2][3][4][5] The procedural guidance herein is designed to establish a robust framework for safe laboratory operations and waste disposal.

Hazard Assessment and Risk Mitigation

Given its chemical structure—a substituted aminotriazole—this compound should be handled as a hazardous substance. Analogous compounds are known to be irritants to the eyes, skin, and respiratory system, and may be harmful if ingested or inhaled.[2][3] Some triazole derivatives are also suspected carcinogens.[1][4] Therefore, the primary principle of handling this compound is the minimization of exposure through engineering controls, personal protective equipment, and stringent operational protocols.

Key Potential Hazards:

  • Inhalation: Dust or aerosols may be harmful if inhaled, causing respiratory irritation.[1][3]

  • Skin and Eye Contact: Direct contact can cause irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[1]

  • Chronic Effects: Limited evidence for some related compounds suggests potential for long-term health effects, including carcinogenicity.[2][4]

The following workflow illustrates the hierarchy of controls to be implemented when handling this compound.

cluster_0 Hierarchy of Controls Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Mitigation PPE PPE Administrative Controls->PPE Secondary Mitigation

Caption: Hierarchy of controls for safe chemical handling.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE should be based on the specific task and the potential for exposure.

Level of Protection Required PPE Rationale
Primary Protection (Mandatory for all handling) - Nitrile or chemical-resistant gloves- Safety glasses with side shields- Laboratory coatPrevents incidental skin and eye contact with the solid compound.
Secondary Protection (For weighing, solution preparation, and potential for dust/aerosol generation) - All primary protection- Face shield or safety goggles- N95 respirator or equivalentProtects against inhalation of fine particles and splashes to the face and eyes.[6][7]
Tertiary Protection (For spill cleanup and large-scale handling) - All primary and secondary protection- Chemical-resistant suit or apron- Double glovingProvides full-body protection in situations with a high risk of contamination.[8][9]

Important Considerations:

  • Gloves: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3][10] Dispose of contaminated gloves as hazardous waste.[3]

  • Eye Protection: Standard safety glasses are insufficient for tasks with a splash hazard; chemical safety goggles or a face shield are required.[3][5] Do not wear contact lenses when handling this chemical.[11]

  • Respiratory Protection: A surgical mask does not provide adequate protection against chemical dust.[7] A NIOSH-approved respirator is necessary when engineering controls cannot maintain exposure below acceptable limits.[7]

Operational and Handling Plan

Adherence to a strict operational plan is critical for minimizing risk.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[3]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][4][5]

  • Spill Containment: Place a disposable weighing paper or liner on the balance to contain any minor spills.

Solution Preparation
  • Ventilation: Always prepare solutions in a well-ventilated chemical fume hood.[2][3]

  • Controlled Addition: Add the solid compound to the solvent slowly to prevent splashing.

  • Container Sealing: Securely seal all containers when not in use.[2]

The procedural flow for safe handling is outlined below.

cluster_workflow Handling Workflow Start Start Don PPE Don PPE Start->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle Compound Handle Compound Prepare Work Area->Handle Compound Decontaminate Decontaminate Handle Compound->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE End End Doff PPE->End

Caption: Step-by-step safe handling workflow.

Spill and Emergency Procedures

Minor Spills (Solid)
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear, at a minimum, secondary level protection (including a respirator).

  • Contain and Clean: Gently cover the spill with a damp paper towel to avoid raising dust.[6] Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[2]

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Disposal Plan

All waste containing this compound, including contaminated PPE, weighing papers, and cleaning materials, must be treated as hazardous chemical waste.

Disposal Workflow:

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.[3] Do not mix with other waste streams.

  • Container Requirements: Use containers that are chemically resistant and will not leak.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[3][5]

References

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]

  • Prairieland FS. (2020). Anhydrous Ammonia PPE. YouTube. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Inchem.org. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • ACS Publications. (2023). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. [Link]

  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.